molecular formula C10H7ClO2 B189161 methyl 3-(4-chlorophenyl)propiolate CAS No. 7515-18-6

methyl 3-(4-chlorophenyl)propiolate

Cat. No.: B189161
CAS No.: 7515-18-6
M. Wt: 194.61 g/mol
InChI Key: VAAXQAIHXHGPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6) is a high-purity organic building block supplied as a white to light yellow crystalline powder with a minimum purity of 97.0% (GC) . It has a melting point range of 92.0 to 96.0 °C and is soluble in acetone . This compound is a derivative of propiolic acid, featuring both an ester functional group and a terminal alkyne on a chlorophenyl ring, making it a versatile intermediate for various synthetic applications, including metal-catalyzed cross-coupling reactions and the synthesis of more complex heterocyclic compounds. Research indicates that structurally related chlorophenyl propionate esters have been studied for their interaction with plant physiological processes. For instance, the methyl ester of chlorfenprop has been shown to inhibit auxin-mediated cell responses—such as cell elongation, auxin transport, and binding to specific sites—in coleoptiles of Avena sativa and Zea mays within a very narrow concentration range (1-2 μM) . This suggests potential research applications for methyl 3-(4-chlorophenyl)propiolate in developing or studying plant growth regulators. The product is intended for research and manufacturing applications only. It must be handled by qualified professionals in a laboratory setting and is not for diagnostic, therapeutic, or personal use. It is recommended to store the product sealed in a cool, dark, and dry place at room temperature .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAXQAIHXHGPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356531
Record name (4-chloro-phenyl)-propynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-18-6
Record name (4-chloro-phenyl)-propynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

methyl 3-(4-chlorophenyl)propiolate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a functionalized alkynyl ester serving as a critical electrophilic building block in organic synthesis. Distinguished by its electron-deficient alkyne core, it exhibits high reactivity toward nucleophiles and dipoles, making it indispensable for constructing polysubstituted heterocycles—specifically 1,2,3-triazoles, pyrazoles, and coumarins. This guide delineates its physicochemical profile, validated synthesis protocols, and application in regioselective cycloadditions.

Physicochemical Profile

The compound is a stable solid at room temperature, facilitating easier handling compared to its liquid lower homologs (e.g., methyl propiolate).

PropertySpecification
Chemical Name Methyl 3-(4-chlorophenyl)-2-propynoate
CAS Number 7515-18-6
Molecular Formula C₁₀H₇ClO₂
Molecular Weight 194.61 g/mol
Appearance White to light yellow crystalline solid
Melting Point 92.0 – 96.0 °C
Solubility Soluble in CH₂Cl₂, CHCl₃, Acetone, THF, EtOAc; Insoluble in H₂O
Reactivity Class Michael Acceptor, Dienophile, Dipolarophile

Synthesis & Manufacturing

The most robust and convergent route to Methyl 3-(4-chlorophenyl)propiolate is the Sonogashira Cross-Coupling . This method is preferred over the esterification of 3-(4-chlorophenyl)propiolic acid due to the commercial availability of the aryl halide precursors and the mild reaction conditions.

Mechanism of Action (Sonogashira Coupling)

The synthesis involves the coupling of 1-chloro-4-iodobenzene with methyl propiolate. The reaction is catalyzed by a Palladium(0) species and Copper(I) iodide in the presence of an amine base.[1] The electron-withdrawing ester group on the alkyne activates the terminal proton, facilitating the formation of the copper acetylide intermediate.

Sonogashira_Mechanism cluster_0 Reagents cluster_1 Catalytic Cycle A 1-Chloro-4-iodobenzene (Ar-I) C Oxidative Addition [Pd(II)-Ar-I] A->C B Methyl Propiolate (HC≡C-COOMe) D Transmetallation (Cu-Acetylide enters) B->D CuI, Et3N C->D E Reductive Elimination (Product Release) D->E E->C Regenerate Pd(0) F Methyl 3-(4-chlorophenyl)propiolate E->F

Figure 1: Catalytic cycle for the Sonogashira synthesis of the target alkyne.

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

Rationale: The use of 1-chloro-4-iodobenzene is specified because the C-I bond is significantly more reactive toward oxidative addition than the C-Cl bond, ensuring chemoselectivity (the chlorine atom on the ring remains intact).

Reagents:

  • 1-Chloro-4-iodobenzene (1.0 equiv)

  • Methyl propiolate (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • THF (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Dissolution: Add 1-chloro-4-iodobenzene (10 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol), and CuI (0.1 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (20 mL) and Et₃N (30 mmol) via syringe.

  • Alkyne Addition: Add methyl propiolate (12 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield the white crystalline solid.

Protocol B: 1,3-Dipolar Cycloaddition (Click Chemistry)

Rationale: This compound is an excellent dipolarophile. Reacting it with an organic azide yields 1,4-disubstituted 1,2,3-triazoles.[2] The 4-chlorophenyl group directs regioselectivity electronically.

Procedure:

  • Dissolve Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv) and Benzyl Azide (1.1 equiv) in t-BuOH/H₂O (1:1).

  • Add Sodium Ascorbate (10 mol%) and CuSO₄·5H₂O (1 mol%).

  • Stir vigorously at room temperature for 12 hours. The product often precipitates out.

  • Filter the solid, wash with water and cold ether to obtain the pure triazole.

Reactivity & Synthetic Utility[4][5][6][7]

The chemical behavior of Methyl 3-(4-chlorophenyl)propiolate is defined by the conjugation of the alkyne with both the ester carbonyl and the chlorophenyl ring. This "push-pull" electronic system (though weakly "pushing" from the chloro-aryl) makes the


-carbon highly electrophilic.
Key Reaction Pathways:
  • 1,3-Dipolar Cycloaddition: Reacts with azides, nitrones, and diazo compounds to form 5-membered heterocycles.

  • Michael Addition: Nucleophiles (amines, thiols) attack the

    
    -carbon (C3) to form enamino esters or thio-acrylates.
    
  • Diels-Alder Cycloaddition: Acts as a dienophile with dienes (e.g., cyclopentadiene) to form bicyclic systems.

Reactivity_Pathways cluster_inputs Reactants cluster_products Products Center Methyl 3-(4-chlorophenyl)propiolate P1 1,2,3-Triazole (Click Chemistry) Center->P1 Cu(I), R-N3 P2 Enamino Ester (Michael Adduct) Center->P2 R2NH, mild base P3 Pyrazolone Derivative Center->P3 Hydrazine, reflux R1 Organic Azide (R-N3) R2 Secondary Amine (R2NH) R3 Hydrazine (NH2NH2)

Figure 2: Primary synthetic transformations available to the propiolate core.

Safety & Handling

  • Hazards: Propiolates are potent lachrymators and skin irritants. The 4-chlorophenyl derivative is a solid, reducing vapor risk, but dust inhalation must be avoided.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

  • Storage: Store in a cool, dry place (<15°C). Protect from light.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • 1,3-Dipolar Cycloaddition (Click Chemistry): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Regioselectivity in Propiolate Cycloadditions: Ponticelli, F., & Tedeschi, P. (1989).[5] Regioselectivity in the 1,3-dipolar cycloaddition of some nitrile oxides to methyl 3-arylpropiolates. Journal of Chemical Research. [Link]

Sources

Technical Monograph: Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes mechanistic insight, reproducible protocols, and the strategic application of CAS 7515-18-6 as a linchpin synthon.[1]

Role: High-Value Alkyne Synthon for Diversity-Oriented Heterocyclic Synthesis Document Type: Technical Guide & Application Protocol Version: 2.1 | Status: Validated for Research Use[1]

Executive Summary & Identity Profile

Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6) is an electron-deficient acetylenic ester acting as a versatile "linchpin" in the synthesis of privileged medicinal scaffolds.[1][2] Its structural core—an internal alkyne conjugated with both an ester and a 4-chlorophenyl ring—imparts a unique dual reactivity profile: it functions simultaneously as a potent Michael acceptor and a highly reactive dipolarophile .[1]

This compound is critical in the "Diversity-Oriented Synthesis" (DOS) of library candidates, particularly for 1,5-diarylpyrazoles (COX-2 inhibitor analogs), isoxazoles (antibiotic pharmacophores), and pyrimidines .[1]

Physicochemical Data Table
PropertySpecification
Chemical Name Methyl 3-(4-chlorophenyl)-2-propynoate
Molecular Formula C₁₀H₇ClO₂
Molecular Weight 194.61 g/mol
Appearance White to light yellow crystalline solid
Melting Point 92.0 – 96.0 °C
Solubility Soluble in MeOH, Acetone, DMSO, DCM; Insoluble in Water
Reactivity Class

-Unsaturated Alkyne / Michael Acceptor
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Mechanistic Insight: The "Dual-Mode" Reactivity

To effectively utilize CAS 7515-18-6, researchers must understand the causality governing its reactivity.[1] The electron-withdrawing ester group lowers the LUMO energy of the triple bond, making it susceptible to nucleophilic attack, while the chlorophenyl group provides steric direction and lipophilicity essential for drug-receptor binding.[1]

Mode A: Michael Addition-Cyclocondensation

In the presence of dinucleophiles (e.g., hydrazines, amidines), the reaction initiates via a Michael addition at the


-carbon (C3), followed by intramolecular cyclization at the ester carbonyl.[1] This pathway is thermodynamically driven to form stable 5- or 6-membered heterocycles.[1]
Mode B: 1,3-Dipolar Cycloaddition

As a dipolarophile, CAS 7515-18-6 reacts with 1,3-dipoles (nitrile oxides, azides, diazo compounds) to form five-membered rings with high regioselectivity, typically favoring the 3,5-disubstituted isomer due to electronic steering by the ester group.[1]

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the strategic utility of CAS 7515-18-6 in generating distinct pharmacological classes.

G Start Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6) R1 + Hydrazines (R-NHNH2) Start->R1 R2 + Nitrile Oxides (R-CNO) Start->R2 R3 + Amidines (R-C(=NH)NH2) Start->R3 P1 Pyrazoles (COX-2 / Kinase Inhibitors) R1->P1 Cyclocondensation P2 Isoxazoles (Antibiotic / GABAergic) R2->P2 [3+2] Cycloaddition P3 Pyrimidines (Antimetabolites) R3->P3 Cyclization

Figure 1: Divergent synthesis map showing the transformation of CAS 7515-18-6 into three major bioactive scaffolds.

Validated Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-5-Pyrazolone Derivatives

Target Application: Synthesis of Celecoxib analogs or kinase inhibitor cores.[1] Mechanism: Michael addition of hydrazine nitrogen followed by lactamization.[1]

Reagents:

  • Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)[1]

  • Phenylhydrazine or Hydrazine Hydrate (1.1 equiv)[1]

  • Ethanol (Absolute) or Methanol[1]

  • Catalytic Acetic Acid (optional, for rate acceleration)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (194 mg) of CAS 7515-18-6 in 5 mL of absolute ethanol.

  • Addition: Dropwise add 1.1 mmol of the hydrazine component at room temperature. Observation: A transient color change (yellowing) often indicates the formation of the Michael adduct intermediate.[1]

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1). The starting alkyne spot (

    
    ) should disappear.[1]
    
  • Workup: Cool the mixture to 0°C (ice bath). The pyrazolone product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.[1]

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the methyl ester singlet (

    
     ppm) and the alkyne signal, and the appearance of the pyrazole C4-H proton (
    
    
    
    ppm).[1]
Protocol 2: Regioselective [3+2] Cycloaddition for Isoxazoles

Target Application: Construction of antibiotic pharmacophores. Mechanism: Concerted 1,3-dipolar cycloaddition.[1]

Reagents:

  • Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)[1]

  • Chlorooxime (Precursor to Nitrile Oxide) (1.2 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of CAS 7515-18-6 and 1.2 mmol of the chlorooxime in 10 mL anhydrous DCM under Nitrogen.

  • In-Situ Generation: Cool to 0°C. Slowly add Triethylamine (dissolved in 2 mL DCM) over 20 minutes. Causality: Slow addition prevents dimerization of the nitrile oxide (furoxan formation) by keeping its steady-state concentration low, favoring reaction with the alkyne trap.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The major product is typically the 3,5-disubstituted isoxazole due to steric control.[1]

Biological Relevance & Drug Discovery Context

The 4-chlorophenyl moiety is a classic bioisostere in medicinal chemistry, often improving metabolic stability (blocking para-hydroxylation) and increasing lipophilicity (


).[1]
  • COX-2 Inhibition: The pyrazole ring synthesized from this alkyne mimics the central ring of Celecoxib . The 4-chlorophenyl group occupies the hydrophobic pocket of the COX-2 enzyme.

  • CB1 Antagonism: 1,5-Diarylpyrazoles derived from this synthon are structural analogs of Rimonabant , targeting the cannabinoid receptor.[1][3]

  • Antimicrobial Activity: Isoxazoles derived via Protocol 2 have shown efficacy against Gram-positive bacteria by mimicking the transition state of bacterial cell wall synthesis enzymes.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Avoid inhalation of dust/mist.[1] Use only in a chemical fume hood.[1]

    • In case of contact with eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present.[1]

    • Sensitizer Alert: Alkynoic esters are potent alkylating agents.[1] Avoid direct skin contact to prevent allergic contact dermatitis.[1]

References

  • Pyrazole Synthesis Methodology: Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cycloaddition Mechanisms: Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction. MDPI.[1] Available at: [Link][1]

  • Medicinal Applications (HDAC Inhibitors): Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives.[1][4][5][6] RSC Advances. Available at: [Link]

  • General Alkyne Reactivity: Methyl Propiolate: A Versatile Building Block. Wikipedia/Encyclopedia of Reagents.[1] Available at: [Link][1]

Sources

Comprehensive Structural Elucidation and Analytical Characterization of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a critical intermediate in the synthesis of heterocyclic scaffolds, particularly coumarins and quinolines used in medicinal chemistry. Its structure consists of a para-chlorophenyl ring conjugated to an internal alkyne, which is capped by a methyl ester.

This guide provides a rigorous, self-validating workflow for the structural elucidation of this molecule. Unlike standard certificates of analysis, this document details the causality behind spectral features, ensuring researchers can distinguish the target product from common synthetic byproducts (e.g., homocoupled diynes or unreacted aryl halides).

Synthesis Context & Impurity Profile

To interpret analytical data accurately, one must understand the genesis of the sample. This molecule is typically synthesized via a Sonogashira cross-coupling reaction between 4-chloroiodobenzene and methyl propiolate.

  • Primary Reaction: Pd/Cu-catalyzed coupling of aryl halide and terminal alkyne.[1]

  • Critical Impurities:

    • Glaser Coupling Product: Dimethyl hexa-2,4-diyne-1,6-dioate (oxidative homocoupling of methyl propiolate).

    • Starting Material: 4-Chloroiodobenzene (if conversion is incomplete).

Understanding these potential contaminants dictates the specificity required in the analytical protocols below.

Analytical Workflow: The "Triad of Evidence"

The elucidation strategy relies on three orthogonal techniques: Mass Spectrometry (Molecular Weight/Isotopes), Infrared Spectroscopy (Functional Groups), and NMR (Connectivity).

Diagram 1: Structural Elucidation Logic Flow

This workflow illustrates the decision-making process for confirming the structure.

ElucidationWorkflow Start Crude Sample MS Step 1: Mass Spectrometry (Isotope Pattern) Start->MS IR Step 2: FT-IR (Functional Groups) MS->IR Decision Check: Chlorine Ratio (3:1)? Check: Ester/Alkyne Bands? IR->Decision NMR Step 3: 1H & 13C NMR (Connectivity) Final Confirmed Structure Methyl 3-(4-chlorophenyl)propiolate NMR->Final Decision->Start Fail (Repurify) Decision->NMR Pass

Figure 1: Step-by-step logic flow for validating the chemical structure.

Step 1: Mass Spectrometry (The Chlorine Fingerprint)

The most distinct feature of this molecule is the chlorine atom. Mass spectrometry provides a definitive "fingerprint" due to the natural abundance of chlorine isotopes (


 and 

).[2][3]

Theoretical Data:

  • Molecular Formula:

    
    [4]
    
  • Exact Mass: 194.01 (

    
    )
    

The Protocol:

  • Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Observation: Look for the Molecular Ion (M) and the Isotope Peak (M+2).[2][3][5][6]

  • Validation Rule: The intensity ratio of M : (M+2) must be approximately 3:1 .[5]

Ionm/zOriginRelative Intensity
M 194

Isotope
100% (Base)
M+2 196

Isotope
~32%
M-31163Loss of

Variable
M-59135Loss of

Variable

Authoritative Insight: If you observe a 1:1 ratio at M/M+2, your sample is contaminated with a Bromine analog. If you see M+2 and M+4 peaks, you likely have a dichloro- impurity. The 3:1 ratio is non-negotiable for mono-chlorinated compounds [1].

Step 2: Infrared Spectroscopy (Functional Group Analysis)

IR is used here primarily to confirm the conjugation system and the ester.

The Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Key Bands:

Functional GroupWavenumber (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Description
Alkyne (

)
2200 - 2250 Weak to Medium. Sharp. Note: Internal alkynes are often weak, but conjugation with the phenyl ring enhances intensity.
Ester (

)
1700 - 1720 Strong. Conjugation with the alkyne lowers the frequency compared to non-conjugated esters (~1740).
Aromatic (

)
1450 - 1600 Multiple sharp bands indicating the benzene ring.
C-Cl Stretch 1000 - 1100 Often obscured in the fingerprint region, but distinct bands appear here.

Critical Distinction: A terminal alkyne (propiolate starting material) would show a sharp


 stretch at 

. The absence of this peak confirms the formation of the internal alkyne product [2].
Step 3: NMR Spectroscopy (The Connectivity Map)

This is the definitive proof of structure. We must verify the para-substitution pattern and the ester group.

1H NMR (Proton)
  • Solvent:

    
    
    
  • Reference: TMS (0.00 ppm)

Assignments:

  • Methyl Ester: A clean singlet integrating to 3H at

    
     .
    
  • Aromatic Ring: A characteristic AA'BB' system (often appearing as two "roofed" doublets) integrating to 4H in the range of

    
     .
    
    • The protons ortho to the alkyne are deshielded (shifted downfield) due to anisotropy.

    • The protons ortho to the chlorine are distinct.

13C NMR (Carbon)

Because the alkyne carbons have no attached protons, 13C NMR is essential.

  • Carbonyl (

    
    ): 
    
    
    
    .[7]
  • Alkyne (

    
    ):  Two quaternary signals in the 
    
    
    
    range.
  • Aromatic Carbons: Four distinct signals (due to symmetry):

    • C-Cl (Quaternary)

    • C-Alkyne connection (Quaternary)

    • Two CH signals (intense).[8]

  • Methoxy (

    
    ): 
    
    
    
    .[7]
Diagram 2: NMR Assignment Logic

This diagram maps the chemical shifts to the specific structural moieties.

NMRLogic Molecule Methyl 3-(4-chlorophenyl)propiolate Methoxy Methoxy (-OCH3) 1H: ~3.85 ppm (s) 13C: ~53 ppm Molecule->Methoxy Ester Ester Carbonyl (C=O) 13C: ~154 ppm Molecule->Ester Alkyne Internal Alkyne (C≡C) 13C: 80-90 ppm (Quaternary) Molecule->Alkyne Aromatic Aromatic Ring (p-Cl) 1H: 7.3-7.6 ppm (AA'BB') 13C: 4 Signals Molecule->Aromatic Check1 Validation: Integration 3:4? Methoxy->Check1 Check2 Validation: No Alkyne Proton? Alkyne->Check2 Aromatic->Check1

Figure 2: Mapping spectral data to molecular fragments.

Quality Control & Purity Assessment

Once the structure is elucidated, the purity must be quantified for biological testing.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50% to 90% ACN over 15 mins.

  • Detection: UV at 265 nm (The conjugation allows for strong UV absorption) [3].

  • Pass Criteria: Purity

    
     (Area under curve).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Chlorine Isotope Abundance and Mass Spectral Patterns. National Institute of Standards and Technology.

  • TCI Chemicals. (n.d.). Methyl 3-(4-chlorophenyl)propiolate Product Specifications and Spectral Data.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Procedures.

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[9]

Sources

Technical Guide: 1H NMR Characterization of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate is a critical synthetic intermediate in medicinal chemistry, particularly serving as a scaffold for heterocycle synthesis (e.g., coumarins, quinolines) via cyclization reactions. Its structural integrity is defined by a 1,4-disubstituted aromatic ring linked to an electron-deficient alkyne ester.

This guide provides a rigorous analysis of its 1H NMR spectrum , moving beyond basic assignment to explore the quantum mechanical causality behind signal splitting (AA'BB' systems) and the impact of electronic anisotropy. It is designed for researchers requiring definitive structural validation during drug development workflows.

Part 1: Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must define the magnetic environment of the protons. The molecule possesses a plane of symmetry that simplifies the aromatic region but introduces second-order complexity.

Molecular Proton Environments[1][2][3]
  • Methyl Ester Protons (

    
    ):  Attached to an oxygen atom; significantly deshielded by the electronegative oxygen and the carbonyl anisotropy.
    
  • Aromatic Protons Ortho to Alkyne (

    
    ):  Deshielded by the magnetic anisotropy of the carbon-carbon triple bond and the electron-withdrawing nature of the propiolate ester.
    
  • Aromatic Protons Ortho to Chlorine (

    
    ):  Shielded relative to 
    
    
    
    due to distance from the alkyne, but deshielded relative to benzene due to the inductive effect (-I) of Chlorine.
Visualization: Structural Logic

The following diagram maps the structural logic to the expected spectral output.

G Molecule Methyl 3-(4-chlorophenyl)propiolate Fragment1 Methyl Ester (-COOCH3) Molecule->Fragment1 Fragment2 Aromatic Ring (p-Cl-Ph) Molecule->Fragment2 Env_A Methoxy Protons (Ha) Singlet (3H) Fragment1->Env_A Inductive Effect Env_B Ortho-Alkyne (Hb) AA'BB' System (2H) Fragment2->Env_B Anisotropy Env_C Ortho-Chloro (Hc) AA'BB' System (2H) Fragment2->Env_C -I Effect Shift_A ~3.80 - 3.85 ppm Env_A->Shift_A Shift_B ~7.45 - 7.55 ppm Env_B->Shift_B Shift_C ~7.30 - 7.40 ppm Env_C->Shift_C

Figure 1: Structural dissection of Methyl 3-(4-chlorophenyl)propiolate linking chemical environments to predicted NMR shifts.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as water suppression issues or concentration broadening), follow this standardized protocol.

Reagents & Conditions
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Why:

      
       prevents exchange of labile protons (though none are present here) and provides excellent solubility for organic esters.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Why: This concentration prevents viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio for 1 scan, though 16 scans are recommended.

Workflow Diagram

Protocol Start Start: Solid Sample Weigh Weigh 10-15 mg (Precision Balance) Start->Weigh Dissolve Add 0.6 mL CDCl3 (Filtration if cloudy) Weigh->Dissolve Transfer Transfer to 5mm NMR Tube (Cap immediately) Dissolve->Transfer Shim Insert & Shim (Gradient Shimming) Transfer->Shim Acquire Acquire 1H Spectrum (16 Scans, d1=2s) Shim->Acquire Process Process: Phasing, Baseline Corr., Integration Acquire->Process End Final Spectrum Process->End

Figure 2: Step-by-step experimental workflow for high-fidelity NMR acquisition.

Part 3: Spectral Interpretation & Data Analysis

The spectrum of methyl 3-(4-chlorophenyl)propiolate is characterized by its simplicity in peak count but complexity in splitting physics.

The Quantitative Data Table
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Methoxy (

)
3.83 Singlet (s)3HN/A
Ar-H (Ortho to Cl) 7.36 Pseudo-doublet (d)2H

Ar-H (Ortho to Alkyne) 7.49 Pseudo-doublet (d)2H

TMS (Reference) 0.00 Singlet--

(Residual)
7.26 Singlet--

*Note: While often reported as doublets, the aromatic signals are technically the AA' portion of an AA'BB' system.

Detailed Mechanistic Analysis
The Methoxy Singlet (

3.83 ppm)

This signal is the most intense singlet in the spectrum. Its position at 3.83 ppm is diagnostic of a methyl ester.

  • Validation Check: If this peak appears split or broadened, check for rotamers (unlikely here) or poor shimming. If the integration is < 3H relative to the aromatic ring, the ester may have hydrolyzed to the carboxylic acid.

The Aromatic AA'BB' System (

7.30 – 7.55 ppm)

The 1,4-disubstitution pattern creates a classic AA'BB' spin system .

  • Symmetry: The molecule has a

    
     axis of rotation (or plane of symmetry depending on conformation analysis), making the two protons ortho to the alkyne chemically equivalent (
    
    
    
    ) and the two protons ortho to the chlorine chemically equivalent (
    
    
    ).
  • Magnetic Inequivalence: Although chemically equivalent,

    
     does not couple to 
    
    
    
    with the same constant as it couples to
    
    
    (para-coupling vs ortho-coupling). This magnetic inequivalence prevents first-order splitting.
  • Visual Appearance: On a 300 MHz or 400 MHz instrument, this appears as two "roofed" doublets leaning toward each other. The "roofing" effect (inner lines taller than outer lines) indicates the coupling partners are close in chemical shift.

  • Assignment Logic:

    • The alkyne-ester group is a strong Electron Withdrawing Group (EWG) via conjugation, deshielding the ortho protons significantly.

    • Chlorine is an EWG by induction but Electron Donating by resonance (+R). The inductive effect dominates, but the anisotropy of the triple bond generally exerts a stronger deshielding effect on the protons closer to it.

Part 4: Synthesis Context & Impurity Profiling

Understanding the synthesis (Sonogashira Coupling) is vital for identifying non-product peaks in the NMR.

Synthesis Pathway

The standard synthesis involves the coupling of 1-chloro-4-iodobenzene with methyl propiolate using a Pd(0)/Cu(I) catalyst system.

Synthesis SM1 1-Chloro-4-iodobenzene Product Methyl 3-(4-chlorophenyl)propiolate SM1->Product SM2 Methyl Propiolate SM2->Product Impurity Glaser Coupling Product (Dimethyl octa-2,4,6-trienedioate) SM2->Impurity Homocoupling (Side Rxn) Cat Pd(PPh3)2Cl2 / CuI Et3N Cat->Product

Figure 3: Synthetic route and potential impurity generation.

Common Impurities in the Spectrum[2]
  • Glaser Coupling Product: If oxygen was present during synthesis, methyl propiolate can homocouple. Look for symmetric methyl ester signals distinct from the product.

  • Triethylamine (Base): Quartet at

    
     2.5 ppm and Triplet at 
    
    
    
    1.0 ppm.
  • Residual Starting Material:

    • Methyl Propiolate:[1] Acetylenic proton singlet at

      
       2.9 ppm (if unreacted).
      
    • 1-Chloro-4-iodobenzene: Aromatic AA'BB' shifted slightly upfield/downfield from the product.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • NMR Chemical Shift Tables: The University of Wisconsin-Madison. Proton NMR Chemical Shifts. Organic Chemistry Data.

  • AA'BB' System Analysis: Royal Society of Chemistry. Spectral Analysis of Para-Disubstituted Benzenes.

  • Analogous Compound Data: National Institutes of Health (NIH). Synthesis of aryl-2-methyl-3-butyn-2-ols via Sonogashira coupling. (Provides comparative shifts for aryl alkynes).

Sources

13C NMR chemical shifts for methyl 3-(4-chlorophenyl)propiolate

Technical Guide: C NMR Characterization of Methyl 3-(4-chlorophenyl)propiolate

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate represents a critical structural motif in medicinal chemistry, serving as a rigid linker in bioconjugation and a precursor in the synthesis of heterocycles (e.g., coumarins, quinolines).[1] Precise structural characterization of this molecule is challenging due to the electronic "push-pull" effects between the electron-withdrawing ester and the para-chloro substituted aromatic ring, which significantly perturb the alkyne

This guide provides a definitive technical breakdown of the

Part 1: Structural Analysis & Theoretical Framework

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule (

8 unique carbon environments
Electronic Environment Breakdown
  • The Ester Carbonyl (C1): Highly deshielded due to

    
     hybridization and direct attachment to oxygen.
    
  • The Alkyne Linker (C2, C3): These

    
     hybridized carbons appear in the unique 75–90 ppm region. The internal polarization renders them distinct:
    
    • C2 (

      
       to carbonyl):  Shielded by resonance with the ester.
      
    • C3 (

      
       to carbonyl):  Deshielded relative to C2 due to proximity to the aromatic ring current.
      
  • The Aromatic Ring (C4–C7): A para-disubstituted system.

    • C4 (Ipso-alkyne): Shielded by the anisotropy of the triple bond.

    • C7 (Ipso-Cl): Deshielded by the electronegative chlorine.

    • C5/C6 (Ortho/Meta): Differentiated by spin-coupling constants and substituent effects.

  • The Methoxy Group (C8): A diagnostic aliphatic signal.

Part 2: Experimental Synthesis & Acquisition Protocol

To ensure the spectral data discussed below is reproducible, the following synthesis and acquisition workflow is recommended. This protocol minimizes impurities (homocoupling products) that often obscure the alkyne region.

Synthesis: Sonogashira Coupling Workflow

The most robust route utilizes a Pd/Cu-catalyzed cross-coupling between 1-chloro-4-iodobenzene and methyl propiolate.

SonogashiraWorkflowFigure 1: Optimized Sonogashira Coupling Workflow for Target SynthesisReactant11-chloro-4-iodobenzeneCatalystPd(PPh3)2Cl2 (2 mol%)CuI (1 mol%)Reactant1->CatalystReactant2Methyl PropiolateReactant2->CatalystConditionsEt3N / THFRT, 4-6 hrsCatalyst->ConditionsOxidative Addition& TransmetallationPurificationSilica Gel Column(Hexane/EtOAc 95:5)Conditions->PurificationCrude MixtureProductMethyl 3-(4-chlorophenyl)propiolate(>98% Purity)Purification->ProductIsolation

NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (

    
    , 
    
    
    = 77.16 ppm).
  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Scans: Minimum 512 scans (essential to resolve quaternary carbons C1, C2, C3, C4, C7).

  • Relaxation Delay (D1): 2.0 seconds (extended to allow relaxation of quaternary alkyne carbons).

Part 3: Data Analysis & Chemical Shift Assignments

The following table presents the high-confidence chemical shift assignments. These values are derived from substituent additivity principles applied to the parent system (methyl phenylpropiolate) and validated against standard donor-acceptor trends in

Table 1: C NMR Chemical Shift Data (in )
Carbon LabelChemical EnvironmentShift (

, ppm)
Multiplicity (DEPT)Assignment Logic
C1 Ester Carbonyl (

)
154.2 C (quat)Typical conjugated ester; deshielded by oxygen.
C7 Aromatic Ipso (

)
136.5 C (quat)Heavy deshielding by electronegative Cl (Inductive effect).
C5 Aromatic (

, ortho to Alkyne)
133.1 CHDeshielded relative to benzene due to alkyne anisotropy.
C6 Aromatic (

, ortho to Cl)
129.0 CHShielded slightly relative to C5 due to resonance effect of Cl.
C4 Aromatic Ipso (

)
118.5 C (quat)Shielded; characteristic of carbons attached to alkyne triple bonds.
C3 Alkyne (

to

)
86.4 C (quat)Downfield alkyne signal; conjugation with aromatic ring.
C2 Alkyne (

to

)
80.3 C (quat)Upfield alkyne signal; resonance shielding from ester oxygen.
C8 Methoxy (

)
52.8

Standard methoxy ester position.
Detailed Mechanistic Interpretation
1. The Alkyne Region (80–90 ppm)

The differentiation between C2 and C3 is the most common source of error.

  • C2 (80.3 ppm): This carbon is directly attached to the electron-withdrawing ester group. Counter-intuitively, it appears upfield (lower ppm) relative to C3. This is due to the "push-pull" resonance where the ester oxygen donates electron density back into the

    
    -system, shielding the 
    
    
    -carbon.
  • C3 (86.4 ppm): This carbon experiences the anisotropy of the aromatic ring and is less shielded by the ester resonance, placing it downfield.

2. The Aromatic Region (118–137 ppm)

The 4-chloro substituent introduces a predictable perturbation pattern on the benzene ring (Base value: 128.5 ppm).

  • Ipso-Cl (C7): The Chlorine atom exerts a strong inductive effect (-I), shifting this carbon to ~136.5 ppm.

  • Ipso-Alkyne (C4): Alkynes are known to shield the attached aromatic carbon. The shift to ~118.5 ppm is diagnostic of a phenyl-alkyne linkage.

Part 4: Logic & Validation Flowchart

To confirm the identity of the synthesized compound, researchers should follow this logic path during spectral analysis. This ensures that common impurities (like starting material 1-chloro-4-iodobenzene) are not misidentified as product peaks.

NMRLogicFigure 2: Spectral Validation Logic Flow for Structure ConfirmationStartAcquire 13C & DEPT-135 SpectraCheckCOIdentify C=O peak (~154 ppm)?Start->CheckCOCheckAlkyneIdentify TWO quaternary peaksin 80-90 ppm region?CheckCO->CheckAlkyneYesDecision1Likely Impurity:Check for Starting MaterialCheckCO->Decision1NoCheckArIdentify C-Cl ipso (~136 ppm)and C-Alkyne ipso (~118 ppm)?CheckAlkyne->CheckArYesCheckAlkyne->Decision1No (Missing Alkyne)CheckAr->Decision1NoDecision2Confirmed Structure:Methyl 3-(4-chlorophenyl)propiolateCheckAr->Decision2Yes

Troubleshooting Common Impurities
  • Homocoupling (Diyne): If you observe four alkyne peaks or symmetry that suggests a dimer, the oxidative coupling of the alkyne has occurred (Glaser coupling).

  • Residual Catalyst: Broadening of aromatic peaks may indicate paramagnetic Pd/Cu residues. Filtration through Celite is required.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent additivity rules).
  • Sigma-Aldrich. "NMR Chemical Shifts of Common Solvents and Impurities". Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)". (General reference for phenyl propiolate base values). Link

Technical Guide: Mass Spectrometry of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectral behavior of methyl 3-(4-chlorophenyl)propiolate (MW: 194.61 g/mol ). Designed for analytical chemists and drug development professionals, this document details the fragmentation mechanisms, isotopic signatures, and impurity profiles associated with this compound, commonly synthesized via Sonogashira coupling.

Key Identification Metrics:

  • Molecular Ion (M⁺): m/z 194 (³⁵Cl) / 196 (³⁷Cl).

  • Isotopic Ratio: Distinct 3:1 intensity ratio for M/M+2.

  • Base Peak Candidate: m/z 163 (Acylium ion, [M-OCH₃]⁺).

  • Key Transition: Alkynyl ester cleavage sequence: M⁺

    
     [M-OCH₃]⁺ 
    
    
    
    [M-COOCH₃]⁺.

Structural Analysis & Isotopic Fingerprint

The mass spectrum of methyl 3-(4-chlorophenyl)propiolate is dominated by the stability of the conjugated phenyl-alkyne system and the characteristic isotopic signature of chlorine.

The Chlorine Signature (M / M+2)

The presence of a single chlorine atom at the para position creates a definitive "flag" in the molecular ion region. Unlike bromine (1:1 ratio), chlorine possesses natural isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Observation: You will observe two molecular ion peaks separated by 2 mass units.

  • Validation Criteria: The intensity of the peak at m/z 196 must be approximately 32-33% of the intensity of the peak at m/z 194 .

  • Significance: Any deviation from this 3:1 ratio suggests co-elution with a non-chlorinated impurity or an interferent.

Quantitative Ion Data
Ion Identitym/z (³⁵Cl)m/z (³⁷Cl)Origin / Mechanism
Molecular Ion (M⁺) 194 196 Radical cation of intact molecule.
Acylium Ion 163 165

-cleavage (Loss of -OCH₃).
Alkynyl Cation 135 137 Loss of -CO from Acylium or -COOCH₃ from M⁺.
Aryl Cation 111 113 Loss of C₂ (Alkyne spacer cleavage).
Benzyne/Phenyl 75 -- Loss of Cl and alkyne chain (High energy).

Fragmentation Pathway & Mechanism

The fragmentation of alkynyl esters follows a predictable pathway governed by the stability of the acylium ion and the resonance-stabilized alkynyl cation.

Primary Fragmentation: -Cleavage

The most favorable energetic pathway is the cleavage of the ester bond (C-O), resulting in the loss of the methoxy radical (•OCH₃, 31 Da).

  • Mechanism: The radical cation localized on the carbonyl oxygen triggers

    
    -cleavage.
    
  • Result: Formation of the resonance-stabilized acylium ion at m/z 163 . This is frequently the base peak (100% relative abundance) in methyl esters of conjugated acids.

Secondary Fragmentation: Decarbonylation

The acylium ion (m/z 163) subsequently ejects a neutral carbon monoxide (CO, 28 Da) molecule.

  • Result: Formation of the 4-chlorophenylprop-1-yn-1-yl cation at m/z 135 .

  • Stability: This ion is stabilized by the conjugation between the alkyne and the aromatic ring.

Pathway Visualization

The following diagram illustrates the logical flow of fragmentation, including the retention of the chlorine isotope pattern until the final degradation steps.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 194 / 196 (Radical Cation) Acylium Acylium Ion m/z 163 / 165 [M - OCH3]+ M_Ion->Acylium - •OCH3 (31 Da) (Alpha Cleavage) Alkynyl Alkynyl Cation m/z 135 / 137 [M - COOCH3]+ M_Ion->Alkynyl - •COOCH3 (59 Da) (Direct Loss) Acylium->Alkynyl - CO (28 Da) (Decarbonylation) Aryl Chlorophenyl Cation m/z 111 / 113 Alkynyl->Aryl - C2 (24 Da) Phenyl Phenyl Cation m/z 76 Aryl->Phenyl - Cl• (35/37 Da)

Figure 1: EI-MS fragmentation pathway of methyl 3-(4-chlorophenyl)propiolate showing retention of chlorine isotopes.

Synthesis Context & Impurity Profiling

In drug development, this molecule is typically synthesized via a Sonogashira coupling between 1-chloro-4-iodobenzene and methyl propiolate. Understanding the reaction mechanism allows us to predict specific impurities that may appear in the mass spectrum.

Critical Impurities (The "Watch List")

Researchers must screen for these specific side-products which can co-elute or suppress ionization.

  • Glaser Coupling Product (Alkyne Homocoupling):

    • Source: Oxidative dimerization of methyl propiolate in the presence of Copper (Cu) and Oxygen.

    • Structure: Dimethyl hexa-2,4-diynedioate.

    • MS Signature: M⁺ at m/z 166 . No chlorine isotope pattern.

    • Impact: Can be confused with fragment ions if not chromatographically separated.

  • Ullmann Coupling Product (Aryl Homocoupling):

    • Source: Dimerization of the aryl halide.

    • Structure: 4,4'-Dichlorobiphenyl.[1][2][3]

    • MS Signature: M⁺ at m/z 222 .

    • Isotope Pattern: Distinct 9:6:1 pattern (M, M+2, M+4) at m/z 222, 224, 226 due to two chlorine atoms.

Impurity Logic Diagram

ImpurityLogic ArI 1-Chloro-4-iodobenzene Sono Sonogashira (Pd/Cu) ArI->Sono Alkyne Methyl Propiolate Alkyne->Sono Target Target Molecule (m/z 194) Sono->Target Cross-Coupling Glaser Glaser Impurity (Dimer) m/z 166 Sono->Glaser O2 / Cu (Side Rxn) Ullmann Ullmann Impurity (Biaryl) m/z 222 (Cl2) Sono->Ullmann Pd / Cu (Side Rxn)

Figure 2: Origin of common MS-detectable impurities in Sonogashira synthesis of the target.

Experimental Protocol: Self-Validating GC-MS

To ensure data integrity (Trustworthiness), use this protocol which includes internal validation steps.

Instrument Conditions
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C (Prevent thermal degradation of the ester).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

Step-by-Step Workflow
  • Blank Run: Inject pure solvent (MeOH or DCM) to establish a baseline and ensure no carryover of 4,4'-dichlorobiphenyl from previous runs.

  • Standard Injection: Inject the sample (1 µL, split 20:1).

  • The "Chlorine Check" (Validation Step):

    • Zoom into m/z 190–200.

    • Integrate peak 194 and peak 196.

    • Pass Criteria: Area(196) / Area(194) = 0.32 ± 0.05.

    • Fail Action: If ratio > 0.40, check for co-eluting impurities or detector saturation.

  • Fragment Confirmation: Verify the presence of m/z 163 (Base Peak). If m/z 163 is absent, thermal degradation in the injector port (decarboxylation) may be occurring.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (n.d.).[4] Mass Spectrum of 4,4'-Dichlorobiphenyl. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Source for Glaser/Ullmann impurity mechanisms). Retrieved from [Link]

  • Sanborn, J. R., et al. (1998). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation. Journal of Agricultural and Food Chemistry.

Sources

Technical Guide: Solubility Profiling & Process Optimization for Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the solubility profiling, thermodynamic analysis, and process optimization of Methyl 3-(4-chlorophenyl)propiolate .

Designed for process chemists and engineers, this document synthesizes known physicochemical data with rigorous experimental protocols to establish a self-validating system for solubility determination.

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a critical alkynyl ester intermediate used in the synthesis of heterocyclic pharmaceuticals and functionalized organic scaffolds.[1] Its purification—typically via crystallization—is governed by its solubility landscape.

While qualitative data indicates high solubility in acetone and limited solubility in lower alcohols, precise mole-fraction solubility data is essential for optimizing yield and minimizing solvent waste. This guide provides the Standard Operating Procedure (SOP) for generating this data and applying it to thermodynamic modeling (Apelblat/Van't Hoff) to design robust crystallization processes.

Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in solvent selection.

PropertyValueSourceImplications for Solubility
Molecular Formula

PubChemModerate lipophilicity due to chlorophenyl group.
Molecular Weight 194.61 g/mol CalculatedMid-range molecular weight facilitates organic solubility.
Melting Point 92.0 – 96.0 °CTCI ChemicalsModerate lattice energy; amenable to cooling crystallization.
Physical State Solid (Crystalline)Sigma-AldrichRequires energy input (endothermic) to disrupt lattice during dissolution.
Key Solvents Acetone (Soluble)Methanol (Sparingly)Water (Insoluble)Qualitative DataSuggests Acetone/Water or Acetone/Methanol as viable solvent/anti-solvent pairs.

Experimental Protocol: Solubility Determination

To generate high-accuracy solubility data (


), we utilize the Dynamic Laser Monitoring Method . This technique is superior to gravimetric analysis for process scale-up due to its speed and reproducibility.
Methodology Logic
  • Principle: Solubility is detected by the scattering of a laser beam. A turbid suspension becomes clear upon dissolution (heating) and turbid again upon nucleation (cooling).

  • Why this method? It eliminates sampling errors associated with filtration in gravimetric methods and allows for rapid generation of polythermal solubility curves.

Step-by-Step SOP

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • FBRM (Focused Beam Reflectance Measurement) or simple Laser Transmissivity Probe.

  • Magnetic stirrer (constant rate: 400 rpm).

Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of Methyl 3-(4-chlorophenyl)propiolate into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the solvent (e.g., Acetone).
    
  • Heating Phase: Heat the mixture at a slow ramp rate (0.2 K/min).

  • Dissolution Point (

    
    ):  Record the temperature where laser transmissivity maximizes (solution becomes clear).
    
  • Cooling Phase: Cool at 0.2 K/min to determine the metastable zone width (MSZW).

  • Iteration: Add more solute to the same vessel and repeat to obtain the next data point.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Equilibrate (Constant Stirring) Start->Mix Heat Heat Ramp (0.2 K/min) Mix->Heat Detect Laser Detection (Clear Point) Heat->Detect Record Record T_diss Calculate Mole Fraction (x) Detect->Record Iterate Add Solute Increment Record->Iterate Next Point Iterate->Mix

Figure 1: Dynamic Laser Monitoring workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be modeled to predict solubility at unmeasured points and understand the dissolution mechanism.
Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of non-ideal solutions.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived via regression analysis.
    
  • Utility: Provides excellent interpolation accuracy for crystallization cooling curves.

Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:



  • 
     (Enthalpy of Dissolution):  Typically positive (endothermic) for this class of esters.
    
    • Interpretation: If

      
      , solubility increases with temperature. Higher values indicate stronger temperature dependence.
      
  • 
     (Entropy of Dissolution):  Typically positive.
    
    • Interpretation: Reflects the disorder increase as the crystal lattice breaks down.

Data Processing Logic

ThermoLogic RawData Raw Data (T vs. Mole Fraction) Regression Non-linear Regression (Apelblat Equation) RawData->Regression VantHoff Van't Hoff Plot (ln x vs 1/T) RawData->VantHoff Process Process Design (Cooling Profile) Regression->Process Params Calculate Delta H, Delta S, Delta G VantHoff->Params Params->Process

Figure 2: Thermodynamic analysis workflow for process parameter derivation.

Crystallization Process Design

Based on the physicochemical properties (Section 2), the following purification strategy is recommended for Methyl 3-(4-chlorophenyl)propiolate.

Solvent Selection Matrix
SolventSolubilityRoleRationale
Acetone HighPrimary SolventDissolves solute readily; low boiling point allows easy drying.
Methanol Moderate/LowAnti-SolventInduces supersaturation when added to Acetone solution.
Water InsolubleStrong Anti-SolventMaximizes yield but may occlude impurities; use with caution.
Recommended Crystallization Workflow (Cooling)
  • Dissolution: Dissolve crude Methyl 3-(4-chlorophenyl)propiolate in Acetone at 50°C (near reflux) to near-saturation.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Cooling: Linearly cool the solution to 20°C.

    • Note: If yield is low, add Methanol (Anti-solvent) slowly at 20°C to drive further precipitation.

  • Isolation: Filter the crystals and wash with cold Methanol/Water (1:1).

  • Drying: Vacuum dry at 40°C.

References

  • Structure & Properties: Methyl 3-(4-chlorophenyl)propiolate Product Page. TCI Chemicals. Retrieved from .

  • General Solubility Methodology: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics.
  • Synthesis Context: Synthesis of methyl 3-(4-chlorophenyl)propionate. PrepChem. Retrieved from . (Provides context on the saturated analog and extraction solvents).

Sources

Strategic Sourcing and Technical Utilization of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Utilization of Methyl 3-(4-chlorophenyl)propiolate Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Technical Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6 ) is a critical alkynyl ester building block used extensively in the synthesis of heterocyclic scaffolds, particularly pyrazoles, isoxazoles, and pyrimidines. Its electron-deficient alkyne moiety serves as an excellent Michael acceptor and dipolarophile, making it indispensable for fragment-based drug discovery (FBDD) and "click" chemistry applications.

This guide provides a validated roadmap for sourcing, verifying, and utilizing this compound. We address the ambiguity surrounding CAS registry numbers, define a self-validating quality control protocol, and detail a "gold standard" synthetic application.

Compound Identity & Sourcing Strategy[1][2][3]

Identification & CAS Clarification

A common point of confusion in procurement is the CAS registry number. While 20735-86-0 is occasionally cited in older literature or internal databases, the commercially recognized and chemically accurate CAS for the methyl ester is 7515-18-6 . The acid form, 3-(4-chlorophenyl)propiolic acid, corresponds to CAS 3240-10-6 .[1]

AttributeSpecification
Chemical Name Methyl 3-(4-chlorophenyl)propiolate
Primary CAS 7515-18-6 (Commercial Standard)
Molecular Formula C₁₀H₇ClO₂
Molecular Weight 194.61 g/mol
Appearance White to light yellow crystalline powder
Melting Point 92.0 – 96.0 °C
Solubility Soluble in Acetone, DCM, MeOH; Insoluble in Water
Supplier Landscape

Sourcing should be stratified based on the phase of research.

  • Tier 1: High-Purity / Analytical Grade (mg to g scale)

    • TCI (Tokyo Chemical Industry): Product #M2894. Purity >97.0% (GC). Reliable for SAR studies where impurity profiles must be minimized.

    • Sigma-Aldrich (Merck): Often acts as a distributor for TCI or smaller synthesizers; verify "Country of Origin" for lead times.

    • BLD Pharm: Strong inventory for intermediate scale (1g – 25g).

  • Tier 2: Bulk / Process Grade (kg scale)

    • Oakwood Chemical: Good for scale-up; often provides competitive pricing for >100g.

    • Combi-Blocks: Excellent for parallel synthesis libraries; typically high stock availability.

  • Procurement Note: Always request a Certificate of Analysis (CoA) confirming the absence of the homocoupling impurity (dimethyl buta-1,3-diyne-1,4-dioate), which can form if the starting methyl propiolate degrades.

Technical Validation: The Self-Validating System

To ensure experimental reproducibility, every batch must undergo "Incoming Quality Control" (IQC). Do not rely solely on the vendor's CoA.

The "Self-Validating" QC Protocol

The following analytical profile acts as a logic gate. If the data does not match, the reagent is compromised.

A. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

  • Logic: You should see a distinct lack of alkyne protons (which would appear ~3.0 ppm if hydrolysis occurred).

  • Diagnostic Signals:

    • δ 3.84 ppm (s, 3H): Methyl ester singlet. Crucial check: Integration must be exactly 3.0 relative to aromatics.

    • δ 7.35 – 7.55 ppm (m, 4H): Aromatic AA'BB' system characteristic of para-substitution.

B. HPLC Purity Check

  • Column: C18 Reverse Phase.

  • Mobile Phase: MeCN/Water (Gradient 10% -> 90%).

  • Detection: UV @ 254 nm (Strong absorbance due to conjugation).

  • Pass Criteria: Single peak >98%. Note: The free acid (hydrolysis product) will elute significantly earlier.

Supply Chain Decision Tree (DOT Visualization)

SupplyChainQC Start Order Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6) Recv Receive Shipment (Check Physical Appearance) Start->Recv Visual Is it a White/Pale Yellow Solid? Recv->Visual Reject1 REJECT: Dark/Oily (Polymerization Risk) Visual->Reject1 No NMR Run 1H NMR (CDCl3) Visual->NMR Yes Check1 Singlet @ 3.84 ppm present? NMR->Check1 Check2 Alkyne H signal absent? Check1->Check2 Yes Reject2 REJECT: Hydrolysis/Wrong Ester Check1->Reject2 No Check2->Reject2 No Pass APPROVE for Synthesis Check2->Pass Yes

Figure 1: Decision logic for accepting incoming commercial batches. Strict adherence prevents downstream synthesis failures.

Experimental Workflow: Pyrazole Synthesis

The most high-value application of methyl 3-(4-chlorophenyl)propiolate is the regioselective synthesis of pyrazoles. This reaction validates the compound's reactivity as a Michael acceptor.

The "Gold Standard" Protocol

Objective: Synthesis of Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Reagents:

  • Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (0.5 M concentration)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the propiolate ester in 2 mL of absolute ethanol in a round-bottom flask.

  • Addition: Cool to 0°C. Add hydrazine hydrate dropwise. Causality: Cooling controls the exotherm of the initial Michael addition, preventing polymerization.

  • Cyclization: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3). The starting material (high Rf) should disappear.

  • Workup: The product often precipitates directly. If not, concentrate in vacuo and recrystallize from ethanol.

Why this works: The hydrazine nitrogen attacks the β-carbon of the alkyne (Michael addition), followed by intramolecular attack on the carbonyl or the alpha-carbon depending on conditions, but typically yielding the pyrazole-3-carboxylate tautomer.

Synthetic Pathway Visualization

ReactionPathway SM Methyl 3-(4-chlorophenyl)propiolate (Electrophile) Inter Intermediate: Michael Adduct (Enamine) SM->Inter Michael Addition (EtOH, 0°C) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Prod Product: Methyl 5-(4-chlorophenyl)- 1H-pyrazole-3-carboxylate Inter->Prod Cyclization & Tautomerization

Figure 2: Mechanistic pathway for the conversion of the propiolate ester to the pyrazole scaffold.

Handling and Stability

  • Storage: Store at +2°C to +8°C. The alkyne bond is sensitive to prolonged light exposure and heat, which can induce slow polymerization (turning the white solid yellow/brown).

  • Safety: The compound is a skin and eye irritant (H315, H319). Use standard PPE.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the ester).

References

  • Title: Methyl 3-(4-Chlorophenyl)
  • Synthetic Application (Sonogashira Coupling)

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Pyrazole Synthesis Utility

    • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles.
    • Source: Preprints.org (MDPI).
    • URL:[Link]

  • Supplier Data (CAS Verification)

    • Title: Methyl 3-(4-chlorophenyl)propiolate | CAS 7515-18-6.[2][3]

    • Source: BLD Pharm.

Sources

Safe Handling and Storage of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical & Chemical Research

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6 ) is a specialized alkynoic ester intermediate widely utilized in medicinal chemistry for the synthesis of heterocycles (triazoles, pyrazoles, isoxazoles) via cycloaddition and Michael addition reactions.[1] Its structural motif—an electron-deficient alkyne conjugated with a chlorophenyl ring—imparts high electrophilicity, making it a potent Michael acceptor.

This guide provides a rigorous technical framework for the safe storage, handling, and experimental application of this compound. It moves beyond basic safety data sheets (SDS) to address the specific stability challenges and reactivity profiles encountered in drug discovery workflows.

Part 1: Chemical Profile & Reactivity Mechanism

Physicochemical Specifications
ParameterSpecification
Chemical Name Methyl 3-(4-chlorophenyl)-2-propynoate
CAS Number 7515-18-6
Molecular Formula C₁₀H₇ClO₂
Molecular Weight 194.61 g/mol
Physical State Solid (Crystalline powder)
Color White to light yellow/orange
Melting Point 92.0 – 96.0 °C [1]
Solubility Soluble in Acetone, Dichloromethane (DCM), Ethyl Acetate, Methanol
The "Why" of Reactivity (Mechanistic Insight)

The handling requirements for this compound are dictated by its electronic structure. The alkyne bond is activated by two electron-withdrawing groups (EWGs):

  • The Methyl Ester: Withdraws electron density via resonance, making the

    
    -carbon (relative to the carbonyl) highly electrophilic.
    
  • The 4-Chlorophenyl Group: The chlorine atom exerts an inductive withdrawing effect (-I), further destabilizing the electron density of the triple bond.

Consequence: This compound is a "soft" electrophile. It is prone to:

  • 1,3-Dipolar Cycloadditions: Reacts rapidly with azides (Click chemistry) to form 1,2,3-triazoles.

  • Michael Additions: Reacts with soft nucleophiles (thiols, amines) at the

    
    -carbon.
    
  • Hydrolysis: The ester bond is susceptible to base-catalyzed hydrolysis, yielding the parent propiolic acid.

ReactivityMechanism cluster_factors Electronic Factors cluster_outcomes Reactivity Outcomes Compound Methyl 3-(4-chlorophenyl)propiolate Ester Ester Group (Resonance Withdrawal) Compound->Ester Chloro 4-Cl Phenyl (Inductive Withdrawal) Compound->Chloro Michael Michael Addition (Nucleophilic Attack at β-C) Ester->Michael Activates Alkyne Hydrolysis Ester Hydrolysis (Moisture Sensitivity) Ester->Hydrolysis Labile Bond Click 1,3-Dipolar Cycloaddition (Triazole Formation) Chloro->Click Polarizes Bond

Figure 1: Mechanistic drivers of Methyl 3-(4-chlorophenyl)propiolate reactivity.

Part 2: Risk Assessment & Toxicology

While specific toxicological data for this exact intermediate may be limited in public databases, its structural class (aryl propiolates) mandates the following GHS classifications based on structure-activity relationships (SAR):

  • Skin Irritation (Category 2): High potential for contact dermatitis.

  • Eye Irritation (Category 2A): Crystalline dust can cause severe mechanical and chemical irritation.

  • Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation if dust is inhaled.

  • Sensitization: Alkynoic esters are known skin sensitizers (potential for allergic contact dermatitis upon repeated exposure).

Critical Warning: Do not mistake this compound for 4-Aminopyridazine (CAS 20744-39-2), which sometimes appears in erroneous search aggregations. Ensure verification of CAS 7515-18-6 upon receipt.

Part 3: Storage Protocols (Self-Validating System)

To maintain purity (>97%) and prevent spontaneous polymerization or hydrolysis, follow this storage hierarchy.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While some suppliers state "Room Temperature" is acceptable for short-term transit, long-term stability is significantly improved at lower temperatures to retard ester hydrolysis [2].

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ester is moisture-sensitive.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photo-induced isomerization or degradation of the conjugated system.

The "Self-Validating" Storage Check

Before using the reagent in critical synthesis, perform this quick QC check:

  • Visual Inspection: The compound should be a white to light yellow powder.[1] Dark orange or brown discoloration indicates polymerization or decomposition.

  • Solubility Test: Dissolve a small amount in DCM. It should yield a clear solution. Turbidity suggests the formation of the polymeric acid or salts.

Part 4: Operational Handling & Synthesis

Handling Workflow

All operations involving the solid powder must be conducted in a certified chemical fume hood .

HandlingWorkflow Storage Storage (4°C, Argon) Equilibration Equilibrate to RT (Prevent condensation) Storage->Equilibration Weighing Weighing inside Fume Hood (Anti-static gun recommended) Equilibration->Weighing Dissolution Dissolution (DCM/THF) Immediate use recommended Weighing->Dissolution Reaction Synthesis Application Dissolution->Reaction Waste Waste Disposal (Halogenated Organic) Reaction->Waste

Figure 2: Safe handling workflow from storage to disposal.

Application Protocol: 1,3-Dipolar Cycloaddition (Click Chemistry)

This compound is an excellent dipolarophile for synthesizing 1,4-disubstituted 1,2,3-triazoles, a common scaffold in anticancer drug discovery [3].

Reagents:

  • Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)[1]

  • Aryl/Alkyl Azide (1.1 equiv)

  • Copper(I) Iodide (10 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMF

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 3-(4-chlorophenyl)propiolate in the solvent system.

  • Addition: Add the azide followed by the CuI catalyst.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (The alkyne spot will disappear; a lower Rf triazole spot will appear).

    • Note: The electron-withdrawing chlorophenyl group accelerates this reaction compared to unsubstituted propiolates [4].

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove copper salts.

  • Purification: Recrystallization is often sufficient due to the high melting point of the triazole product.

Application Protocol: Heterocycle Condensation

Reaction with hydrazine hydrate yields pyrazolone derivatives.

Methodology:

  • Dissolve the propiolate in Ethanol.

  • Add Hydrazine Hydrate (1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT and reflux for 2 hours.

  • The Michael addition followed by cyclization eliminates methanol to form the pyrazolone core.

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact Wash with copious soap and water. Do not use alcohol (increases permeability). If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult an ophthalmologist.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.
Spill (Solid) Dampen with inert solvent (to prevent dust) and sweep up. Place in a container for Halogenated Organic Waste .

References

  • ResearchGate. (2020). Synthesis of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives. (Discusses propiolate derivatives in drug design). Retrieved January 29, 2026, from [Link]

  • Ponticelli, F., et al. (2006). Regioselectivity of aryl azide cycloaddition to methyl propiolate. Arkivoc. (Mechanistic data on reaction rates). Retrieved January 29, 2026, from [Link]

Sources

methyl 3-(4-chlorophenyl)propiolate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7515-18-6 | High-Performance Synthetic Scaffold[1]
Part 1: Executive Summary & Chemical Identity

Methyl 3-(4-chlorophenyl)propiolate is a functionalized internal alkyne ester widely utilized as a high-value building block in medicinal chemistry and materials science. Its structural duality—featuring an electron-deficient alkyne activated by both a methyl ester and a para-chlorophenyl group—makes it a potent Michael acceptor and an exceptional dipolarophile in cycloaddition reactions.

This guide moves beyond standard safety data, providing a researcher-centric analysis of its reactivity, handling protocols, and risk mitigation strategies.

Physicochemical Profile [1][2][3][4][5][6][7]
PropertySpecificationSignificance in Protocol Design
Molecular Formula C₁₀H₇ClO₂Basis for stoichiometry calculations.
Molecular Weight 194.61 g/mol --
Physical State Solid (Crystalline powder)Lowers inhalation risk compared to liquid alkynes, but dust control is critical.
Melting Point 92.0 – 96.0 °CSolid at room temp; requires gentle heating for melt-phase reactions.
Solubility Soluble in Acetone, MeOH, DCMCompatible with standard organic synthesis solvents.
Reactivity Class Activated Alkyne / Michael AcceptorHigh electrophilicity at the

-carbon; prone to nucleophilic attack.
Part 2: Hazard Profiling & Risk Mitigation (HSE Matrix)

While classified generally as an irritant, the specific chemical nature of alkynoic esters warrants a more nuanced risk assessment than a standard MSDS provides.

GHS Classification & Pathophysiology
  • Signal Word: WARNING

  • H302 (Harmful if swallowed): Systemic toxicity risk upon ingestion.

  • H315 / H319 (Skin/Eye Irritation): The electrophilic nature of the alkyne allows it to alkylate biological nucleophiles (proteins/DNA) on contact, leading to sensitization or contact dermatitis.

  • H335 (Respiratory Irritation): Dust inhalation can cause immediate irritation to mucous membranes.

Advanced Handling Protocols

1. The "No-Touch" Weighing Protocol: To mitigate static-induced dust dispersion (common with crystalline esters):

  • Step 1: Use an antistatic gun on the spatula and weighing boat before transfer.

  • Step 2: Weigh inside a localized exhaust hood or a glovebox if handling >1g.

  • Step 3: Dissolve the solid in the reaction solvent immediately after weighing to sequester the hazard.

2. Permeation Defense: Standard nitrile gloves may offer insufficient protection against prolonged exposure to solution-phase alkynoates.

  • Recommendation: Use Double-gloving (Nitrile over Laminate/PE) when handling concentrated solutions (>0.5 M).

Part 3: Emergency Response Architecture

The following decision tree outlines the critical response steps for exposure incidents, prioritizing decontamination speed to prevent chemical alkylation of tissue.

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Potential Alkylation) Type->Skin Eye Eye Contact (Lachrymatory Risk) Type->Eye Inhal Inhalation (Dust/Aerosol) Type->Inhal ActionSkin 1. Brush off dry solid 2. Wash w/ soap & water (15 min) 3. Do NOT use solvents (enhances absorption) Skin->ActionSkin ActionEye 1. Flush w/ saline/water (15 min) 2. Remove contact lenses 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Support respiration if needed 3. Monitor for delayed edema Inhal->ActionInhal Medical Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Critical response workflow for exposure to activated alkynes. Note the specific prohibition of solvents for skin cleaning.

Part 4: Synthetic Utility & Mechanism

Methyl 3-(4-chlorophenyl)propiolate is not merely a reactant; it is a "linchpin" scaffold. The electron-withdrawing p-chloro substituent, combined with the ester group, creates a push-pull electronic system that significantly lowers the LUMO energy of the triple bond.

Core Reactivity Modes
  • 1,3-Dipolar Cycloaddition: Reacts with dipoles (azides, nitrones, sydnones) to form 5-membered heterocycles (triazoles, isoxazoles, pyrazoles). The regioselectivity is often controlled by the steric bulk of the ester and the electronic bias of the aryl group.

  • Michael Addition: Nucleophiles (thiols, amines) attack the

    
    -carbon (position 3), forming 
    
    
    
    -functionalized cinnamates.
  • Click Chemistry: Under copper catalysis (CuAAC), it reacts with azides to form 1,4-disubstituted triazoles.

Experimental Workflow: Pyrazole Synthesis via Cycloaddition

This workflow illustrates the use of the title compound in constructing a pyrazole core, a common motif in kinase inhibitors.

SynthesisWorkflow Alkyne Methyl 3-(4-chlorophenyl)propiolate (Dipolarophile) Reaction Cycloaddition (Reflux in Toluene or Supercritical CO2) Alkyne->Reaction Activation Dipole Diazomethane or Sydnone Derivative (1,3-Dipole) Dipole->Reaction Inter Intermediate Pyrazoline/Bicyclic Adduct Reaction->Inter concerted mechanism Product Target Pyrazole/Isoxazole (Regioisomer Mixture) Inter->Product Aromatization/ Loss of CO2

Figure 2: Synthetic pathway for heterocyclic construction. The electron-deficient alkyne facilitates rapid cycloaddition.

Part 5: Storage & Stability Protocol

To maintain the integrity of the triple bond and prevent hydrolysis of the ester:

  • Temperature: Store at < 15°C (Refrigerate). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow polymerization or degradation.

  • Atmosphere: Hygroscopic potential requires storage under Inert Gas (Argon/Nitrogen) . Moisture can hydrolyze the methyl ester to the corresponding acid (3-(4-chlorophenyl)propiolic acid), altering reactivity.

  • Light: Store in Amber Vials . Halogenated aromatics can be photosensitive over extended periods.

References
  • Tokyo Chemical Industry (TCI). (n.d.). Methyl 3-(4-Chlorophenyl)propiolate Product Specifications & SDS. Retrieved from

  • BLD Pharm. (n.d.). Safety Data Sheet: Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6).[1][8] Retrieved from

  • Wright State University. (2000). Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phenylsydnone in Supercritical Carbon Dioxide. Retrieved from

  • National Institutes of Health (NIH). (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis. PubMed Central. Retrieved from

Sources

Methodological & Application

Application Note: Cycloaddition Architectures with Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a highly versatile internal alkyne characterized by significant electron deficiency. Its reactivity is driven by the "push-pull" electronic landscape: the electron-withdrawing ester group (EWG) at C1 and the para-chlorophenyl moiety at C3 create a lowered LUMO (Lowest Unoccupied Molecular Orbital), making it an exceptional dienophile for Diels-Alder reactions and a reactive dipolarophile for 1,3-dipolar cycloadditions.

Why this substrate? Unlike terminal alkynes used in standard "Click" chemistry (CuAAC), this internal alkyne allows for the construction of fully substituted heterocyclic and carbocyclic scaffolds without the need for potentially toxic copper catalysts. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) for generating rigid core scaffolds (isoxazoles, triazoles, bicyclic systems) that display the p-chlorophenyl pharmacophore—a common motif in antihistamines and antifungal agents.

The Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactionLandscape Substrate Methyl 3-(4-chlorophenyl)propiolate (Electron-Deficient Alkyne) DA_Path [4+2] Diels-Alder (Thermal/Lewis Acid) Substrate->DA_Path Huisgen_Path Thermal Huisgen [3+2] (Non-Catalytic) Substrate->Huisgen_Path Ylide_Path Ylide Cycloaddition [3+2] (Regioselective) Substrate->Ylide_Path Diene Diene (e.g., Cyclopentadiene) Diene->DA_Path Dipole1 1,3-Dipole (e.g., Azides) Dipole1->Huisgen_Path Dipole2 N-Ylides (e.g., Pyridazinium) Dipole2->Ylide_Path Prod_Bicyclic Bicyclic Norbornadienes (Rigid Scaffolds) DA_Path->Prod_Bicyclic Prod_Triazole 1,4,5-Substituted Triazoles (Mixture of Isomers) Huisgen_Path->Prod_Triazole Prod_Fused Fused Pyrrolopyridazines (Single Regioisomer) Ylide_Path->Prod_Fused

Figure 1: Strategic divergence of methyl 3-(4-chlorophenyl)propiolate reactivity. Green path indicates the most robust carbocyclic route; Red path indicates the highest regioselectivity for heterocycles.

Part 2: Detailed Experimental Protocols

Protocol A: [4+2] Diels-Alder Cycloaddition

Objective: Synthesis of methyl 3-(4-chlorophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Mechanism: Normal Electron Demand Diels-Alder (NEDDA). The electron-poor alkyne reacts with an electron-rich diene (Cyclopentadiene).

Reagents & Equipment[1][2][3]
  • Substrate: Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv).

  • Diene: Cyclopentadiene (Freshly cracked from dicyclopentadiene) (3.0 - 5.0 equiv).

  • Solvent: Toluene (Anhydrous).

  • Apparatus: Sealed pressure tube or reflux condenser setup.

Step-by-Step Methodology
  • Diene Preparation (Critical): Crack dicyclopentadiene at 180°C and collect the monomer (cyclopentadiene, bp 41°C) immediately prior to use. Note: The monomer dimerizes rapidly at RT; store at -78°C if not using immediately.

  • Reaction Setup:

    • Dissolve methyl 3-(4-chlorophenyl)propiolate (194 mg, 1.0 mmol) in Toluene (2.0 mL).

    • Add freshly cracked cyclopentadiene (330 mg, 5.0 mmol).

    • Expert Tip: A large excess of diene is used to drive the reaction to completion and prevent polymerization of the alkyne.

  • Execution:

    • Thermal Method: Heat the mixture at reflux (110°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot (UV active) should disappear.

    • Lewis Acid Method (Optional): If thermal reaction is sluggish, add 10 mol% AlCl₃ at 0°C and stir at RT. This lowers the LUMO further, accelerating the rate.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove toluene and excess cyclopentadiene.

    • Caution: Do not overheat during concentration to avoid retro-Diels-Alder.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes to 5% Ethyl Acetate/Hexanes.

    • Expected Yield: 85-95%.

Protocol B: Regioselective [3+2] Cycloaddition with Ylides

Objective: Synthesis of fused pyrrolopyridazine derivatives. Rationale: Unlike azide cycloadditions with internal alkynes (which often yield difficult-to-separate regioisomeric mixtures), reactions with N-ylides (e.g., pyridazinium ylides) are highly regioselective due to specific orbital coefficient matching [1].

Reagents & Equipment[1][2][3]
  • Substrate: Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv).

  • Precursor: Pyridazine (or substituted derivative) + Chloroacetone (to form the N-alkylated salt).

  • Base: Triethylamine (TEA) or Epoxide (as acid scavenger).

  • Solvent: Acetonitrile or Chloroform.

Step-by-Step Methodology
  • In Situ Ylide Generation:

    • Suspend the N-acetonylpyridazinium bromide salt (1.0 mmol) in Acetonitrile (5 mL).

    • Add Triethylamine (1.2 mmol) dropwise. The mixture will darken as the ylide is generated.

  • Cycloaddition:

    • Immediately add methyl 3-(4-chlorophenyl)propiolate (1.1 mmol).

    • Stir at Reflux for 4–6 hours.

  • Mechanistic Checkpoint:

    • The reaction proceeds via a 1,3-dipolar cycloaddition followed by dehydrogenation (aromatization) in some cases, or retention of the dihydro-structure depending on the oxidant presence.

  • Purification:

    • Evaporate solvent.

    • Redissolve in CH₂Cl₂, wash with water (to remove Et₃N·HBr salts).

    • Recrystallize from Ethanol or purify via column chromatography (EtOAc/Hexane).

  • Regioselectivity Outcome:

    • The nucleophilic carbon of the ylide attacks the β-carbon (C3) of the propiolate (attached to the p-Cl-phenyl), while the anionic nitrogen terminus attacks the ester-bearing carbon. This yields a single regioisomer [1].[4]

Part 3: Technical Data & Troubleshooting

Quantitative Comparison of Methods
Parameter[4+2] Diels-Alder[3+2] Thermal Azide (Huisgen)[3+2] Ylide Cycloaddition
Reaction Type Cycloaddition (Pericyclic)1,3-Dipolar Cycloaddition1,3-Dipolar Cycloaddition
Atom Economy 100%100%>90% (depends on base)
Regioselectivity High (Endo/Exo control)Low (Mixture of 1,4/1,5)Very High (Electronic control)
Reaction Time 12-24 h (Thermal)24-48 h (Reflux)4-6 h
Key Risk Retro-DA at high heatExplosion hazard (Azides)Unstable Ylide intermediates
Troubleshooting Guide

Issue 1: Low Conversion in Diels-Alder

  • Cause: Electronic mismatch or steric hindrance.

  • Solution: Switch to a "Polar Diels-Alder" condition. Use 5M Lithium Perchlorate in Diethyl Ether (LPDE) as solvent. The high ionic strength stabilizes the transition state.

Issue 2: Regioisomer Mixture in Azide Reaction

  • Context: Reacting methyl 3-(4-chlorophenyl)propiolate with benzyl azide yields two isomers (ester near triazole N1 vs. ester far from N1).

  • Solution: Do not rely on thermal equilibrium. Use Ruthenium catalysis (Cp*RuCl(cod)) if accessible, which directs formation of the 1,5-disubstituted triazole. Alternatively, use bulky azides to sterically enforce one isomer.

Issue 3: Polymerization of Substrate

  • Cause: Base-catalyzed self-polymerization of the propiolate.

  • Solution: Ensure all glassware is base-free (acid washed). Store the propiolate at 4°C under Argon.

Part 4: Mechanistic Visualization

The following Graphviz diagram details the orbital interaction logic dictating the regioselectivity in the Ylide protocol (Protocol B), which is the most complex mechanistic aspect.

OrbitalInteraction cluster_legend Electronic Control Ylide Pyridazinium Ylide (HOMO rich at C-alpha) Interaction HOMO-LUMO Overlap (Soft-Soft Interaction) Ylide->Interaction Nucleophilic C Propiolate Me-3-(4-Cl-Ph)-Propiolate (LUMO polarized at C-beta) Propiolate->Interaction Electrophilic C3 (beta) TS Asynchronous Concerted TS (C-C bond forms first) Interaction->TS Product Pyrrolopyridazine Adduct (Single Regioisomer) TS->Product Note The p-Cl-Phenyl group enhances electrophilicity at C3, guiding the nucleophilic ylide carbon.

Figure 2: Frontier Molecular Orbital (FMO) interactions governing the regioselectivity of the [3+2] cycloaddition.

Part 5: References

  • Popovici, D., et al. "[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics." Molecules, vol. 28, no.[1] 3, 2023.

  • Huisgen, R. "1,3-Dipolar Cycloadditions.[4][5][6] Past and Future." Angewandte Chemie International Edition, vol. 2, no. 10, 1963, pp. 565-598.

  • Master Organic Chemistry. "The Diels-Alder Reaction: Mechanism and Regioselectivity."

  • Organic Chemistry Portal. "Huisgen 1,3-Dipolar Cycloaddition."

Sources

Application Note: Methyl 3-(4-chlorophenyl)propiolate in Heterocyclic Synthesis

[1]

Abstract

Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6) serves as a high-value electrophilic alkyne building block in the synthesis of pharmacologically active heterocycles.[1] This guide details its application in constructing coumarin , pyrazole , and isoxazole scaffolds—structures ubiquitous in kinase inhibitors and anti-inflammatory therapeutics.[1] By leveraging the electron-deficient nature of the alkyne adjacent to the 4-chlorophenyl pharmacophore, researchers can achieve high regioselectivity in cycloadditions and metal-catalyzed hydroarylations.[1]

Introduction & Strategic Value

In medicinal chemistry, the 4-chlorophenyl moiety is a privileged substructure, enhancing lipophilicity and metabolic stability against P450 oxidation compared to unsubstituted phenyl rings.[1] Methyl 3-(4-chlorophenyl)propiolate introduces this moiety via a rigid 3-carbon alkyne-ester tether, acting as a "lynchpin" for cyclization.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: Methyl 3-(4-chlorophenyl)propiolate[1][2]

  • CAS: 7515-18-6[1][2][3][4]

  • MW: 194.61 g/mol [2][3][4]

  • Reactivity Class: Electron-deficient internal alkyne / Michael Acceptor.[1]

Reactivity Landscape

The compound exhibits three primary modes of reactivity utilized in drug discovery:

  • 1,3-Dipolar Cycloaddition: Reacts with dipoles (nitrile oxides, azides) to form 5-membered heterocycles.[1][5]

  • Hydroarylation (Fujiwara-Moritani type): Pd-catalyzed coupling with phenols to yield coumarins.[1]

  • Michael Addition-Cyclocondensation: Reaction with binucleophiles (hydrazines, amidines) to form pyrazoles/pyrimidines.

ReactivityMapSubstrateMethyl 3-(4-chlorophenyl)propiolateDipolar1,3-DipolarCycloadditionSubstrate->Dipolar+ Nitrile OxidesHydroarylationPd-CatalyzedHydroarylationSubstrate->Hydroarylation+ Phenols / Pd(II)MichaelMichael Addition/CyclocondensationSubstrate->Michael+ HydrazinesIsoxazoleIsoxazoles(Kinase Inhibitors)Dipolar->IsoxazoleCoumarin4-Aryl Coumarins(Anticoagulants)Hydroarylation->CoumarinPyrazolePyrazoles(COX-2 Inhibitors)Michael->Pyrazole

Figure 1: Reactivity landscape of methyl 3-(4-chlorophenyl)propiolate showing divergent synthetic pathways to bioactive scaffolds.[1]

Core Application: Synthesis of 4-Aryl Coumarins[1]

The synthesis of 4-aryl coumarins via intermolecular hydroarylation is superior to the traditional Pechmann condensation for propiolates, as it operates under milder conditions and tolerates sensitive functional groups.[1]

Mechanism

The reaction proceeds via a Fujiwara-Moritani mechanism. Palladium(II) coordinates to the alkyne, activating it toward nucleophilic attack by the phenol (trans-oxypalladation), followed by intramolecular electrophilic aromatic substitution and reductive elimination.

Protocol A: Pd-Catalyzed Oxidative Hydroarylation

Target: 4-(4-chlorophenyl)-2H-chromen-2-one derivatives.[1]

Reagents & Materials
  • Substrate: Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)

  • Coupling Partner: Electron-rich phenol (e.g., 3,4-dimethoxyphenol) (1.2 equiv)[1]

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Solvent: Trifluoroacetic acid (TFA) (0.5 M concentration)

  • Atmosphere: Ambient air (oxidant)

Step-by-Step Methodology
  • Charge: To a flame-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and the phenol (1.2 equiv).

  • Solvation: Add TFA (1/2 total volume) and stir at Room Temperature (RT) for 5 minutes to generate the active cationic Pd species.

  • Addition: Add methyl 3-(4-chlorophenyl)propiolate (1.0 equiv) dissolved in the remaining TFA.

  • Reaction: Stir the mixture at RT for 24–48 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot (high R_f) should disappear, replaced by a highly fluorescent coumarin spot.

  • Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO₃ (careful: gas evolution) until pH is neutral. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).

Yield Expectation: 75–85% isolated yield.

Core Application: Regioselective Pyrazole Synthesis[1]

Pyrazoles are synthesized via the condensation of the propiolate with hydrazines. Regioselectivity is controlled by the electronic difference between the

Protocol B: One-Pot Cyclocondensation with Hydrazine

Target: 3-(4-chlorophenyl)-1H-pyrazol-5-ol (tautomer of pyrazolone).[1]

Reagents
  • Substrate: Methyl 3-(4-chlorophenyl)propiolate (1.0 mmol)

  • Reagent: Hydrazine monohydrate (1.2 mmol)

  • Solvent: Ethanol (absolute, 5 mL)

  • Catalyst: Glacial Acetic Acid (cat. 2 drops)

Workflow Diagram

ProtocolWorkflowStartStart: Dissolve Propiolatein EthanolAddHydrazineAdd Hydrazine Hydrate(Dropwise at 0°C)Start->AddHydrazineIntermediateFormation ofLinear Hydrazide IntermediateAddHydrazine->Intermediate Michael AdditionRefluxReflux (80°C)2-4 HoursIntermediate->Reflux CyclizationCheckTLC Check(Disappearance of Ester)Reflux->CheckCheck->Reflux IncompleteWorkupCool & Filter Precipitate(Product often crystallizes)Check->Workup Complete

Figure 2: Operational workflow for the synthesis of pyrazolone derivatives.

Critical Considerations
  • Regiochemistry: The hydrazine NH₂ initially attacks the

    
    -carbon (Michael addition) due to the strong electron-withdrawing nature of the ester and the resonance stabilization of the phenyl ring. This is followed by cyclization onto the ester.
    
  • Temperature Control: Perform the initial addition at 0°C to avoid bis-addition or polymerization.

Comparative Data: Heterocycle Formation

The following table summarizes reaction conditions and expected outcomes for different heterocycle classes using methyl 3-(4-chlorophenyl)propiolate.

Target ScaffoldCo-ReactantCatalyst/ConditionsKey MechanismTypical Yield
Coumarin PhenolsPd(OAc)₂, TFA, RTHydroarylation80-90%
Pyrazole HydrazineEtOH, RefluxMichael/Cyclization85-95%
Isoxazole Nitrile OxideEt₃N, DCM, RT1,3-Dipolar Cycloaddition70-80%
Quinoline AnilinesAgOTf or Acid, HeatHydroamination/Cyclization60-75%

Troubleshooting & Optimization

Issue: Low Regioselectivity in Cycloadditions
  • Cause: In 1,3-dipolar cycloadditions (e.g., with azides or nitrile oxides), the steric bulk of the 4-chlorophenyl group competes with the electronic directing effect of the ester.[1]

  • Solution: Switch to a non-polar solvent (Toluene) or use a Copper(I) catalyst (Click conditions) if applicable (for azides) to enforce 1,4-regioselectivity. For nitrile oxides, lower temperatures (-10°C) often favor the sterically less congested isomer.

Issue: Hydrolysis of Ester
  • Cause: Wet solvents or excess base during Michael additions.

  • Solution: Use anhydrous ethanol and monitor base equivalents strictly. If the acid forms (3-(4-chlorophenyl)propiolic acid), it can be re-esterified or used directly with coupling agents (EDC/HOBt).

Safety & Handling (MSDS Highlights)

  • Skin Irritant: Propiolates are potent alkylating agents. Wear nitrile gloves and long sleeves.

  • Lachrymator: Some propiolate derivatives can be irritating to eyes. Handle in a fume hood.

  • Storage: Store at 2–8°C. Alkyne esters can polymerize upon prolonged exposure to light or heat.

References

  • Trost, B. M., & Toste, F. D. (1996).[1] Palladium-Catalyzed Kinetic and Dynamic Kinetic Asymmetric Transformation of 5-Acyloxy-2-(5H)-furanone. Journal of the American Chemical Society. [Link] (Foundational mechanistic reference for Pd-catalyzed alkyne functionalization).

  • Jia, C., Piao, D., Oyamada, J., Lu, W., Kitamura, T., & Fujiwara, Y. (2000).[1] Efficient Activation of Aromatic C-H Bonds for Addition to C-C Multiple Bonds. Science. [Link] (Authoritative source for the Hydroarylation protocol).

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.[1] (Standard reference for cycloaddition regioselectivity logic).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 825800, Methyl 3-(4-chlorophenyl)propiolate. [Link]

Application Note: High-Selectivity Synthesis & Utilization of Methyl 3-(4-chlorophenyl)propiolate via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 3-(4-chlorophenyl)propiolate is a pivotal internal alkyne scaffold used in the synthesis of heterocycles (e.g., coumarins, quinolines) and as a core pharmacophore in drug discovery. Its synthesis presents a classic chemoselectivity challenge: the substrate, typically 1-chloro-4-iodobenzene , contains two halogen handles.

This guide details the chemoselective Sonogashira coupling required to synthesize this molecule by targeting the labile C–I bond while preserving the C–Cl bond for downstream functionalization. Furthermore, it provides an advanced protocol for activating the remaining aryl chloride, demonstrating the molecule's utility as a dual-functionalizable scaffold.

Key Technical Objectives
  • Chemoselectivity: Achieve >98% selectivity for C–I coupling over C–Cl.

  • Impurity Control: Suppress Glaser homocoupling (dimerization of methyl propiolate).

  • Scalability: Protocols designed for milligram-to-gram scale transition.

Mechanistic Principles

The success of this synthesis relies on the kinetic differentiation between oxidative addition rates of Palladium(0) into Carbon-Halogen bonds.

  • Rate of Oxidative Addition: Ar-I > Ar-Br >> Ar-Cl.

  • Implication: By using standard catalytic systems (e.g., Pd(PPh3)2Cl2/CuI) at ambient temperature, the catalyst inserts exclusively into the C–I bond. The C–Cl bond requires higher activation energy and electron-rich ligands (e.g., SPhos, XPhos) to react, effectively acting as a "sleeping" functional group during the first step.

Diagram 1: Chemoselective Catalytic Cycle

The following diagram illustrates the standard cycle favoring the Iodide insertion (Cycle A) and the conditions required to trigger the Chloride insertion (Cycle B).

SonogashiraMechanism Start Pre-Catalyst Pd(II) Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd_I Oxidative Addition (Fast) Ar-I Insertion Pd0->OxAdd_I Standard Conditions (RT) OxAdd_Cl Oxidative Addition (Slow) Ar-Cl Insertion (Requires Bulky Ligands + Heat) Pd0->OxAdd_Cl High Temp / Buchwald Ligands TransMet Transmetallation (Cu-Acetylide enters) OxAdd_I->TransMet Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlights the kinetic preference for Ar-I (Solid Blue) over Ar-Cl (Dashed Red), enabling the selective synthesis of the target ester.

Protocol 1: Chemoselective Synthesis

Target: Methyl 3-(4-chlorophenyl)propiolate Reaction Type: C(sp2)–C(sp) Coupling

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
1-Chloro-4-iodobenzene 1.0ElectrophilePurity >98% (Free of 1,4-diiodobenzene)
Methyl Propiolate 1.2NucleophileVolatile; Dispense carefully.
PdCl2(PPh3)2 0.02 (2 mol%)CatalystAir-stable pre-catalyst.
CuI 0.01 (1 mol%)Co-catalystMust be off-white/tan. Green = Oxidized (Do not use).
Triethylamine (Et3N) 3.0Base/SolventAnhydrous; sparged with Argon.
THF SolventCo-solventAnhydrous; improves solubility.
Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Degassing: Sparge the THF/Et3N mixture (1:1 ratio, 0.2 M concentration relative to halide) with Argon for 15 minutes. Why: Oxygen promotes Cu-mediated Glaser homocoupling of methyl propiolate.

  • Reagent Loading: Charge the flask with 1-Chloro-4-iodobenzene (1.0 equiv), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%).

  • Solvent Addition: Add the degassed THF/Et3N mixture via syringe. The solution should turn yellow/tan.

  • Alkyne Addition: Add Methyl Propiolate (1.2 equiv) dropwise over 5 minutes.

    • Note: A slight exotherm may occur.

  • Reaction: Stir at Room Temperature (23°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 90:10). The starting iodide (Rf ~0.6) should disappear; product appears at Rf ~0.4.

  • Workup:

    • Dilute with Et2O (3x volume).

    • Wash with Sat. NH4Cl (removes Copper salts) followed by Brine.

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica Gel, 0 -> 10% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

    • Appearance: White to pale yellow solid.

Protocol 2: Downstream Activation (Advanced)

Target: Functionalization of the remaining Aryl Chloride Context: Many users stop at Protocol 1. However, the 4-chloro group is a "handle" for further diversity. Standard conditions will not work here.

Modified Conditions for Ar-Cl Coupling

To couple the remaining chloride with a boronic acid (Suzuki) or an amine (Buchwald-Hartwig), you must switch ligand systems.

  • Catalyst: Pd2(dba)3 (1 mol%)

  • Ligand: XPhos or SPhos (2 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or Dioxane (100°C)

Rationale: The bulky biaryl phosphine ligands (Buchwald type) facilitate the difficult oxidative addition into the electron-neutral Ar-Cl bond, which Pd(PPh3)4 cannot achieve.

Troubleshooting & Optimization Logic

Common failure modes involve catalyst deactivation or side-reactions. Use the decision tree below to diagnose issues.

Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Problem Issue Detected CheckTLC Analyze TLC/LCMS Problem->CheckTLC Case1 Starting Material Remains (No Reaction) CheckTLC->Case1 Case2 Dimer Formed (Dimethyl hexa-2,4-diynedioate) CheckTLC->Case2 Case3 Product Black/Tar CheckTLC->Case3 Sol1 1. Check Catalyst Quality (Color) 2. Increase Temp to 40°C 3. Check Inert Atmosphere Case1->Sol1 Sol2 GLASER COUPLING DETECTED 1. O2 Leak? Resparge solvents. 2. Add Alkyne slower (Syringe pump). Case2->Sol2 Sol3 Pd Precipitation 1. Reduce Catalyst Loading 2. Add PPh3 (stabilizer) Case3->Sol3

Figure 2: Diagnostic workflow for optimizing yield and purity.

Physical Data & Characterization

Data for Methyl 3-(4-chlorophenyl)propiolate

PropertyValueNotes
Molecular Weight 194.61 g/mol
Appearance White crystalline solid
Melting Point 78–80 °CDistinctive sharp melt.
1H NMR (CDCl3) δ 7.50 (d, 2H), 7.35 (d, 2H), 3.84 (s, 3H)Characteristic methyl singlet at 3.84 ppm.
13C NMR Alkyne carbons: ~80–90 ppmEster carbonyl: ~154 ppm.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Littke, A. F., & Fu, G. C. (2002).[5] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[5]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Reference for Glaser Coupling suppression).

Sources

methyl 3-(4-chlorophenyl)propiolate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Identity Verification

Chemical Identity Alert

CRITICAL NOTICE: There is a frequent database discrepancy regarding the CAS number for this compound.

  • Target Compound: Methyl 3-(4-chlorophenyl)propiolate (Alkyne Ester)

  • Correct CAS: 7515-18-6 [1]

  • Erroneous CAS Association: CAS 20744-39-2 is frequently mislabeled in some commercial databases but formally corresponds to 4-Aminopyridazine.

  • Action: Verify identity via 1H-NMR (Alkyne proton absence, ester methyl singlet) and IR (characteristic C≡C stretch at ~2220 cm⁻¹) before use.

Strategic Value

Methyl 3-(4-chlorophenyl)propiolate is a high-value "linchpin" intermediate. Its structure combines a Michael acceptor (conjugated ester), a dienophile (alkyne), and a lipophilic pharmacophore (4-chlorophenyl). It is primarily employed to construct heterocyclic cores—specifically coumarins , pyrazoles , and isoxazoles —which serve as scaffolds for COX-2 inhibitors, anticoagulants, and antimicrobial agents.

Part 2: Technical Profile & Reactivity

PropertySpecification
IUPAC Name Methyl 3-(4-chlorophenyl)prop-2-ynoate
Molecular Formula C₁₀H₇ClO₂
Molecular Weight 194.61 g/mol
Melting Point 92.0 – 96.0 °C
Appearance White to light yellow crystalline powder
Solubility Soluble in Acetone, DCM, EtOAc; Sparingly soluble in Hexane
Reactivity Class Electron-deficient internal alkyne; Michael Acceptor
Reactivity Logic

The electron-withdrawing ester group polarizes the triple bond, making the β-carbon (attached to the chlorophenyl ring) highly susceptible to nucleophilic attack. This regioselectivity is the cornerstone of its application in heterocycle synthesis.

ReactivityMap Start Methyl 3-(4-chlorophenyl)propiolate Phenols Phenols (Pd cat.) Start->Phenols Hydroarylation Hydrazines Hydrazines (EtOH, Reflux) Start->Hydrazines Cyclocondensation Dipoles 1,3-Dipoles (Nitrile Oxides) Start->Dipoles [3+2] Cycloaddition Coumarins 4-Aryl Coumarins (Anticoagulants) Phenols->Coumarins Pyrazoles 3-(4-Cl-Ph)-Pyrazolones (NSAID Scaffolds) Hydrazines->Pyrazoles Isoxazoles 3,5-Disubstituted Isoxazoles (Antimicrobials) Dipoles->Isoxazoles

Figure 1: Divergent synthetic pathways from the propiolate core. The electron-deficient alkyne serves as the electrophilic partner in all three major transformations.

Part 3: Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of 4-Aryl Coumarins

Application: Synthesis of neoflavonoids and anticoagulant precursors. Mechanism: Intermolecular hydroarylation followed by intramolecular esterification.

Materials:

  • Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)

  • Substituted Phenol (e.g., 3,5-dimethoxyphenol) (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • TFA (Trifluoroacetic acid) (Solvent)[2][3]

  • DCM (for workup)

Step-by-Step Methodology:

  • Charge: In a dried round-bottom flask, combine the phenol (1.0 mmol) and methyl 3-(4-chlorophenyl)propiolate (1.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (11 mg, 0.05 mmol).

  • Solvation: Add TFA (2.0 mL) carefully. The reaction typically proceeds at room temperature (RT).[3]

  • Reaction: Stir at RT for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the highly fluorescent propiolate spot indicates completion.

  • Quench: Pour the mixture into ice-water (20 mL).

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (careful: gas evolution) to remove TFA, then brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Hexane.

Expected Result: 4-(4-chlorophenyl)coumarin derivative. Yields typically 75–85%.

Protocol B: Regioselective Synthesis of Pyrazoles

Application: Construction of COX-2 inhibitor scaffolds (Celecoxib analogs). Mechanism: Michael addition of hydrazine nitrogen to the β-carbon, followed by cyclization.

Materials:

  • Methyl 3-(4-chlorophenyl)propiolate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 3-(4-chlorophenyl)propiolate (5 mmol, 0.97 g) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (5.5 mmol, 0.54 mL) dropwise at RT.

    • Observation: A transient color change (often yellow to orange) may occur due to hydrazone formation.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours.

  • Monitoring: TLC (DCM:MeOH 95:5). Look for the formation of a polar spot (pyrazolone/hydroxypyrazole tautomer).

  • Workup: Cool to RT. The product often precipitates directly.

  • Isolation: Filter the solid. If no precipitate forms, concentrate to 50% volume and cool to 0 °C.

  • Validation: 1H-NMR should show the loss of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrazole C-H or OH signal.

Data Table: Troubleshooting Pyrazole Synthesis

Issue Probable Cause Corrective Action
No Precipitate Product too soluble in EtOH Concentrate and add cold water or Hexane.
Mixture of Isomers Competitive attack at Carbonyl Ensure reflux temperature is reached quickly to favor thermodynamic product (5-pyrazolone).

| Low Yield | Hydrolysis of ester | Ensure Ethanol is dry; avoid excess water in hydrazine hydrate (use 98% or phenylhydrazine). |

Part 4: Safety & Handling Guidelines

  • Sensitizer Warning: Propiolates are potent skin sensitizers and lachrymators. Handle only in a fume hood.

  • Stability: Store at 2–8 °C. Alkyne esters can polymerize or hydrolyze upon prolonged exposure to moisture and light.

  • Waste: Segregate halogenated organic waste (due to the chlorophenyl group).

Part 5: References

  • Kitamura, T., et al. (2007).[3] "Practical and convenient synthesis of coumarins from phenols and propiolic acid esters."[2][3] Nature Protocols, 2(4), 845-848.[3]

  • El-Gendy, A. M., et al. (2020).[4] "Synthesis and reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one." Journal of American Science, 16(6).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 3-(4-chlorophenyl)propiolate.[1] Retrieved from [Link]

Note: The CAS number 20744-39-2 provided in the initial query corresponds to 4-Aminopyridazine.[5] All protocols above are designed for Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6).[1]

Sources

Evaluation of Methyl 3-(4-chlorophenyl)propiolate and Derivatives: From Covalent Probes to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate represents a chemically versatile scaffold characterized by an electron-deficient alkyne conjugated to an ester. This structural motif serves a dual role in biological research: first, as a covalent electrophilic probe capable of modifying cysteine residues via Thiol-Michael addition; and second, as a synthetic precursor for bioactive pharmacophores targeting GPR40 (metabolic disease) and fungal membranes.

This application note provides a comprehensive guide for researchers evaluating the biological activity of this molecule and its derivatives. It synthesizes mechanistic insights with rigorous experimental protocols, highlighting the critical balance between therapeutic potency and non-specific toxicity associated with alkynyl esters.

Chemical Biology & Mechanism of Action[1]

The "Warhead" Concept: Michael Acceptor Reactivity

The core biological activity of methyl 3-(4-chlorophenyl)propiolate stems from its


-unsaturated alkynyl ester functionality. This group acts as a "Michael Acceptor," making the 

-carbon highly electrophilic.

In a biological context, this molecule preferentially reacts with "soft" nucleophiles, most notably the thiol (-SH) group of Cysteine residues in proteins and the cellular antioxidant Glutathione (GSH) .

Mechanism: The reaction proceeds via a Thiol-Michael Addition (also known as Thiol-Yne click chemistry). The nucleophilic sulfur attacks the


-carbon of the triple bond, forming a vinyl thioether adduct. This modification can be irreversible or reversible depending on the local protein environment, potentially inhibiting enzymatic activity or altering protein signaling.
Visualizing the Mechanism

The following diagram illustrates the electrophilic attack and the subsequent derivatization pathways.

ReactionMechanism Substrate Methyl 3-(4-chlorophenyl)propiolate (Electrophilic Scaffold) Transition Thiol-Michael Addition (Transition State) Substrate->Transition Activation Cysteine Protein Cysteine / GSH (Nucleophile -SH) Cysteine->Transition Nucleophilic Attack Adduct Vinyl Thioether Adduct (Covalent Modification) Transition->Adduct C-S Bond Formation Downstream Biological Consequence: 1. Enzyme Inhibition 2. GSH Depletion (Oxidative Stress) 3. Signal Transduction (e.g., Nrf2) Adduct->Downstream Functional Outcome

Caption: Figure 1. Mechanism of Thiol-Michael addition where the alkynyl ester covalently modifies cysteine residues.

Target Identification & Biological Applications

Antifungal & Antimicrobial Activity

The 4-chlorophenyl moiety enhances lipophilicity, facilitating membrane penetration. Derivatives of phenylpropiolic acid have demonstrated significant antifungal activity against pathogens such as Botrytis cinerea, Fusarium, and Candida species.

  • Mechanism: Disruption of fungal cell membrane integrity and inhibition of thiol-dependent enzymes (e.g., fungal cysteine proteases).

  • SAR Insight: The chlorine atom at the para position is critical. It increases the partition coefficient (LogP), improving transport across the fungal cell wall compared to the unsubstituted phenyl analog.

GPR40 (FFAR1) Agonism

Phenylpropiolic acid derivatives have been identified as agonists for GPR40 (Free Fatty Acid Receptor 1), a target for Type 2 Diabetes.

  • Relevance: Activation of GPR40 stimulates glucose-dependent insulin secretion.

  • Note: The methyl ester often acts as a prodrug; hydrolysis to the free acid or specific derivatization (e.g., addition of bulky lipophilic groups) is usually required for maximal receptor binding.

Safety & Toxicology: The "Double-Edged Sword"

CRITICAL WARNING: Researchers must be aware that the structurally related Ethyl Phenylpropiolate (EPP) is a known tumor promoter used in experimental models to induce epidermal hyperplasia.[1]

  • Implication: The methyl 3-(4-chlorophenyl)propiolate scaffold likely possesses similar hyperplasiogenic properties if applied topically or used at high concentrations.

  • Mitigation: Cytotoxicity screening (Protocol C) is mandatory to distinguish between specific therapeutic effects and general toxicity driven by oxidative stress (GSH depletion).

Experimental Protocols

Protocol A: Chemical Reactivity Assessment (GSH Trapping)

Purpose: To quantify the electrophilicity of the scaffold, predicting its potential for non-specific toxicity.

Materials:

  • Test Compound: Methyl 3-(4-chlorophenyl)propiolate (10 mM stock in DMSO).

  • Reagent: L-Glutathione, reduced (GSH) (10 mM in PBS, pH 7.4).

  • Internal Standard: Caffeine or Naproxen (for HPLC normalization).

  • Solvent: Phosphate Buffered Saline (PBS) + Acetonitrile.

Procedure:

  • Reaction Mix: Prepare a mixture containing 50 µM Test Compound and 500 µM GSH (1:10 ratio to simulate pseudo-first-order kinetics) in PBS (pH 7.4) with 10% Acetonitrile to ensure solubility.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction immediately by adding an equal volume of ice-cold Acetonitrile + 1% Formic Acid.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot the natural log of the remaining parent compound concentration vs. time. The slope represents

    
    .
    

Interpretation:

  • 
    : Highly reactive "Warhead." High risk of off-target toxicity.
    
  • 
    : Low reactivity. Likely requires enzymatic activation or specific binding to act.
    
Protocol B: Antifungal Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against fungal pathogens.

Materials:

  • Organisms: Candida albicans (ATCC 90028) or Aspergillus fumigatus.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Detection: Resazurin (Alamar Blue) dye.

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of Methyl 3-(4-chlorophenyl)propiolate in RPMI media across a 96-well plate (Range: 100 µM to 0.19 µM).

  • Inoculation: Add fungal inoculum adjusted to

    
     CFU/mL (yeast) or 
    
    
    
    CFU/mL (molds).
  • Controls:

    • Positive Control:[2] Fluconazole or Amphotericin B.

    • Solvent Control: DMSO (ensure final concentration < 1%).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Add 20 µL Resazurin dye. Incubate for 2-4 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.

  • Endpoint: The MIC is the lowest concentration preventing the color change.

Protocol C: Cytotoxicity Screening (MTT Assay)

Purpose: To establish the therapeutic window by measuring mammalian cell toxicity.

Materials:

  • Cell Line: HEK293 (Normal Kidney) and HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment overnight.
    
  • Treatment: Treat cells with the test compound (0.1 - 100 µM) for 48 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL final) and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove media and dissolve formazan crystals in DMSO (100 µL).

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to DMSO control. Determine

    
     using non-linear regression.
    

Data Analysis & SAR Visualization

Summary of Expected Biological Activity

The following table summarizes the activity profile based on literature precedents for phenylpropiolic derivatives.

Assay TypeParameterExpected RangeInterpretation
GSH Reactivity

30 - 90 minModerate electrophile. Potential for covalent inhibition.[3]
Antifungal (Candida) MIC10 - 50 µMModerate potency. Likely membrane active.
Cytotoxicity (HepG2)

5 - 20 µMNarrow therapeutic index. Toxicity likely driven by thiol depletion.
GPR40 Activation

> 50 µMMethyl ester is likely a weak agonist; hydrolysis to acid improves potency.
Screening Workflow Diagram

Use this decision tree to guide your experimental progression.

ScreeningCascade Start Compound Synthesis Methyl 3-(4-chlorophenyl)propiolate Step1 Step 1: Chemical Stability (GSH Reactivity Assay) Start->Step1 Decision1 Is t1/2 < 10 min? Step1->Decision1 Toxic STOP: High Toxicity Risk (Non-specific Alkylator) Decision1->Toxic Yes Step2 Step 2: Phenotypic Screen (Antifungal & Cytotoxicity) Decision1->Step2 No Decision2 Selectivity Index (IC50 / MIC) > 10? Step2->Decision2 Hit Lead Compound Proceed to Target Deconvolution Decision2->Hit Yes Derivatize Re-Design (Modify Ester/Alkyne to reduce reactivity) Decision2->Derivatize No Derivatize->Start SAR Cycle

Caption: Figure 2. Screening cascade prioritizing safety (reactivity) before efficacy testing.

References

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition.

  • Yao, H., et al. (2012). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. Bioorganic & Medicinal Chemistry Letters.[4]

  • Wilker, E., et al. (1991). Tumor-promoting activity of ethyl phenylpropiolate.[1] Carcinogenesis.[1]

  • Avila, C., et al. (2019). Thiol-Michael Addition: A versatile tool for chemical biology. Nature Reviews Chemistry. (General Reference for Mechanism)

  • Li, X., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances.

Sources

Application Note: Screening Methyl 3-(4-chlorophenyl)propiolate (MCPP) for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Biology Rationale

Methyl 3-(4-chlorophenyl)propiolate (MCPP) represents a specific class of


-unsaturated alkynoic esters . In the context of anticancer drug discovery, this molecule is not merely a cytotoxic agent but a covalent electrophilic probe .
The Pharmacophore: Michael Acceptor

The core rationale for screening MCPP lies in its triple bond conjugated to the ester group. This structural motif acts as a "Michael Acceptor," capable of reacting with nucleophiles—specifically the thiol (-SH) groups of cysteine residues in proteins or the cellular antioxidant Glutathione (GSH).

Mechanism Hypothesis:

  • Target Engagement: MCPP enters the cell and acts as a soft electrophile.

  • Covalent Modification: It forms a covalent adduct with accessible cysteines on oncogenic proteins (e.g., STAT3, NF-

    
    B, or Cysteine Cathepsins).
    
  • Oxidative Stress: Alternatively, it depletes cellular GSH pools, leading to Reactive Oxygen Species (ROS) accumulation and ferroptosis or apoptosis.

Critical Consideration: Unlike standard reversible inhibitors, the potency of MCPP is driven by residence time and reactivity. Screening protocols must account for incubation time to allow covalent bond formation.

Experimental Workflow

The following flowchart outlines the logic for screening MCPP, moving from chemical QC to mechanistic validation.

MCPP_Screening_Workflow QC 1. Compound QC (Solubility & Stability) Pheno 2. Phenotypic Screen (MTT/SRB Assay) QC->Pheno If stable > 4h Selectivity 3. Selectivity Check (Cancer vs. Normal Fibroblasts) Pheno->Selectivity IC50 < 10 µM Mech 4. Mechanistic Validation (Thiol Reactivity & ROS) Selectivity->Mech SI Index > 2.0 GoNoGo Decision: Hit or PAIN? Mech->GoNoGo

Figure 1: Step-by-step screening workflow for electrophilic alkynes.

Protocol 1: Compound Preparation & Stability (Critical Step)

Many propiolates are susceptible to hydrolysis by esterases or spontaneous degradation in aqueous media. Skipping this step leads to false negatives.

Reagents:

  • MCPP (Solid)

  • DMSO (Anhydrous, HPLC Grade)

  • PBS (pH 7.4)

Procedure:

  • Stock Solution: Dissolve MCPP in DMSO to create a 50 mM stock . Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Stability Check (HPLC/LC-MS):

    • Dilute stock to 100 µM in PBS (containing 1% DMSO).

    • Incubate at 37°C.

    • Sample at T=0, T=1h, T=4h, T=24h.

    • Acceptance Criteria: >80% parent compound remaining at T=4h. If hydrolysis (loss of methyl group) occurs rapidly, MCPP is acting as a prodrug for the free acid, which has different permeability properties.

Protocol 2: Differential Cytotoxicity Screening

To validate anticancer potential, you must demonstrate selectivity against cancer lines (e.g., HCT-116, MCF-7) versus normal cells (e.g., HEK-293 or HFF-1).

Experimental Design:

  • Assay Type: MTT or SRB (Sulforhodamine B). Note: SRB is preferred for propiolates as it avoids potential interference with mitochondrial reductase enzymes often affected by electrophiles.

  • Duration: 72 hours (Standard) vs. 4 hours (Pulse).

    • Why Pulse? Covalent inhibitors often bind quickly. A "washout" experiment (treat for 4h, wash, incubate 68h) can prove irreversible binding.

Step-by-Step (SRB Method):

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Add MCPP in serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Vehicle Control: 0.5% DMSO max.

    • Positive Control:[1] Doxorubicin or Cisplatin.

  • Fixation: After 72h, fix cells with cold TCA (10% final) for 1h at 4°C.

  • Staining: Wash 4x with water. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid. Air dry. Solubilize dye with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Data Interpretation:

ParameterTarget ValueInterpretation
IC50 (Cancer) < 10 µMPotent Hit.
IC50 (Normal) > 50 µMGood safety window.
Selectivity Index (SI) > 5.0High therapeutic potential.
Pulse vs. Continuous Similar IC50sIndicates irreversible covalent mechanism.

Protocol 3: Mechanistic Validation (The "Deep Dive")

If MCPP is cytotoxic, you must determine how. The most likely mechanism for alkynoic esters is the alkylation of thiols.

A. Thiol Reactivity Assay (Ellman's Reagent)

This cell-free assay confirms if MCPP is chemically capable of binding targets.

  • Mix: 50 µM MCPP + 50 µM Cysteine (or GSH) in PBS.

  • Incubate: 30 min at 37°C.

  • Measure: Add DTNB (Ellman's Reagent). Measure Absorbance at 412 nm.

  • Result: If MCPP reacts with cysteine, the free thiol concentration will decrease compared to control, reducing the DTNB signal.

B. Reactive Oxygen Species (ROS) Induction

Depletion of GSH by MCPP usually triggers an ROS spike.

  • Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Treat: Cells with IC50 of MCPP for 3–6 hours.

  • Stain: Add 10 µM DCFH-DA for 30 min.

  • Analysis: Flow Cytometry (FITC channel). A right-shift in fluorescence indicates oxidative stress.

Pathway Visualization: The Covalent Mechanism

The following diagram illustrates the molecular mechanism of action for MCPP.

MCPP_Mechanism MCPP MCPP (Electrophile) Complex Covalent Adduct (Thio-acrylate ester) MCPP->Complex Michael Addition Protein Target Protein (Cys-SH) Protein->Complex Downstream Loss of Function / GSH Depletion Complex->Downstream Apoptosis Apoptosis / Ferroptosis Downstream->Apoptosis ROS Spike

Figure 2: Molecular mechanism of MCPP. The alkyne undergoes Michael addition with protein thiols.

Safety & Handling

  • Class: Alkylating Agent (Potential).

  • PPE: Double nitrile gloves, lab coat, chemical fume hood.

  • Disposal: Quench excess MCPP with 10% Cysteine or Sodium Thiosulfate solution before disposal to neutralize electrophilic reactivity.

References

  • Synthesis and Activity of Aryl Propiolates: El-Nakkady, S. S., et al. (2020). "Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells."Royal Society of Chemistry Advances. [Link]

  • Covalent Inhibitor Screening Protocols: Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening."Journal of the American Chemical Society. [Link]

  • Mechanism of Alkynoic Esters (Michael Acceptors): Jackson, P. A., et al. (2017). "Covalent Targeting of Cysteine Residues in Drug Discovery."ChemMedChem. [Link]

  • SRB Assay Protocol (NCI-60 Methodology): Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening."Nature Protocols. [Link]

Sources

Application Note: Methyl 3-(4-chlorophenyl)propiolate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 3-(4-chlorophenyl)propiolate is a specialized internal alkyne ester characterized by a distinct "push-pull" electronic structure. The conjugation between the electron-withdrawing ester group, the alkyne triple bond, and the para-chlorophenyl moiety creates a highly reactive electrophilic scaffold.

In materials science, this compound serves as a critical monomer and intermediate. Unlike terminal alkynes, its internal structure allows for the synthesis of stereoregular poly(substituted acetylenes) with high thermal stability and unique gas permeability profiles. Furthermore, the p-chloro substituent serves as a handle for halogen bonding in crystal engineering and dipole tuning in optoelectronic organic semiconductors.

Physical Properties Table
PropertyValueRelevance to Materials Science
Molecular Formula C₁₀H₇ClO₂Carbon-rich backbone for organic electronics.
Molecular Weight 194.61 g/mol Ideal for vapor deposition or solution processing.
Melting Point 92–96 °CSolid-state handling; suitable for melt polymerization.
Electronic Character Michael AcceptorHigh reactivity toward nucleophiles (amines/thiols).
Dipole Moment High (Est.)Driven by Ester + Chloro groups; aids in liquid crystal alignment.

Application I: Synthesis of High-Permeability Poly(aryl propiolates)

Context: Substituted polyacetylenes are a class of conjugated polymers known for their high fractional free volume, making them excellent candidates for gas separation membranes (e.g., O₂/N₂ separation). The polymerization of methyl 3-(4-chlorophenyl)propiolate yields a polymer with a rigid, cis-transoidal backbone. The bulky chlorophenyl group prevents efficient chain packing, creating microporosity essential for membrane function.

Mechanism of Action

The polymerization is typically driven by Rhodium (Rh) or Tantalum (Ta) transition metal catalysts. The Rh-catalyzed route is preferred for stereoselectivity (high cis content), which correlates with higher solubility and film-forming ability.

Experimental Protocol: Rh-Catalyzed Polymerization

Objective: Synthesis of Poly[methyl 3-(4-chlorophenyl)propiolate] with M_w > 100,000.

Reagents:

  • Monomer: Methyl 3-(4-chlorophenyl)propiolate (1.0 g, 5.1 mmol)

  • Catalyst: [(nbd)RhCl]₂ (Norbornadiene rhodium(I) chloride dimer)

  • Co-catalyst: Triethylamine (Et₃N) – Critical for stabilizing the active Rh species.

  • Solvent: Toluene (Anhydrous, degassed)

  • Precipitant: Methanol

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with N₂ for 15 minutes. Moisture inhibits the propagation step.

  • Catalyst Preparation: Dissolve [(nbd)RhCl]₂ (10 mg) in Toluene (2 mL) in a separate vial. Add Et₃N (0.1 mL) to generate the active monomeric Rh species. Solution should turn from orange to yellow-brown.

  • Monomer Addition: Dissolve Methyl 3-(4-chlorophenyl)propiolate (1.0 g) in Toluene (5 mL). Add this solution to the catalyst mixture via syringe.

  • Polymerization: Stir the mixture at 30 °C for 24 hours .

    • Observation: Viscosity should increase significantly within the first hour.

  • Termination & Purification:

    • Dilute the viscous gel with CHCl₃ (10 mL).

    • Pour slowly into a large excess of Methanol (200 mL) under vigorous stirring to precipitate the polymer.

    • Filter the white fibrous solid and dry under vacuum at 40 °C.

Data Interpretation:

  • Yield: Expected >80%.

  • ¹H NMR: Broadening of aromatic peaks indicates successful polymerization. Disappearance of the sharp alkyne carbon signal in ¹³C NMR confirms consumption of the triple bond.

Workflow Diagram (DOT)

Polymerization Start Monomer Preparation (Anhydrous Toluene) Reaction Polymerization 30°C, 24h Start->Reaction Add Monomer Cat_Act Catalyst Activation [(nbd)RhCl]2 + Et3N Cat_Act->Reaction Active Rh Species Workup Precipitation (Methanol) Reaction->Workup Viscous Solution Product Poly(aryl propiolate) Rigid Membrane Material Workup->Product Filtration & Drying

Caption: Rhodium-catalyzed polymerization workflow for high-molecular-weight polyacetylenes.

Application II: "Click" Surface Functionalization (Metal-Free)

Context: While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard for terminal alkynes, Methyl 3-(4-chlorophenyl)propiolate is an internal alkyne. However, due to the electron-withdrawing ester group, it is a highly activated dipolarophile. It undergoes thermal Huisgen 1,3-dipolar cycloaddition with azides without the need for copper, avoiding metal contamination in biomedical or electronic applications.

Application: Creating hydrophobic, halogen-rich surfaces on azide-functionalized silica or glass.

Experimental Protocol: Thermal Surface Modification

Objective: Covalent attachment of the chlorophenyl moiety to an azide-terminated Self-Assembled Monolayer (SAM).

Reagents:

  • Substrate: Azide-functionalized Glass Slide (Silane-N₃).

  • Reagent: Methyl 3-(4-chlorophenyl)propiolate (10 mM solution).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM solution of the propiolate in DMF.

  • Incubation: Immerse the azide-functionalized slide into the solution.

  • Reaction: Heat the vessel to 80 °C for 12 hours .

    • Note: The electron-deficient nature of the alkyne lowers the activation energy compared to standard internal alkynes, allowing reaction at moderate temperatures.

  • Washing: Remove slide and wash sequentially with DMF, Ethanol, and DCM to remove physisorbed material.

  • Validation:

    • Contact Angle: Expect an increase in water contact angle (hydrophobicity) due to the aromatic chloro-group.

    • XPS: Appearance of Cl 2p signal confirms attachment.

Application III: Cyclotrimerization for Optoelectronics

Context: Transition metal-catalyzed cyclotrimerization of alkynes is a powerful route to synthesize substituted benzenes. Trimerizing Methyl 3-(4-chlorophenyl)propiolate yields hexasubstituted benzenes (specifically 1,2,4- or 1,3,5-isomers depending on catalyst). These electron-deficient, halogenated aromatic cores are valuable precursors for Covalent Organic Frameworks (COFs) and n-type organic semiconductors.

Reaction Scheme Logic
  • Catalyst: Dicobalt octacarbonyl [Co₂(CO)₈] or Cp*RuCl(cod).

  • Product: Trimethyl 2,4,6-tris(4-chlorophenyl)benzene-1,3,5-tricarboxylate (symmetric isomer preferred for COFs).

Pathway Diagram (DOT)

Cyclotrimerization Monomer 3 x Methyl 3-(4-chlorophenyl)propiolate Intermediate Metallacyclopentadiene Intermediate Monomer->Intermediate Coordination Catalyst Cat: [Co2(CO)8] / Dioxane / Reflux Catalyst->Intermediate Product Functionalized Benzene Core (C3 Symmetric Linker) Intermediate->Product Alkyne Insertion & Reductive Elimination App Application: MOF/COF Linker Product->App

Caption: Cyclotrimerization pathway to form C3-symmetric linkers for porous materials.

References

  • Masuda, T. (2007). Substituted Polyacetylenes. In: Matyjaszewski K., Gnanou Y., Leibler L. (eds) Macromolecular Engineering. Wiley-VCH.

  • Shi, Y., et al. (2018). "Rh-Catalyzed Polymerization of Propiolates: Stereocontrol and Membrane Properties." Journal of Polymer Science Part A.
  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.

  • TCI Chemicals. (n.d.). Methyl 3-(4-chlorophenyl)propiolate Product Specification.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Methyl 3-(4-chlorophenyl)propiolate.

(Note: Specific "Materials Science" papers for this exact chloro-derivative are inferred from the reactivity of the homologous aryl propiolate series established in Refs 1 & 2.)

Application Note: High-Fidelity Polymerization of Methyl 3-(4-chlorophenyl)propiolate via Rh(I) Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the stereoselective polymerization of methyl 3-(4-chlorophenyl)propiolate (MCP) . Unlike simple phenylacetylenes, propiolate derivatives possess an ester functionality directly attached to the acetylene moiety, introducing significant steric and electronic challenges during polymerization.

The polymerization is driven by a Rhodium(I) coordination complex. While Molybdenum (Mo) and Tungsten (W) catalysts are effective for bulky acetylenes, they are often deactivated by polar ester groups. Rhodium catalysts, specifically


  (norbornadiene rhodium(I) chloride dimer), are selected here for their high tolerance to carbonyl functionalities and their ability to yield polymers with high cis-transoidal  stereoregularity.

Key Application Scope:

  • Optoelectronics: The conjugation of the backbone combined with the electron-withdrawing 4-chlorophenyl group tunes the bandgap and refractive index.

  • Membrane Technology: The rigid, twisted backbone creates high fractional free volume (FFV), ideal for gas permeability studies.

Chemical Mechanism: Rhodium-Mediated Insertion

The polymerization proceeds via a coordination-insertion mechanism. The active species is not the dimer itself, but a monomeric Rh species generated in situ, often facilitated by a co-catalyst (amine) or solvent coordination.

The Catalytic Cycle
  • Dissociation: The

    
     dimer dissociates. Triethylamine (
    
    
    
    ) aids this by breaking the chloride bridges.
  • Coordination: The alkyne monomer coordinates to the Rh center.

  • Insertion (Initiation): The monomer inserts into the Rh-C bond (or Rh-H if initiated by a hydride), forming a metal-vinyl species.

  • Propagation: Subsequent monomers coordinate and insert, extending the chain while maintaining a cis-geometry due to the steric constraints of the transition state.

  • Termination: Chain transfer or reaction with a terminating agent (e.g., methanol).

Visualization: Catalytic Workflow

The following diagram illustrates the critical pathway from monomer prep to isolated polymer.

PolymerizationWorkflow cluster_QC Quality Control Points Monomer Monomer Prep (Vac. Distillation/Recryst.) Reaction Polymerization Solvent: Toluene/THF Temp: 40-60°C Monomer->Reaction Inert Atm. Catalyst Catalyst Activation [(nbd)RhCl]2 + Et3N Catalyst->Reaction In Situ Precipitation Precipitation (MeOH/Hexane) Reaction->Precipitation Viscous Soln. Drying Vac. Drying Const. Weight Precipitation->Drying Filtration

Materials & Equipment

Reagents
ReagentPurity/GradeRoleCritical Note
Methyl 3-(4-chlorophenyl)propiolate >98% (HPLC)MonomerMust be free of terminal acetylenes. Recrystallize from hexane if yellowed.

Catalyst GradeCatalystStore in glovebox or desiccator. Moisture sensitive.
Triethylamine (

)
AnhydrousCo-catalystDistill over

before use.
Toluene AnhydrousSolventSodium/Benzophenone distilled or solvent column.
Methanol ACS ReagentPrecipitantUsed in large excess (10x volume).
Equipment
  • Schlenk line (Dual manifold: Vacuum/Argon).

  • Temperature-controlled oil bath with magnetic stirring.

  • High-vacuum pump (< 0.1 mmHg) for drying.

  • GPC (Gel Permeation Chromatography) setup (THF eluent).

Experimental Protocol

Phase 1: Pre-Reaction Preparation

Objective: Eliminate moisture and oxygen, which terminate the Rh-active species.

  • Glassware: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Refill with dry Argon (3 cycles).

  • Monomer Check: Verify the monomer is a white/off-white solid. If it appears oily or yellow, recrystallize from minimal hot hexane.

    • Why? Impurities in propiolates often act as radical traps or coordination poisons.

Phase 2: Polymerization

Objective: Controlled chain growth.

  • Charging: Under Argon flow, add Monomer (1.0 g, ~5.1 mmol) to the Schlenk tube.

  • Solvation: Add anhydrous Toluene (5.0 mL).

    • Concentration Note: High concentration (~1.0 M) is preferred to drive the rate of polymerization (

      
      ) and molecular weight.
      
  • Catalyst Addition:

    • Prepare a stock solution of

      
       in toluene.
      
    • Inject catalyst solution to achieve a [Monomer]/[Catalyst] ratio of 100:1 to 200:1.

    • Immediately inject Triethylamine (

      
      ) (equimolar to Rh).
      
  • Reaction: Seal the vessel and immerse in an oil bath at 60°C .

  • Observation: Stir for 12–24 hours. The solution should turn deep yellow/orange and increase significantly in viscosity.

    • Self-Validation: If viscosity does not increase within 4 hours, the catalyst may be deactivated (check color: black precipitate indicates decomposition).

Phase 3: Purification & Isolation

Objective: Removal of catalyst residues and oligomers.

  • Dilution: Dilute the viscous reaction mixture with 5 mL of THF or

    
    .
    
  • Precipitation: Dropwise add the polymer solution into a vigorously stirred beaker containing Methanol (200 mL).

    • Note: The polymer should precipitate as a fibrous yellow solid. If it is milky/colloidal, add a small amount of hexane to the methanol.

  • Filtration: Collect the solid via vacuum filtration (sintered glass funnel).

  • Washing: Wash the filter cake with fresh Methanol (3 x 20 mL).

  • Drying: Dry under vacuum at 40°C for 24 hours to constant weight.

Characterization & Expected Data

NMR Spectroscopy ( -NMR in )
  • Olefinic Proton: Look for a sharp singlet around

    
     6.0–6.5 ppm . This corresponds to the vinyl proton of the polymer backbone.
    
  • Stereoregularity: A sharp singlet indicates high cis-stereoregularity. Broad or multiple peaks suggest a mix of cis and trans or head-to-head/head-to-tail scrambling.

  • Ester Methyl:

    
     ~3.5–3.8 ppm.
    
Molecular Weight (GPC)
  • 
     (Number Average):  Expected range 
    
    
    
    Da.
  • PDI (Polydispersity Index): Rh-catalyzed polymerizations typically yield PDIs of 1.5 – 2.5.

Solubility Profile

The 4-chlorophenyl group renders the polymer soluble in:

  • Chloroform (

    
    )
    
  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Insoluble in: Methanol, Hexane, Water.

Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Low Yield (<20%) Catalyst poisoning by

or

.
Ensure rigorous Schlenk technique. Dry toluene over Na.
Low Molecular Weight Monomer/Catalyst ratio too low.Increase [M]/[Cat] ratio to 500:1. Increase concentration.
Black Precipitate Rh decomposition (reduction to Rh(0)).Lower temperature to 40°C. Ensure ligand (nbd) is intact.
Insoluble Gel Crosslinking.Avoid extremely long reaction times (>48h). Keep conversion <90%.
Mechanistic Pathway Visualization

The stereoselectivity is governed by the insertion step.

Mechanism Rh_Pre Rh(I) Precursor [(nbd)RhCl]2 Rh_Active Active Species Rh-L (Solvated) Rh_Pre->Rh_Active + Et3N / -Cl Coordination Monomer Coordination (Alkyne-Rh Complex) Rh_Active->Coordination + Monomer Insertion Migratory Insertion (Vinyl-Rh Species) Coordination->Insertion Rate Limiting Propagation Chain Growth (Cis-transoidal) Insertion->Propagation + n Monomers Propagation->Propagation Repeat

References

  • Masuda, T., & Higashimura, T. (1984). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121-165. Link

  • Shiotsuki, M., Sanda, F., & Masuda, T. (2011).[1][2] Polymerization of substituted acetylenes and features of the formed polymers. Polymer Chemistry, 2(5), 1044-1058.[1] Link

  • Tang, B. Z., et al. (2001). Helicity Induction and Memory of Poly(phenylacetylene) Derivatives. Macromolecules, 34(26), 9169-9171. Link

  • Tabata, M., et al. (1997). Stereoselective Polymerization of Aromatic Acetylenes Catalyzed by [Rh(norbornadiene)Cl]2 Complex. Journal of Macromolecular Science, Part A, 34(10). Link

Sources

Advanced Derivatization Protocols for Methyl 3-(4-chlorophenyl)propiolate: Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (MCP) is a valuable acetylenic ester intermediate used in the synthesis of heterocyclic pharmaceuticals.[1] While it possesses a conjugated system allowing for UV detection (~265 nm), its neutral character and lack of native fluorescence limit sensitivity in complex biological matrices (e.g., plasma, hair) or trace impurity profiling.[1]

This guide details three distinct derivatization strategies to overcome these limitations:

  • Cyclocondensation with Hydrazine: Converts MCP into a stable pyrazolone for enhanced LC-MS ionization and UV specificity.

  • Thiol-Michael Addition: Simulates metabolic conjugation (glutathione) and allows for "click" labeling with fluorescent thiols.[1]

  • Hydrolysis-Coupling: Converts the ester to a carboxylic acid for high-sensitivity fluorescence labeling with coumarin derivatives.

Chemical Identity & Reactivity Profile[1][2]

PropertyDescriptionAnalytical Implication
Structure Methyl ester conjugated to an internal alkyne and a 4-chlorophenyl ring.[1]

-unsaturated ester (Michael Acceptor).[1]
Electrophilicity High at the

-carbon (C3).[1]
Susceptible to nucleophilic attack by amines and thiols.
UV Absorbance

nm (MeOH).[1][2]
Moderate sensitivity; non-specific in blood/urine.[1]
Ionization Neutral; low proton affinity.[1]Poor ESI+ response without derivatization or adduct formation.
Decision Matrix for Derivatization

The choice of method depends on the analytical goal (Sensitivity vs. Specificity vs. Stability).

DerivatizationDecision Start Analytical Goal Trace Trace Detection (Femtomolar) Start->Trace Specificity Structural Confirmation (Impurity Profiling) Start->Specificity Metabolism Metabolic Stability (Reactive Metabolites) Start->Metabolism Method3 Method 3: Hydrolysis + Coumarin (HPLC-FLD) Trace->Method3 Max Sensitivity Method1 Method 1: Pyrazole Formation (LC-UV/MS) Specificity->Method1 Distinct Mass Shift Method2 Method 2: Thiol-Michael Addition (LC-MS/FLD) Metabolism->Method2 Biologic Simulation

Figure 1: Decision matrix for selecting the appropriate derivatization protocol based on analytical requirements.[1]

Protocol 1: Cyclocondensation for LC-MS Specificity

Target: Impurity profiling and routine QC.[1] Mechanism: The reaction of hydrazine with


-acetylenic esters is a classic heterocyclization.[1] The hydrazine nitrogen attacks the electrophilic 

-carbon, followed by cyclization with the ester carbonyl to form a pyrazolone.

Reaction Scheme:


[1]
Step-by-Step Protocol
  • Stock Preparation: Dissolve 10 mg of MCP in 10 mL of Ethanol (EtOH).

  • Reagent Addition: Add a 5-fold molar excess of Hydrazine Hydrate (80% in water).

    • Note: Phenylhydrazine can be used to form the N-phenyl pyrazole derivative for higher lipophilicity.

  • Incubation: Heat the mixture at 60°C for 30 minutes. The reaction is typically fast due to the activated triple bond.

  • Quenching: Cool to room temperature and neutralize with dilute acetic acid (to pH 7).

  • Analysis: Inject directly into LC-MS or HPLC-UV.

Analytical Advantages:

  • Chromatographic Shift: The product is significantly more polar (pyrazolone form) or less polar (N-phenyl derivative) than the parent, shifting it away from matrix interferences.[1]

  • Mass Spec Tag: The formation of the pyrazole ring adds two nitrogen atoms, significantly enhancing protonation efficiency (

    
    ) in ESI positive mode.[1]
    
  • UV Shift: The pyrazole ring alters the conjugation, typically shifting

    
     to ~250-260 nm with a higher extinction coefficient.[1]
    

Protocol 2: Thiol-Michael Addition for Metabolic Profiling

Target: Simulating biological reactivity (glutathione conjugation) or fluorescent tagging via "Click" chemistry.[1] Mechanism: The


-carbon of MCP is a "soft" electrophile, making it highly reactive toward "soft" nucleophiles like thiols (sulfhydryl groups).[1]
Workflow: Glutathione (GSH) Trapping

This assay validates if MCP acts as a reactive alkylating agent (potential toxicity).[1]

  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction: Mix MCP (10 µM final conc.) with reduced L-Glutathione (GSH, 500 µM) in the buffer (with <1% DMSO for solubility).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Analysis: Analyze by LC-MS/MS. Look for the mass shift corresponding to the GSH adduct (

    
     Da).
    
    • Transition: Monitor the neutral loss of the pyroglutamic acid moiety (129 Da) characteristic of GSH adducts.

Alternative: Fluorescent Thiol Tagging

For non-MS detection, use a fluorescent thiol such as dansyl-cysteamine .[1]

  • Reaction: MCP + Dansyl-cysteamine

    
     Fluorescent Thio-alkene.[1]
    
  • Detection: Ex/Em = 335/518 nm.[1]

Protocol 3: Hydrolysis & Coumarin Labeling (High Sensitivity)

Target: Trace analysis in plasma or hair (Femtomolar detection).[1] Challenge: MCP is an ester and cannot react directly with standard carboxylic acid labeling reagents. Solution: Two-step derivatization: (1) Hydrolysis to free acid,[1] (2) Esterification with a fluorophore.[1]

Reagents
  • Hydrolysis: 1M NaOH, MeOH.

  • Labeling Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).[1]

  • Catalyst: 18-Crown-6 ether (phase transfer catalyst), anhydrous

    
    .[1]
    
Step-by-Step Protocol
Step A: Hydrolysis
  • Mix 100 µL of sample (MCP extract) with 100 µL of 1M NaOH/MeOH (1:1).[1]

  • Heat at 40°C for 15 minutes.

  • Acidify with HCl to pH ~3.

  • Extract the free acid (3-(4-chlorophenyl)propiolic acid) into Ethyl Acetate.[1] Evaporate to dryness.

Step B: Coumarin Coupling
  • Reconstitute the residue in 100 µL of Acetone.

  • Add 10 mg of anhydrous

    
     and 50 µL of 18-Crown-6 solution (1 mg/mL in acetone).
    
  • Add 50 µL of Br-Mmc solution (1 mg/mL in acetone).

  • Derivatization: Cap and heat at 60°C for 30 minutes.

    • Mechanism:[1][2][3][4][5] The carboxylate anion attacks the alkyl bromide of Br-Mmc via

      
       reaction.
      
  • Clean-up: Cool and filter.[1] Inject into HPLC-FLD.

Detection Parameters:

  • Excitation: 325 nm

  • Emission: 390 nm

  • Limit of Detection (LOD): Typically 10-50 fmol on column.[1]

Reaction Mechanism Visualization

ReactionMechanisms cluster_0 Method 1: Hydrazine cluster_1 Method 2: Thiol-Michael MCP Methyl 3-(4-chlorophenyl)propiolate (Electrophile) Intermediate1 Hydrazide Intermediate MCP->Intermediate1 1. Nucleophilic Attack ThioAdduct Thio-acrylate Adduct (Stable Thioether) MCP->ThioAdduct Michael Addition Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate1 Pyrazole Pyrazolone Derivative (Cyclic Amide) Intermediate1->Pyrazole 2. Cyclization (-MeOH) Thiol R-SH (Nucleophile) Thiol->ThioAdduct

Figure 2: Mechanistic pathways for the primary derivatization strategies.[1] Method 1 involves cyclization, while Method 2 involves simple addition.[1]

Quality Control & Validation Criteria

To ensure the "Self-Validating" nature of these protocols, the following controls must be implemented:

ParameterAcceptance CriterionTroubleshooting
Derivatization Efficiency >95% conversion of MCP parent.[1]Increase temperature or reagent excess (Br-Mmc requires anhydrous conditions).[1]
Stability of Derivative <5% degradation over 24 hours in autosampler.Pyrazolone derivatives are stable; Thio-adducts may oxidize (keep cool).[1]
Linearity (

)
>0.995 over 3 orders of magnitude.[1][6]Use internal standard (e.g., Methyl phenylpropiolate - non-chlorinated).[1]
Specificity No interfering peaks at retention time of derivative.Perform "Blank + Reagent" runs to identify reagent artifacts (common with Br-Mmc).[1]
Internal Standard Strategy

Use Methyl 3-phenylpropiolate (the non-chlorinated analog) as an Internal Standard (IS).[1] It undergoes the exact same derivatization chemistry (pyrazole formation or hydrolysis/coupling) but separates chromatographically due to the lack of the chlorine atom. This compensates for any variability in reaction yield.[1]

References

  • Reactivity of Arylpropiolic Acids: Baddar, F. G., et al. "Phenylpropiolic acids.[1] Part IX. Reaction of arylpropiolic acids with hydrazine and phenylhydrazine." Journal of the Chemical Society C: Organic, 1969.

  • Thiol-Michael Addition: Nair, D. P., et al.[1][3] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry."[3] Chemistry of Materials, 2014.[1]

  • Coumarin Derivatization: Tsuruta, Y., et al. "4-Bromomethyl-7-methoxycoumarin as a new fluorescence derivatization reagent for fatty acids in high-performance liquid chromatography."[1] Analytical Biochemistry, 1979.[1]

  • General Alkynoate Analysis: "Methyl 3-(4-Chlorophenyl)propiolate Product Information." TCI Chemicals.[1] [1]

Sources

Troubleshooting & Optimization

improving the yield of methyl 3-(4-chlorophenyl)propiolate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization for Methyl 3-(4-chlorophenyl)propiolate Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open

Introduction: The "Yield Killers" in Alkynoate Synthesis

Welcome to the Propiolate Synthesis Support Hub. You are likely experiencing low yields (below 60%) attempting to synthesize methyl 3-(4-chlorophenyl)propiolate .

This specific molecule presents a "perfect storm" of synthetic challenges. The target combines an electron-deficient alkyne (the propiolate ester) with a halogenated aryl ring. The two most common failure modes our users report are:

  • Glaser Homocoupling: Your alkyne dimerizes, consuming your starting material.

  • Michael Addition (Polymerization): The amine base attacks the propiolate ester (a strong Michael acceptor), creating black tar instead of product.

This guide provides two validated workflows to bypass these issues.

Module 1: The Direct Route (Sonogashira Coupling)

Best for: Rapid synthesis, small scale (<10g). Critical Adjustment: Switching base classes to prevent Michael addition.

The Protocol Failure Point

Standard Sonogashira protocols use simple amines like triethylamine (Et₃N) or diethylamine.

  • The Problem: Methyl propiolate is highly electrophilic. Unhindered amines attack the triple bond before the palladium cycle can engage, leading to enamine byproducts and polymerization (black tar).

  • The Fix: Use Inorganic Carbonate Bases or Sterically Hindered Amines .

Optimized Protocol (Step-by-Step)

Reagents:

  • 1-Chloro-4-iodobenzene (1.0 equiv) [Note: Iodide is vastly superior to bromide for turnover frequency here].

  • Methyl propiolate (1.2 equiv).

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) or Pd(PPh₃)₄.

  • Co-catalyst: CuI (1 mol%).

  • Base: K₂CO₃ (2.0 equiv) [Crucial Change ].

  • Solvent: THF or DMF (Anhydrous/Degassed).

Workflow:

  • Degassing (Mandatory): Sparge your solvent (THF/DMF) with Argon or Nitrogen for 20 minutes. Oxygen is the fuel for the Glaser coupling side-reaction.

  • Solids Loading: Add Aryl Iodide, Pd catalyst, CuI, and K₂CO₃ to the reaction vessel under inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Controlled Initiation: Stir the mixture at Room Temperature (25°C) for 5 minutes.

  • The "Slow-Drip" Technique: Dissolve Methyl Propiolate in a small volume of degassed solvent. Add this solution dropwise over 30 minutes.

    • Why? Keeping the alkyne concentration low relative to the catalyst favors the cross-coupling over the homocoupling.

  • Monitoring: Monitor by TLC. If the reaction stalls, heat gently to 40°C. Do not exceed 60°C , as propiolates are thermally unstable.

Troubleshooting the Sonogashira Route
SymptomDiagnosisCorrective Action
Product is black/tarry Michael Addition (Polymerization)Switch base from amine (Et₃N) to K₂CO₃ or Cs₂CO₃. Lower temperature.
Blue/Green solution Oxidation of CopperOxygen leak. Check seals. Add 10% sodium ascorbate (if using aqueous/organic mix) to keep Cu in +1 state.
Starting material remains Catalyst PoisoningEnsure your Aryl Iodide is free of sulfur impurities. Increase Pd loading to 5 mol%.
Dimer formation Glaser CouplingAlkyne added too fast or O₂ present. Use "Slow-Drip" method and rigorous degassing.

Module 2: The Robust Route (Dehydrobromination)

Best for: Large scale (>20g), cost-efficiency, and avoiding heavy metals. Concept: This route avoids the sensitive catalytic cycle entirely by modifying a stable cinnamate intermediate.

The Mechanism
  • Esterification: 4-Chlorocinnamic acid

    
     Methyl ester.
    
  • Bromination: Addition of Br₂ across the double bond.

  • Elimination: Double dehydrobromination to form the alkyne.

Optimized Protocol (Step-by-Step)

Step 1: Bromination

  • Dissolve Methyl 4-chlorocinnamate in CHCl₃ or DCM.

  • Cool to 0°C.

  • Add Bromine (Br₂) (1.05 equiv) dropwise. The red color should disappear as it reacts.

  • Once the color persists, the reaction is done. Evaporate solvent to yield the erythro-2,3-dibromo ester.

Step 2: The Double Elimination (The Critical Step)

  • Common Error: Using weak bases leads to the vinyl bromide (incomplete elimination).

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) in THF OR KOH (3.0 equiv) in MeOH.

  • Dissolve the dibromide residue in THF.

  • Cool to 0°C.

  • Add DBU dropwise. A precipitate (DBU-HBr salt) will form.

  • Allow to warm to Room Temperature and stir for 2 hours.

  • Workup: Pour into dilute HCl (to neutralize DBU) and extract with Ethyl Acetate.

  • Result: High purity Methyl 3-(4-chlorophenyl)propiolate without Pd contamination.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct synthetic pathway and troubleshooting the Sonogashira mechanism.

PropiolateSynthesis Start Start: Synthesis of Methyl 3-(4-chlorophenyl)propiolate ScaleCheck Scale / Equipment? Start->ScaleCheck SonoRoute Route A: Sonogashira (Fast, Catalytic) ScaleCheck->SonoRoute < 10g / Speed ElimRoute Route B: Dehydrobromination (Robust, Scalable) ScaleCheck->ElimRoute > 10g / Robustness BaseCheck Base Selection SonoRoute->BaseCheck AmineBase Amine Base (Et3N) RISK: Michael Addition BaseCheck->AmineBase Standard Protocol CarbBase Carbonate Base (K2CO3) SAFE: No Nucleophilic Attack BaseCheck->CarbBase Optimized Protocol Failure Black Tar / Polymer AmineBase->Failure Polymerization SlowAdd Slow Addition of Alkyne Prevents Homocoupling CarbBase->SlowAdd Success Target Product High Yield (>85%) SlowAdd->Success Bromination Step 1: Bromination of Methyl 4-chlorocinnamate ElimRoute->Bromination Elimination Step 2: Double Elimination (Use DBU or KOH) Bromination->Elimination Elimination->Success

Figure 1: Decision Logic for Synthesis Route Selection. Route A requires specific base modifications to avoid polymerization, while Route B offers a robust alternative for larger scales.

Module 3: Purification & Isolation

Even with a good reaction, yield is often lost during workup.

  • Silica Gel Filtration:

    • The propiolate ester is moderately polar.

    • Tip: Do not use pure Hexanes. Use 5% Ethyl Acetate in Hexanes to elute the product.

    • Warning: If you used the Sonogashira route, filter the crude mixture through a pad of Celite™ before the column to remove Pd/Cu salts which can degrade the product on the column.

  • Recrystallization:

    • If the product is solid (melting point approx. 50-60°C), recrystallize from Methanol/Water or Hexanes (cold) .

    • Avoid heating the recrystallization solvent above 50°C for extended periods.

References & Authority

  • Sonogashira Coupling of Electron-Deficient Alkynes:

    • Insight: Discusses the necessity of inorganic bases to prevent Michael addition.

    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Dehydrobromination Strategies:

    • Insight: Protocol for converting cinnamates to aryl propiolates.

    • Source: Organic Chemistry Portal.[1] (n.d.). Synthesis of Alkynes.

  • Glaser Coupling Suppression:

    • Insight: Mechanisms of homocoupling and oxygen sensitivity.

    • Source: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Superb Case of Surf and Turf. Angewandte Chemie International Edition, 39(15), 2632-2657.

Need further assistance? Reply with your TLC data and solvent conditions for a personalized diagnostic.

Sources

Purification Support Center: Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MCP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support center for Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6).[1] This guide is designed for researchers encountering difficulties in isolating high-purity material, particularly following Sonogashira coupling or esterification workflows.

This compound is a solid with a melting point of 95 °C [1].[1][2] However, the presence of impurities (homocoupled diynes, residual palladium, or unreacted aryl halides) often depresses this melting point, resulting in a stubborn oil or sticky tar. The protocols below are designed to break this "oiling out" cycle and ensure pharmaceutical-grade purity.

Module 1: Initial Triage (The "Dirty" Crude)

Q: My crude reaction mixture is a black tar. How do I even start?

A: The "black tar" appearance is typical of Palladium (Pd) contamination and polymerized alkyne byproducts.[1] Do not attempt direct crystallization on this material; the impurities will occlude into the lattice.[1]

Step-by-Step Triage Protocol:

  • Filtration: Dilute the crude mixture with Ethyl Acetate (EtOAc). Filter through a pad of Celite® to remove bulk Palladium black and inorganic salts.[1]

  • Aqueous Wash: Wash the organic filtrate with:

    • Water (removes polar salts).[1]

    • Brine (breaks emulsions).[1]

    • 0.5 M HCl (Optional: Only if basic amines were used in coupling; removes unreacted amines).[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Decision Point:

  • Result A (Solid/Semi-solid): Proceed to Module 3 (Crystallization) .[1]

  • Result B (Viscous Oil): Proceed to Module 2 (Chromatography) or Module 4 (Pd Scavenging) if the oil is dark/colored.[1]

Module 2: Chromatography Troubleshooting

Q: The compound streaks on the column or co-elutes with the starting material.

A: Alkynyl esters are moderately polar but can interact strongly with silica if the surface is too acidic, or if the separation gradient is too aggressive.

Optimized Method (Flash Chromatography):

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate.[1][3]

  • Gradient: 0%

    
     10% EtOAc over 10 column volumes (CV). The product typically elutes early (around 5-8% EtOAc).[1]
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Streaking/Tailing Acidic silica sites or column overload.[1]Add 1% Triethylamine (Et₃N) to the mobile phase to neutralize silica.[1]
Co-elution Unreacted 4-chloroiodobenzene (SM).[1]Switch solvent system to Toluene/Hexane (1:4) . The

-

interactions of toluene often separate aryl halides better than EtOAc.[1]
Decomposition Hydrolysis on column.Ensure silica is neutral.[1] Avoid leaving the compound on the column overnight.[1]

Module 3: Crystallization (The "Art" of Purification)

Q: I tried recrystallizing, but it just "oiled out" at the bottom of the flask.

A: "Oiling out" occurs when the melting point of the solvated impurity-product mix is lower than the boiling point of the solvent. You are likely cooling too fast or using a solvent that is too polar.[1]

The "Homologue" Protocol (Specific for Aryl Propiolates): Since the melting point is 95 °C , we need a solvent system that boils below this but dissolves the impurities (oils) well.

Recommended Solvent System: Heptane / Toluene or Hexane / Ethyl Acetate .[1]

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Toluene (or EtOAc) needed to dissolve it at 60 °C.[1]

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add one drop of the good solvent (Toluene/EtOAc) to clear the solution.[1]

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) and turn off the heat.[1] Let it cool to room temperature undisturbed over 2 hours.

    • Critical: If oil droplets form, reheat immediately and add more good solvent.[1]

  • Harvest: Cool to 4 °C in a fridge, then filter the white needles. Wash with cold Heptane.[1]

Module 4: Palladium Scavenging (High Purity Requirements)

Q: My NMR is clean, but the solid is grey/brown. How do I remove the metal?

A: Color in this synthesis is almost always residual Palladium (Pd) or conjugated oligomers.[1] For drug development, Pd must be <10 ppm.[1] Standard columns rarely achieve this.[1]

Select a Scavenging Method:

Method A: Chemical Scavengers (Fastest)

Use SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).[1]

  • Dissolve crude (10 g) in EtOAc (100 mL).

  • Add scavenger resin (approx.[1] 0.5 eq relative to Pd loading).

  • Stir at 40 °C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane.[1]

  • Concentrate.[1][4] The filtrate should be colorless.[1]

Method B: The "Poor Man's" Scavenger (Activated Charcoal)[1]
  • Dissolve crude in hot Ethanol or EtOAc.[1]

  • Add Activated Charcoal (10-20 wt% of crude mass).

  • Warning: Do not add charcoal to a boiling solution; it will foam over.[1]

  • Reflux for 30 minutes.

  • Filter hot through a Celite pad.[1]

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for handling crude methyl 3-(4-chlorophenyl)propiolate based on physical state and purity requirements.

Purification_Strategy Start Crude Reaction Mixture Extraction Workup: EtOAc/Brine Wash (Remove Salts) Start->Extraction State_Check Physical State? Extraction->State_Check Solid Solid / Semi-Solid State_Check->Solid Clean-ish Oil Dark Oil / Tar State_Check->Oil Dirty Cryst Recrystallization (Heptane/Toluene) Solid->Cryst Column Flash Chromatography (Hex/EtOAc Gradient) Oil->Column Scavenge Pd Scavenging (Thiol Resin / Charcoal) Cryst->Scavenge If Colored Final Pure Methyl 3-(4-chlorophenyl)propiolate (White Needles, MP 95°C) Cryst->Final If Colorless Column->Cryst Polishing Scavenge->Final

[1]

FAQ: Expert Insights

Q: Can I distill this compound? A: Not recommended. While methyl propiolate itself is a liquid and distillable, the 4-chlorophenyl derivative has a high boiling point (>270 °C predicted). Heating alkynes to these temperatures poses a severe safety risk (exothermic polymerization/decomposition) [2].[1]

Q: Why does my product turn yellow on the shelf? A: The alkyne moiety is sensitive to light and oxygen over time. Store the purified solid in an amber vial, under Argon or Nitrogen, at 4 °C.

Q: Is the ester bond stable during the basic workup? A: Generally, yes. Methyl esters are relatively robust, but avoid prolonged exposure to strong bases (like NaOH) or high heat in water, which will hydrolyze it to the acid (3-(4-chlorophenyl)propiolic acid).[1] Use Sodium Bicarbonate (NaHCO₃) for neutralizing acid washes to be safe.[1]

References

  • Biotage. (2023).[1][3] How to Remove Palladium in three easy steps. Retrieved January 29, 2026, from [Link]

  • University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization Solvents. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-MCP-7515 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Chemical Profile & Impurity Matrix[1]

Before initiating any purification workflow, verify the physicochemical properties of your target and the likely impurities based on your synthetic route (typically Sonogashira coupling or Esterification).

ParameterSpecification / Data
Compound Name Methyl 3-(4-chlorophenyl)propiolate
CAS Number 7515-18-6
Molecular Weight 194.61 g/mol
Physical State White to light yellow crystalline solid
Melting Point 92.0 – 96.0 °C
Solubility Soluble in EtOAc, DCM, Acetone; Sparingly soluble in Hexanes/Heptane; Insoluble in Water.[1][2]
Storage 2–8°C, Protect from light (Alkyne sensitivity).
Common Impurity Matrix
Impurity TypeOriginDiagnostic SignRemoval Strategy
Palladium (Pd) Catalyst residue (Sonogashira)Grey/Black specks or persistent brown oil.Metal Scavengers / Silica Filtration
Copper (Cu) Co-catalyst residueBlue/Green tint in aqueous wash.EDTA or

Wash
Free Acid Hydrolysis of esterBroad singlet ~10–12 ppm (¹H NMR); Streaking on TLC.Carbonate Wash (SOP-01)
Homocoupling Glaser coupling (Dimer)High retention time on HPLC; Extra aromatic signals.Recrystallization (SOP-02)

Diagnostic Workflow

Use this logic gate to determine the appropriate purification protocol for your specific crude material.

PurificationLogic Start Crude Material Analysis (TLC / NMR) CheckPd Is material dark brown/black? Start->CheckPd CheckAcid Is Acid Impurity Present? (NMR -COOH peak) CheckPd->CheckAcid No ActionScavenge Step 1: Metal Scavenging (Silica/Charcoal) CheckPd->ActionScavenge Yes CheckPurity Is Purity > 95%? CheckAcid->CheckPurity No ActionWash Step 2: Basic Wash (NaHCO3) CheckAcid->ActionWash Yes ActionRecryst Step 3: Recrystallization (Hexane/EtOAc) CheckPurity->ActionRecryst No (Solid) ActionColumn Alternative: Flash Column (SiO2, 0-10% EtOAc/Hex) CheckPurity->ActionColumn No (Oily/Complex Mix) Final Pure Product (White Crystals) CheckPurity->Final Yes ActionScavenge->CheckAcid ActionWash->CheckPurity ActionRecryst->Final ActionColumn->Final

Figure 1: Decision tree for the purification of aryl propiolates based on impurity profile.

Troubleshooting Guides (FAQs)

Issue: Persistent Coloration (Palladium Contamination)

Q: My product is a dark brown solid, but the literature says it should be white/pale yellow. Recrystallization didn't fix it.

A: Recrystallization often fails to remove transition metals because Pd-complexes can occlude within the crystal lattice.

  • The Fix: You must perform a "Hot Filtration" or use a scavenger before attempting to crystallize again.

  • Protocol: Dissolve the crude in minimal Ethyl Acetate. Add Activated Carbon (10 wt%) or a specific scavenger like SiliaMetS® Thiol. Stir for 30 mins at 40°C. Filter through a pad of Celite®. The filtrate should be significantly lighter.

Issue: Hydrolysis (Acid Impurity)

Q: I see a small impurity at the baseline of my TLC plate, and my yield is lower than expected.

A: This is likely 3-(4-chlorophenyl)propiolic acid, resulting from moisture-induced hydrolysis of the methyl ester.

  • The Fix: Do not use strong bases (like NaOH) to remove it, as propiolates are Michael acceptors and can degrade. Use a mild bicarbonate wash (SOP-01).

Issue: Oiling Out

Q: During recrystallization, my product separates as an oil at the bottom of the flask instead of crystals.

A: This happens when the solvent boiling point is higher than the melting point of the solvated product, or if the "anti-solvent" was added too quickly.

  • The Fix: Re-dissolve the oil by heating. Add a seed crystal if available. Allow the solution to cool to room temperature very slowly (wrap the flask in foil/towel) before moving to an ice bath. Use the Hexane/EtOAc system described in SOP-02.

Standard Operating Procedures (SOPs)

SOP-01: The "Soft" Basic Wash (Acid Removal)

Objective: Remove trace carboxylic acid without degrading the alkyne ester.

  • Dissolve crude material in Ethyl Acetate (10 mL per gram of crude).

  • Wash the organic layer twice with saturated aqueous

    
      (not NaOH).
    
    • Mechanism:[2][3][4][5][6] The bicarbonate (

      
      ) deprotonates the acid impurity (
      
      
      
      ), moving it to the aqueous layer as a carboxylate salt. It is too weak to hydrolyze the ester.
  • Wash once with Brine.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo (bath temp < 40°C).
    
SOP-02: Two-Solvent Recrystallization

Objective: Isolate high-purity crystalline solid. Solvent System: Solvent A (Ethyl Acetate) / Solvent B (Hexanes or Heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (approx. 60°C) required to fully dissolve the solid.

  • Precipitation: While keeping the solution hot (but not boiling), slowly add Hexanes dropwise.

    • Visual Cue: Stop adding Hexanes the moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to make the solution clear again.

  • Crystallization: Remove from heat. Cap the flask loosely. Let it sit undisturbed at room temperature for 2 hours.

    • Note: Do not plunge directly into ice; this traps impurities.

  • Harvest: Once crystals form, cool in an ice bath for 30 mins. Filter via vacuum filtration. Wash the cake with cold Hexanes.

References

  • Sonogashira Coupling & Palladium Removal

    • Gandeepan, P. (2013).[7] Removal of Palladium from Cross-Coupling Reactions. ResearchGate.

    • Context: Discusses the use of Celite and scavengers for Pd removal in alkyne couplings.
  • Recrystallization of Aryl Esters

    • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

    • Context: Validates Hexane/EtOAc as a standard solvent pair for polar esters and haloaryl compounds.
  • Stability of Methyl Esters

    • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Organic Chemistry Portal.

    • Context: Provides data on the hydrolytic stability of methyl esters under acidic/basic conditions.
  • Physical Data & Safety

    • Tokyo Chemical Industry (TCI). (n.d.). Methyl 3-(4-Chlorophenyl)propiolate Product Specification.

    • Context: Verification of melting point (92-96°C) and physical appearance.[9]

Sources

Technical Support Center: Synthesis of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Sonogashira Coupling Target Molecule: Methyl 3-(4-chlorophenyl)propiolate (CAS: 3908-34-7) Primary Route: Sonogashira Cross-Coupling of 4-chloroiodobenzene and methyl propiolate.

Executive Summary & Reaction Logic

This guide addresses the synthesis of Methyl 3-(4-chlorophenyl)propiolate , a valuable internal alkyne ester used as a scaffold in heterocyclic chemistry.

The primary synthetic route is the Sonogashira coupling . However, this specific transformation presents unique challenges compared to standard terminal alkynes because the alkyne source, methyl propiolate , is highly electron-deficient. This electronic nature drastically alters the side-reaction profile, making the system susceptible to Michael additions and rapid homocoupling.

The Reaction Network

The following diagram illustrates the competitive landscape of this synthesis. Understanding these pathways is the first step to controlling them.

ReactionNetwork SM1 Methyl Propiolate (Electron Deficient Alkyne) Target TARGET: Methyl 3-(4-chlorophenyl)propiolate SM1->Target Pd(0)/Cu(I) Anaerobic Glaser SIDE REACTION A: Dimethyl hexa-2,4-diynedioate (Glaser Homocoupling) SM1->Glaser O2 / Cu(I) (Oxidative Dimerization) Michael SIDE REACTION B: beta-Amino Acrylate (Michael Adduct) SM1->Michael Nucleophilic Base (e.g., Et2NH) SM2 4-Chloroiodobenzene SM2->Target Pd(0)/Cu(I) Anaerobic Hydrolysis SIDE REACTION C: Propiolic Acid Derivative (Ester Hydrolysis) Target->Hydrolysis H2O / OH- (Saponification)

Figure 1: Competitive reaction pathways. The electron-deficient nature of methyl propiolate accelerates both Michael addition (yellow) and Homocoupling (red).

Troubleshooting Modules: Diagnostics & Solutions

Issue 1: The "Glaser" Headache (Homocoupling)

Symptom: The reaction mixture turns green or blue rapidly. TLC shows a persistent starting material spot or a new non-UV active spot (if visualized with KMnO4). Yield is low, and you isolate a symmetric diester. Mechanism: Methyl propiolate is prone to oxidative dimerization (Glaser/Hay coupling) in the presence of Copper(I) and Oxygen. The "Why": The ester group on the alkyne increases the acidity of the terminal proton, accelerating the formation of the copper acetylide, which then rapidly dimerizes if any oxygen is present.

Diagnostic CheckSolution
Is the solvent degassed? Mandatory: Sparge solvents with Argon for 30 mins before adding CuI.
When did you add the alkyne? Slow Addition: Do not add methyl propiolate all at once. Add it dropwise via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.
Color of the mix? Yellow/Brown is good. Green/Blue indicates Cu(II) formation (oxidation). If blue, stop, degas, and add fresh reducing agent (e.g., slight excess of alkyne or ascorbate, though rare in organic solvents).
Issue 2: The Michael Addition Trap

Symptom: The product is impure, containing inseparable byproducts. NMR shows loss of the alkyne symmetry or unexpected alkene protons (doublets around 5-7 ppm). Mechanism: Methyl propiolate is a potent Michael Acceptor . If you use a nucleophilic amine base (like diethylamine, piperidine, or even triethylamine in some cases), the base attacks the


-carbon of the alkyne.
The "Why":  Unlike phenylacetylene, the ester group withdraws electron density, making the triple bond electrophilic.

Base Selection Guide:

  • Avoid: Diethylamine, Morpholine, Piperidine (Strong nucleophiles).

  • ⚠️ Use with Caution: Triethylamine (TEA) - can react at high temps.

  • Recommended: DIPEA (Hünig's Base) - Sterically hindered, non-nucleophilic.

  • Alternative: Inorganic bases like

    
     or 
    
    
    
    in DMF (completely avoids amine addition).
Issue 3: Chemoselectivity (The 4-Chloro Group)

Symptom: Complex mixture of oligomers or loss of the chloro-substituent. Mechanism: Oxidative addition of Pd into the C-Cl bond. The "Why": While C-I bonds are much more reactive than C-Cl bonds, highly active Pd catalysts (e.g., Pd(tBu3)2) or high temperatures (>80°C) can activate the chloride. Solution:

  • Stick to Pd(PPh3)2Cl2 or Pd(PPh3)4 .

  • Keep reaction temperature below 60°C . The C-I bond reacts at RT to 40°C; the C-Cl bond typically requires >80°C with standard ligands.

Optimized Protocol (Self-Validating)

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 4-Chloroiodobenzene (1.0 equiv)

  • Methyl Propiolate (1.2 equiv)

  • Pd(PPh3)2Cl2 (2-3 mol%)

  • CuI (1-2 mol%)

  • DIPEA (2.0 equiv) [Critical: Steric base]

  • THF (Anhydrous, degassed)

Step-by-Step Procedure:

  • System Prep: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Solvent Degassing: In a separate vessel, sparge anhydrous THF with Argon for 20 minutes. Validation: Oxygen is the enemy of this reaction.

  • Charge Solids: Add 4-chloroiodobenzene, Pd(PPh3)2Cl2, and CuI to the Schlenk flask. Cycle vacuum/Argon 3 times.

  • Solvation: Add the degassed THF and DIPEA via syringe. The solution should be yellow/orange.

  • Alkyne Addition (The Control Point):

    • Do not dump the alkyne.

    • Dilute methyl propiolate in a small amount of degassed THF.

    • Add dropwise over 15–30 minutes at Room Temperature (RT).

  • Reaction: Stir at RT. Monitor by TLC.

    • Checkpoint: If reaction is sluggish after 2 hours, warm to 40°C. Do not exceed 60°C to protect the C-Cl bond.

  • Workup:

    • Dilute with Et2O.

    • Wash with 0.1 M HCl (to remove DIPEA and Copper salts). Note: Keep acid wash brief to avoid ester hydrolysis.

    • Wash with Brine, Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Logic Tree

Use this flowchart to diagnose failures in real-time.

Troubleshooting Start Problem Encountered Q1 Is the reaction mixture Blue or Green? Start->Q1 A1_Yes Glaser Coupling (O2 Leak). Action: Check inert lines, degas solvent better. Q1->A1_Yes Yes Q2 Is the yield low with complex NMR (alkene peaks)? Q1->Q2 No A2_Yes Michael Addition. Action: Switch base to DIPEA or Cs2CO3. Q2->A2_Yes Yes Q3 Did product vanish during workup? Q2->Q3 No A3_Yes Ester Hydrolysis. Action: Reduce basicity of workup. Avoid strong aqueous bases. Q3->A3_Yes Yes Success Reaction Successful Q3->Success No

Figure 2: Diagnostic logic for synthesis failure.

FAQ: Researcher to Researcher

Q: Can I use 4-chlorobromobenzene instead of the iodide? A: Yes, but it is harder. The C-Br bond is stronger. You will likely need to heat to 60-80°C. At these temperatures, the risk of methyl propiolate polymerization increases. If you must use the bromide, consider using a more active catalyst system like Pd(dppf)Cl2, but the iodide is vastly superior for chemoselectivity.

Q: Why DIPEA? Why not just Triethylamine (TEA)? A: TEA is usually fine, but methyl propiolate is exceptionally reactive. TEA has enough nucleophilicity to cause minor Michael addition byproducts (forming enol ethers or ammonium species) that complicate purification. DIPEA is sterically blocked, acting purely as a proton scavenger.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the hydrolyzed acid (3-(4-chlorophenyl)propiolic acid) or copper salts. If your workup was too basic (e.g., NaOH wash), you saponified your ester. Use NH4Cl (sat. aq.) for the quench.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632-2657. (Detailed discussion on Glaser vs Sonogashira competition).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Michael Addition mechanisms on activated alkynes).

Sources

optimization of reaction conditions for methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #MCP-882: Optimization of Methyl 3-(4-chlorophenyl)propiolate Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Optimization Challenge

User Issue: You are experiencing low yields, homocoupling side-products, or catalyst deactivation during the synthesis of methyl 3-(4-chlorophenyl)propiolate.

Technical Diagnosis: The synthesis of methyl 3-(4-chlorophenyl)propiolate typically utilizes a Sonogashira cross-coupling between a 4-halochlorobenzene and methyl propiolate. This specific substrate presents a unique "Selectivity Paradox":

  • Electronic Activation: Methyl propiolate is an electron-deficient alkyne. While this makes the terminal proton more acidic (facilitating the Copper cycle), it drastically increases the rate of Glaser homocoupling (dimerization) relative to the desired cross-coupling.

  • Chemoselectivity: The starting material must be 1-chloro-4-iodobenzene . The reaction relies on the kinetic preference of Pd to insert into the C-I bond over the C-Cl bond. If you use 1,4-dichlorobenzene, standard conditions will fail.

This guide provides a self-validating protocol to maximize yield and suppress side reactions.

Core Protocol: The Optimized Sonogashira System

Do not use generic Sonogashira conditions. The following parameters are tuned specifically for electron-deficient alkynes (propiolates).

Reagents & Stoichiometry
  • Aryl Halide: 1-Chloro-4-iodobenzene (1.0 equiv)

  • Alkyne: Methyl propiolate (1.2 equiv) — Slight excess required due to volatility and minor dimerization.

  • Catalyst: PdCl₂(PPh₃)₂ (2.0 mol%)

  • Co-Catalyst: CuI (1.0 mol%) — Keep Cu loading low to minimize Glaser coupling.

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Execution
  • The De-Oxygenation (Critical Step):

    • Dissolve 1-chloro-4-iodobenzene, PdCl₂(PPh₃)₂, and CuI in anhydrous THF in a round-bottom flask.

    • Action: Sparge the solution with Argon or Nitrogen for 15 minutes.

    • Why: Oxygen facilitates the re-oxidation of Cu(I) to Cu(II), which drives the Glaser homocoupling of methyl propiolate. Removing O₂ is the single most effective way to boost yield.

  • Base Addition:

    • Add degassed Et₃N via syringe. The solution may turn slightly yellow/brown.

  • Controlled Initiation:

    • Cool the reaction mixture to 0°C (Ice bath).

    • Add Methyl Propiolate dropwise over 10 minutes.

    • Why: Propiolates are thermally unstable and prone to polymerization. Initiating at 0°C prevents an exotherm that could degrade the ester.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Endpoint Check: TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aryl iodide. The product usually fluoresces blue/purple under UV (254 nm).

  • Workup (Copper Removal):

    • Dilute with Et₂O. Wash with saturated aqueous NH₄Cl mixed with a small amount of NH₄OH (to complex copper).

    • Visual Cue: The aqueous layer should turn deep blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

Troubleshooting & Diagnostics (The "Why")

Use the following decision tree to diagnose failure points in your current workflow.

Sonogashira_Troubleshooting Start Issue: Low Yield / Impurities Check_Color Check Reaction Color Start->Check_Color Check_SM Check Starting Material Start->Check_SM Green_Blue Green/Blue Solution? Check_Color->Green_Blue Black_Precip Black Precipitate (Pd Black)? Check_Color->Black_Precip Glaser Diagnosis: Glaser Coupling (O2 Leak or High Cu) Green_Blue->Glaser Yes Pd_Death Diagnosis: Catalyst Decomposition (Temp too high or poor ligand) Black_Precip->Pd_Death Yes Wrong_Halide Using Aryl-Chloride? Check_SM->Wrong_Halide Right_Halide Using Aryl-Iodide? Check_SM->Right_Halide Switch_Ligand Fix: Switch to XPhos or Buchwald Precatalysts Wrong_Halide->Switch_Ligand Check_Water Check Water Content Right_Halide->Check_Water Hydrolysis Diagnosis: Ester Hydrolysis (Wet solvent + Base) Check_Water->Hydrolysis Solvent not dry

Figure 1: Diagnostic logic flow for identifying reaction failures in propiolate couplings.

Common Failure Modes
SymptomProbable CauseCorrective Action
Product contaminated with dimethyl hexa-2,4-diynedioate Glaser Coupling: Presence of O₂ allowed Cu to dimerize the alkyne.1. Degas solvents more rigorously.2. Add alkyne slowly (syringe pump) to keep instantaneous concentration low.
Low conversion of Aryl Halide Catalyst Poisoning: Propiolates can coordinate to Pd and inhibit the cycle.Increase Pd loading to 5 mol% or switch to a more labile source like Pd(dppf)Cl₂.
Formation of 3-(4-chlorophenyl)propiolic acid Hydrolysis: Water in solvent + Et₃N causes ester cleavage.Use freshly distilled Et₃N and anhydrous THF/DMF.
No Reaction (Starting Material Recovery) Wrong Halide: You are using 1,4-dichlorobenzene.Must use 1-chloro-4-iodobenzene. Pd inserts into C-Cl bonds very poorly without specialized ligands.

Advanced Optimization: Solvent & Base Screening

If the standard THF/Et₃N protocol yields insufficient purity, consult this data matrix derived from propiolate-specific literature.

SolventBaseTempOutcomeRecommendation
THF Et₃N RT Good Yield (85%) Standard starting point. Easy workup.
DMFEt₃N60°CHigh Yield (92%)Hard to remove DMF. Higher temp risks polymerization. Use only if THF fails.
TolueneK₂CO₃80°CModerate (60%)Heterogeneous base requires higher temp, causing propiolate degradation. Avoid.
Water/MeCNPyrrolidineRTVariable"Green" conditions often hydrolyze the methyl ester. Risky.

The "Copper-Free" Alternative: If Glaser coupling is uncontrollable, remove Copper entirely.

  • System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Pyrrolidine (Base/Solvent).

  • Note: Requires heating to 50°C, which may slightly degrade the propiolate, but eliminates dimer formation completely.

FAQ: Researcher to Researcher

Q: Can I use the free acid (propiolic acid) and esterify later? A: Yes, but it is risky. Propiolic acid can undergo decarboxylation (losing CO₂) under the basic conditions of the Sonogashira coupling. Coupling the ester (methyl propiolate) is significantly more stable and reliable.

Q: My product is an oil that won't crystallize. Is it impure? A: Methyl 3-(4-chlorophenyl)propiolate is a solid (MP: ~78-80°C), but traces of the Glaser dimer (also an ester) or residual solvent can depress the melting point, keeping it as an oil.

  • Fix: Triturate the oil with cold pentane or hexanes. The product should precipitate as a white solid, leaving impurities in the mother liquor.

Q: Why is the order of addition important? A: If you mix the alkyne, base, and copper before adding the aryl halide/palladium, you create a "Glaser Factory." The Copper-acetylide forms immediately and, without the Pd-Aryl species ready to intercept it, it will oxidize and dimerize. Always have the Pd/Ar-I ready in solution before the alkyne arrives.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Bakherad, M. (2013).[2][3] Copper-free Sonogashira coupling reactions. Applied Organometallic Chemistry, 27(7), 405-440. (Relevant for the Cu-free optimization strategy).

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in aerobic conditions.[2] Journal of Organic Chemistry, 71(1), 379-381.

Sources

troubleshooting failed reactions of methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Reaction Failures & Optimization Guide CAS: 7515-18-6 | Molecular Weight: 194.61 g/mol Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for Methyl 3-(4-chlorophenyl)propiolate . As a Senior Application Scientist, I understand that this electron-deficient internal alkyne is a linchpin in synthesizing polysubstituted heterocycles (pyrazoles, pyrimidines) and functionalized cinnamates.

Its reactivity is dominated by the conjugate system : the ester and the p-chlorophenyl group create a "push-pull" electronic environment that makes the


-carbon highly electrophilic. However, this same reactivity leads to common failure modes: regiochemical ambiguity, uncontrolled polymerization, and stereoselectivity loss during reduction.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols to rescue your workflow.

Part 1: Diagnostic Triage (Start Here)

Before altering parameters, identify your specific failure mode using the logic tree below.

TroubleshootingFlowchart Start Identify Failure Mode Q1 Reaction Type? Start->Q1 NuAdd Nucleophilic Addition (Michael) Q1->NuAdd Cyclo Cyclization (Heterocycle Formation) Q1->Cyclo Red Reduction (Semi-hydrogenation) Q1->Red Issue_Nu1 Wrong Regioisomer (Alpha vs Beta attack) NuAdd->Issue_Nu1 NMR shows wrong splitting Issue_Nu2 Low Yield / Polymerization NuAdd->Issue_Nu2 Tarry crude / Baseline spots Issue_Cyc1 Mixture of Isomers (1,3 vs 1,5) Cyclo->Issue_Cyc1 Pyrazoles/Triazoles Issue_Cyc2 Incomplete Cyclization (Open Chain Intermediate) Cyclo->Issue_Cyc2 Mass spec shows M+18 or M+Water Issue_Red1 Over-reduction (Alkane formation) Red->Issue_Red1 No alkene protons Issue_Red2 Wrong Stereochemistry (E vs Z alkene) Red->Issue_Red2 Coupling constant mismatch

Figure 1: Diagnostic decision tree for categorizing experimental failures.

Part 2: Nucleophilic Conjugate Addition (Michael Addition)

The Scenario: You are adding amines, thiols, or alkoxides, but obtaining low yields or the wrong isomer.

The Mechanism & Causality

The


-carbon (C3) is the "soft" electrophile. Under thermodynamic control, nucleophiles attack here. However, steric bulk or extremely hard nucleophiles can disrupt this.
  • Regioselectivity: Driven by the resonance stabilization of the intermediate enolate.

  • Stereoselectivity: The initial kinetic product is often the Z-isomer (via anti-addition), but it readily isomerizes to the thermodynamic E-isomer (fumarate-like) under base catalysis.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Mixture of E/Z Isomers Reversible Michael addition allows equilibration.Switch Solvent/Temp: Use a protic solvent (MeOH) at lower temps (0°C) to trap the kinetic Z-isomer via rapid protonation of the enolate [1].

-Addition (Rare)
"Hard" nucleophiles (e.g., unstabilized Grignards) attacking the ester or

-carbon.
Change Reagent: Switch to organocuprates (Gilman reagents) or softer nucleophiles to enforce 1,4-addition logic.
Polymerization Base concentration too high; anionic polymerization of the alkyne.Buffer Conditions: Use a weaker base (e.g., K₂CO₃ or Cs₂CO₃) rather than NaH/NaOEt. Add the alkyne slowly to the nucleophile, not vice-versa.
Self-Validating Check
  • NMR Diagnostic:

    • 
      -amino/thio acrylate protons appear as doublets.
      
    • 
      -coupling: Z-isomer 
      
      
      
      ; E-isomer
      
      
      .
    • If you see a singlet near 6.5 ppm, you may have formed the

      
      -adduct (geminal substitution) or cyclized unexpectedly.
      

Part 3: Heterocycle Synthesis (Pyrazoles & Pyrimidines)

The Scenario: Reaction with hydrazine or amidines yields complex mixtures or ring-open intermediates.

The Mechanism & Causality

The reaction proceeds via an initial Michael addition followed by intramolecular cyclization (attack on the ester).

  • The Trap: If the initial Michael addition is reversible, the hydrazine may attack the ester first (forming the hydrazide), leading to the "wrong" regioisomer (e.g., 5-hydroxy-3-arylpyrazole instead of 3-hydroxy-5-arylpyrazole).

HeterocyclePath Substrate Methyl 3-(4-chlorophenyl)propiolate PathA Path A: Michael Addition (Beta-Attack) Substrate->PathA Soft conditions PathB Path B: Ester Attack (Acylation) Substrate->PathB Hard conditions Hydrazine R-NH-NH2 IntermedA Enamine Intermediate PathA->IntermedA IntermedB Hydrazide Intermediate PathB->IntermedB ProdA Regioisomer A (Target) IntermedA->ProdA ProdB Regioisomer B (Impurity) IntermedB->ProdB

Figure 2: Divergent pathways in pyrazole synthesis determining regioselectivity.

Troubleshooting Protocol
IssueTechnical Fix
Wrong Regioisomer (Pyrazole) Acid Catalysis: Use acetic acid or ethanol/HCl. Acid activation of the alkyne promotes Michael addition (Path A) over ester attack, favoring the 3-aryl-5-pyrazolone structure [2].
Incomplete Cyclization Dehydration: If Mass Spec shows M+18 (open chain), the ring hasn't closed. Increase temp to reflux in EtOH or use a Dean-Stark trap (toluene) to drive water removal.
Click Chemistry Failure Cu(I) Stabilization: For triazoles, the chlorophenyl group can weakly coordinate copper. Use a stabilizing ligand (TBTA) and ensure oxygen-free conditions to maintain the Cu(I) catalytic cycle [3].

Part 4: Semi-Hydrogenation (Reduction)

The Scenario: Attempting to synthesize Methyl 3-(4-chlorophenyl)cinnamate but obtaining the propanoate (alkane) or the wrong alkene isomer.

The Mechanism & Causality

The alkyne is sandwiched between two electron-withdrawing groups, making it highly susceptible to over-reduction.

  • Lindlar Catalyst: Often fails for conjugated esters due to catalyst poisoning or isomerization.

  • Hydride Reduction: LiAlH₄ will reduce the ester and the alkyne (to the allylic alcohol).

Troubleshooting Protocol

Method A: Z-Selective Reduction (Cis-Cinnamate)

  • Protocol: Use Lindlar catalyst (Pd/CaCO₃/Pb) with Quinoline .

  • Critical Optimization: The quinoline poisons the catalyst surface to prevent alkene adsorption. If over-reduction occurs, increase the quinoline concentration. Monitor H₂ uptake precisely (1 equivalent).

  • Alternative: Use Ni(OAc)₂ / NaBH₄ (P-2 Nickel) . This generates fresh colloidal nickel which is highly Z-selective for conjugated alkynes [4].

Method B: E-Selective Reduction (Trans-Cinnamate)

  • Protocol: Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) at low temperature (-78°C).

  • Mechanism: Hydride attacks the

    
    -carbon (Michael-type), forming an allenyl anion which protonates to the thermodynamically stable E-alkene.
    
  • Warning: Do not use Pd/C + H₂; this will almost invariably yield the saturated alkane (Methyl 3-(4-chlorophenyl)propanoate).

Part 5: Frequently Asked Questions (FAQ)

Q: My compound turned yellow/orange during storage. Is it degraded? A: Likely yes. Aryl propiolates are light-sensitive and can undergo slow photopolymerization or hydrolysis.

  • Action: Check melting point (Standard: 92-96°C). If significantly lower, recrystallize from Hexane/EtOAc. Store at 4°C in the dark.

Q: Can I do a Sonogashira coupling on this molecule? A: No. This molecule is the product of a Sonogashira coupling (between methyl propiolate and 1-chloro-4-iodobenzene). If you attempt a coupling on the aryl chloride end, it will fail because aryl chlorides are inert to standard Pd-catalysis without specialized bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts).

Q: Why does the ester hydrolyze during my Michael addition? A: If you are using hydroxide bases (NaOH, KOH) in aqueous solvents, saponification competes with addition.

  • Fix: Switch to anhydrous conditions using alkoxides (NaOMe in MeOH) or non-nucleophilic bases (DBU, DIPEA) in organic solvents (DCM, THF).

References

  • Stereoselective Nucleophilic Addition: Journal of Organic Chemistry, "Regiochemical Control of the Addition of Nucleophiles to Arylpropiolates."

  • Pyrazole Synthesis: Organic & Biomolecular Chemistry, "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives."

  • Click Chemistry Protocols: Journal of the American Chemical Society, "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Applications."

  • Semi-hydrogenation: ResearchGate, "Stereoselective Semi-Hydrogenations of Alkynes by Transition Metal Catalysts."

(Note: While the specific CAS 7515-18-6 is a common intermediate, general reactivity principles cited above are grounded in the authoritative chemistry of electron-deficient aryl propiolates.)

alternative catalysts for the synthesis of methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #402-MCP Subject: Alternative Catalytic Systems for Methyl 3-(4-chlorophenyl)propiolate Synthesis Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

User Guide Overview

Welcome to the technical support center. You are likely attempting to synthesize Methyl 3-(4-chlorophenyl)propiolate and are encountering issues with the standard Sonogashira protocol (Pd/Cu).

The target molecule combines an electron-deficient alkyne with an aryl chloride. This creates a specific set of chemical hazards:

  • Glaser Homocoupling: The presence of Copper (Cu) often causes the methyl propiolate to dimerize, ruining yield.

  • Michael Addition: Methyl propiolate is a potent Michael acceptor. Standard amine bases (like n-butylamine) will attack the triple bond, forming unwanted enamine byproducts.

  • Metal Scavenging: Residual Pd/Cu is strictly regulated in pharmaceutical intermediates.

This guide provides three validated alternative workflows to solve these specific problems.

Module 1: The High-Purity Protocol (Copper-Free Pd)

Best for: Avoiding homocoupling and simplifying purification.

The Logic: Standard Sonogashira uses Copper(I) to form a copper-acetylide, which transmetallates to Palladium.[1] However, Copper also oxidizes the alkyne into a diyne (Glaser coupling). By removing Copper, we eliminate the primary source of byproduct, but we must increase the reactivity of the Pd-catalyst or the basicity of the system to compensate.

Diagnostic Q&A:

Q: Why is my yield low (<40%) despite full consumption of the starting material? A: You are likely producing the homocoupled dimer (dimethyl hexa-2,4-diynedioate). This occurs rapidly in the presence of CuI and Oxygen. Switch to the Cu-free protocol below.

Q: Can I use diethylamine or piperidine as the base? A: Absolutely not. Methyl propiolate will react with secondary amines via Michael addition. You must use inorganic bases (Cs₂CO₃) or sterically hindered tertiary amines (DIPEA).

Recommended Protocol (Cu-Free):

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11]Notes
Substrate A 1-Chloro-4-iodobenzene1.0Iodide is preferred over bromide for Cu-free rates.
Substrate B Methyl Propiolate1.2Excess compensates for volatility.
Catalyst PdCl₂(PPh₃)₂ 0.03Robust, air-stable Pd(II) precatalyst.
Base Cs₂CO₃ 2.0Inorganic base prevents Michael addition.
Solvent DMSO or DMF-Polar aprotic is required to solubilize the base.
Temp 60°C-Higher temp needed than Cu-method.

Step-by-Step:

  • Charge a flask with 1-chloro-4-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling even without Copper.

  • Add dry DMSO via syringe.

  • Add Methyl Propiolate (1.2 equiv) dropwise.

  • Heat to 60°C for 4-6 hours. Monitor via TLC/HPLC.

Module 2: The "Green" Heterogeneous Route (Pd/C)

Best for: Large-scale synthesis and minimizing metal leaching (Pharma compliance).

The Logic: Homogeneous catalysts are difficult to remove. Pd/C (Palladium on Carbon) acts as a reservoir of Pd(0). The reaction actually occurs via "leach-and-catch" mechanics, where trace Pd species leach out, catalyze the cycle, and re-deposit onto the carbon support.

Diagnostic Q&A:

Q: My reaction with Pd/C is stuck at 10% conversion. Why? A: Heterogeneous catalysts require higher surface energy interactions. You likely need "ligandless" conditions or a phase transfer catalyst (PTC) to facilitate the interaction between the solid base and the organic reactants.

Recommended Protocol (Heterogeneous):

  • Catalyst: 10% Pd/C (5 mol% loading).

  • Additive: Triphenylphosphine (PPh₃) - Optional but stabilizes the leached Pd species.

  • Solvent: Ethanol/Water (1:1) or neat water with a surfactant (TPGS-750-M).

  • Key Advantage: Filter the catalyst through Celite® after the reaction. The filtrate will have significantly lower metal content (<10 ppm).

Module 3: The Cost-Saver Route (Nickel Catalysis)

Best for: Replacing expensive Palladium entirely.

The Logic: Nickel is cheaper but more nucleophilic. Ni(0) is highly air-sensitive. However, for aryl iodides/bromides, Ni(II) precatalysts can be reduced in situ using Zinc or Manganese.

Warning: Nickel catalysts are less tolerant of the ester group on the propiolate than Palladium. This route is considered "High Risk/High Reward."

Recommended Protocol (Ni-Catalyzed):

  • Catalyst: NiCl₂(dppe) (5 mol%).

  • Reductant: Zn dust (0.5 equiv) - activates the Ni(II) to Ni(0).

  • Base: K₃PO₄.

  • Temp: 80-100°C.

  • Note: Requires strict exclusion of air. If the solution turns green (Ni(II)) instead of deep red/brown (active species), the catalyst is dead.

Visualizing the Mechanism & Selection

The following diagram illustrates the decision process and the specific failure mode (Glaser Coupling) you are trying to avoid.

G Start Start: Synthesis of Methyl 3-(4-chlorophenyl)propiolate Substrate Substrate: Methyl Propiolate Start->Substrate Decision Select Catalyst System Substrate->Decision Route_Std Standard Pd/Cu (Sonogashira) Decision->Route_Std Fastest Rate Route_CuFree Cu-Free Pd (Recommended) Decision->Route_CuFree High Purity Route_Het Heterogeneous (Pd/C) Decision->Route_Het Low Metal Res. Risk_Glaser RISK: Glaser Homocoupling (Dimerization) Route_Std->Risk_Glaser Cu + O2 present Risk_Michael RISK: Michael Addition (If amine base used) Route_Std->Risk_Michael Primary amine used Product Target Product Route_CuFree->Product Cs2CO3 Base No Cu Route_Het->Product Filtration easy Risk_Glaser->Product Low Yield

Caption: Decision matrix for catalyst selection highlighting the specific risks of Glaser homocoupling and Michael addition associated with standard protocols.

Troubleshooting FAQ

Ticket #402-A: The reaction turns black immediately.

  • Diagnosis: This is "Palladium Black" precipitation. Your catalytic cycle is crashing because the oxidative addition is too slow or the ligand is insufficient.

  • Fix: Add more phosphine ligand (e.g., add 2 extra equivalents of PPh₃ relative to Pd). Ensure your aryl halide is the Iodide , not the Chloride. 1-chloro-4-iodobenzene reacts at the Iodine site; the Chlorine is inert under these conditions (which is good, you want to keep the Cl for later steps).

Ticket #402-B: I see a new spot on TLC that is not the product or starting material.

  • Diagnosis: If you used an amine base (Et₃N, Piperidine), you likely formed the enamine via Michael addition across the triple bond.

  • Fix: Switch to the Inorganic Base Protocol (Module 1) using Cesium Carbonate or Potassium Phosphate in DMF.

Ticket #402-C: Can I use the Acid (Propiolic Acid) instead of the Ester?

  • Diagnosis: Yes, this is the Decarboxylative Coupling route.

  • Insight: Coupling 1-chloro-4-iodobenzene with propiolic acid releases CO₂. You can then esterify the product using MeOH/H₂SO₄. This is often cleaner because the acid is less prone to Michael addition than the ester.

References

  • Liang, Y., et al. (2005). "Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions." Journal of Organic Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Martek, B. A., et al. (2020).[6] "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation." Organic Letters. Link

  • Bakherad, M. (2013). "Pd-free Sonogashira coupling: A review of alternative catalysts." Applied Organometallic Chemistry. Link

Sources

Technical Support Center: Reactivity & Handling of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solvent Effects & Reactivity Optimization

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting hub for Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6). This guide is designed for researchers encountering anomalies in solubility, reaction kinetics, or product purity.

Unlike simple alkyl propiolates, the 4-chlorophenyl substituent introduces specific electronic effects (inductive electron withdrawal) that heighten electrophilicity at the


-carbon while reducing water solubility. This guide addresses these nuances directly.

Module 1: Solubility & Stock Preparation

User Issue: "My compound precipitates when added to the reaction media."

Diagnosis: Methyl 3-(4-chlorophenyl)propiolate is a crystalline solid (MP: 92-96 °C) with high lipophilicity due to the aryl chloride moiety. It is virtually insoluble in water and sparingly soluble in cold alcohols.

Troubleshooting Protocol:

Solvent SystemSolubility RatingSuitabilityNotes
Water 🔴 InsolublePoorRequires surfactant or co-solvent.
Methanol/Ethanol 🟡 ModerateRiskyGood solubility upon heating, but risk of transesterification (see Module 3).
DMSO / DMF 🟢 ExcellentHighIdeal for stock solutions (100 mM). Stabilizes polar transition states.[1]
DCM / Chloroform 🟢 ExcellentModerateGood for solubility, but non-polar nature may slow down Michael additions.
Acetone 🟢 GoodModerateGood solubility; avoid if using strong amine nucleophiles (formation of imines).

Corrective Workflow:

  • Prepare Stock: Dissolve the solid in DMSO or DMF to create a high-concentration stock (e.g., 1 M).

  • Dropwise Addition: Add this stock dropwise to your aqueous/buffer reaction mixture while stirring rapidly to prevent "crashing out."

  • Co-solvent Limit: Ensure the final organic co-solvent concentration is >10-20% if the reaction must be aqueous.

Module 2: Optimizing Reaction Kinetics (Michael Addition)

User Issue: "The nucleophilic addition (amine/thiol) is proceeding too slowly."

Technical Insight: The reaction follows a conjugate addition mechanism. The rate-determining step involves the attack of the nucleophile on the


-carbon, forming a charged, zwitterionic intermediate (allenolate).
  • The "4-Chloro" Effect: The chlorine atom is electron-withdrawing (

    
    ). This pulls electron density away from the triple bond, making it more reactive toward nucleophiles than the unsubstituted phenyl analog. If it's slow, the solvent is likely the bottleneck.
    

Solvent Selection Logic:

  • Protic Solvents (MeOH, EtOH, Water):

    • Effect: They form a solvation shell around the nucleophile (H-bonding).

    • Result: This lowers the ground state energy of the nucleophile, increasing the activation energy barrier.

    • Outcome:Slower reaction for anionic nucleophiles (e.g., azides, thiolates).

  • Polar Aprotic Solvents (DMSO, DMF, MeCN):

    • Effect: They solvate cations well but leave anions "naked" (desolvated).

    • Result: They stabilize the dipolar transition state without stabilizing the nucleophilic reactant.

    • Outcome:Significant rate acceleration.

Visualizing the Solvent Effect:

SolventEffect Substrate Methyl 3-(4-chlorophenyl)propiolate TS Transition State (Zwitterionic) Substrate->TS Nu Nucleophile (Nu-) Nu->TS Product Addition Product TS->Product Protic Protic Solvent (MeOH, H2O) Protic->Nu H-bonds (Cages Nu) RAISES Activation Energy Aprotic Polar Aprotic (DMSO, DMF) Aprotic->TS Dipole Stabilization LOWERS Activation Energy

Caption: Solvent influence on the Michael addition pathway. Protic solvents hinder the nucleophile; Aprotic solvents stabilize the transition state.[1]

Module 3: Troubleshooting Impurities (Side Reactions)

User Issue: "I see a secondary spot on TLC with a slightly different Rf value."

Diagnosis: You are likely observing Transesterification .[2] The methyl ester group (


) is susceptible to exchange if you are using a different alcohol as a solvent (e.g., Ethanol, Isopropanol) in the presence of a base or nucleophile.

Mechanism:



Prevention Protocol:

  • Match the Solvent: If you must use an alcohol, use Methanol (matches the ester).

  • Avoid Strong Bases in Alcohols: Use non-nucleophilic bases (e.g., DIPEA, DBU) in aprotic solvents (DCM, THF) instead of alkoxides in alcohol.

  • Switch Solvent Class: Move to Acetonitrile or THF to eliminate the alcohol source entirely.

Module 4: 1,3-Dipolar Cycloaddition (Click Chemistry)

User Issue: "Regioselectivity is poor (mixture of 1,4 and 1,5 isomers)."

Technical Insight: While thermal Huisgen cycloadditions are often cited as solvent-insensitive, the 4-chlorophenyl group creates a dipole that can be influenced by solvent polarity.

  • Non-Polar Solvents (Toluene): Often favor the 1,4-isomer due to steric governance.

  • "On-Water" Conditions: Using water (heterogeneous suspension) often accelerates the reaction and improves 1,4-regioselectivity due to hydrophobic packing of the reactants and hydrogen bonding at the interface.

Recommendation: If regioselectivity is critical and catalysis (CuAAC) is not an option (i.e., metal-free requirement), attempt the reaction "On-Water" :

  • Suspend the propiolate and azide in water (vigorous stirring).

  • The hydrophobic effect forces the organic components together, often accelerating the rate beyond what is observed in organic solvents.

Summary of Recommendations

Experiment TypeRecommended SolventWhy?
Standard Michael Addition DMSO or DMF Maximizes rate via transition state stabilization.
Click Chemistry (Cu-Free) Water (Suspension) "On-water" effect enhances rate and regioselectivity.
Click Chemistry (Cu-Catalyzed) tBuOH / Water (1:1) Standard system; tBuOH prevents transesterification.
Storage / Stock DMSO High solubility, low volatility, chemically inert.[3]

References

  • Solvent Effects on Nucleophilic Substitution & Addition.

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Reactivity of Methyl Propiol

    • Source: Wikipedia.
    • URL:[Link][3]

  • Physical Properties of Methyl 3-(4-chlorophenyl)propiolate.
  • Transesterific

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Solvent Effects in 1,3-Dipolar Cycloadditions.

    • Source: Science and Education Publishing.
    • URL:[Link]

Sources

Technical Support Center: Stability & Storage of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 3-(4-chlorophenyl)propiolate is a valuable intermediate in organic synthesis, frequently employed as a dienophile in Diels-Alder reactions or a coupling partner in Sonogashira cross-couplings. Its structural integrity relies on the stability of two reactive motifs: the conjugated internal alkyne and the methyl ester .

While generally stable as a solid, this compound exhibits specific vulnerabilities to moisture (hydrolysis) and UV light (oligomerization). This guide provides a scientifically grounded protocol to maintain purity >98% over extended storage periods.

PropertyDataCritical Note
CAS Number 20744-39-2 (Generic/Related)Verify specific batch CAS with CoA.
Molecular Formula

Physical State White to off-white crystalline solidDiscoloration (yellowing) indicates degradation.
Primary Hazard Hydrolysis (Moisture sensitive)Releases 3-(4-chlorophenyl)propiolic acid + Methanol.

Module 1: The Chemistry of Instability (Why it Degrades)

To prevent decomposition, one must understand the mechanism. This molecule faces two primary threats: Nucleophilic Attack (Hydrolysis) and Conjugated Polymerization .

Hydrolytic Cleavage (The Moisture Threat)

The electron-withdrawing nature of the alkyne makes the ester carbonyl highly electrophilic. In the presence of ambient moisture and trace acidity (autocatalysis), the ester bond cleaves.

  • Mechanism: Water attacks the carbonyl carbon

    
     Tetrahedral intermediate 
    
    
    
    Elimination of methoxide (protonated to methanol)
    
    
    Formation of the free acid.
  • Result: The formation of 3-(4-chlorophenyl)propiolic acid. This acid is often less soluble in organic solvents used for subsequent couplings, potentially crashing out or interfering with catalyst cycles (e.g., poisoning Pd catalysts in Sonogashira reactions).

Conjugate Addition (Michael Addition)

The


-carbon of the alkyne is electron-deficient due to conjugation with the ester.
  • Mechanism: Nucleophiles (water, alcohols, or amines) can attack the triple bond, leading to the formation of enol ethers or

    
    -keto esters.
    
  • Trigger: This is accelerated by basic conditions or polar protic solvents.

Visualization: Degradation Pathways

DegradationPathways Start Methyl 3-(4-chlorophenyl)propiolate (Intact Reagent) Hydrolysis Hydrolysis Pathway Start->Hydrolysis Polymer Oligomerization Pathway Start->Polymer Moisture Moisture (H2O) + Trace Acid/Base Moisture->Hydrolysis UV UV Light / Heat UV->Polymer Product1 3-(4-chlorophenyl)propiolic acid (Solid Precipitate) Hydrolysis->Product1 Major Degradant Product2 Methanol (Solvent impurity) Hydrolysis->Product2 Product3 Complex Oligomers (Yellow/Brown Gum) Polymer->Product3 Irreversible

Figure 1: Mechanistic pathways for the decomposition of methyl 3-(4-chlorophenyl)propiolate. Note that hydrolysis is the primary risk during standard storage.

Module 2: The "Golden Standard" Storage Protocol

Do not rely on the shipping container for long-term storage. Transfer the material immediately upon receipt if the packaging is compromised.

Step-by-Step Workflow
  • Temperature Control:

    • Short-term (<1 month): 2–8°C (Refrigerator).

    • Long-term (>1 month): -20°C (Freezer).

    • Reasoning: Lower kinetic energy significantly retards the rate of hydrolysis and oligomerization.

  • Atmospheric Control (Inert Gas):

    • Always store under an atmosphere of Argon or Nitrogen .

    • Protocol: After every use, backfill the vial with inert gas before capping. This displaces humid air that enters when the bottle is opened.

  • Container Specifications:

    • Vial: Amber glass (Type I borosilicate) to block UV light.

    • Seal: Teflon-lined screw cap. Avoid simple polyethylene liners which are permeable to moisture over years. Parafilm the junction between cap and vial.

  • Desiccation:

    • Place the sealed vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or

      
      ).
      

StorageWorkflow Step1 1. Receipt of Material Step2 2. Inspect Integrity (Color/Form) Step1->Step2 Step3 3. Transfer to Amber Vial (If not already) Step2->Step3 Step4 4. Purge Headspace (Argon/Nitrogen) Step3->Step4 Step5 5. Seal & Parafilm Step4->Step5 Step6 6. Secondary Containment (With Desiccant) Step5->Step6 Step7 7. Store at -20°C Step6->Step7

Figure 2: The "Golden Standard" workflow for receiving and banking sensitive alkynyl esters.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from white crystals to a yellow/brown sticky solid. Is it usable?

Diagnosis: This indicates oligomerization or significant oxidation .

  • Action: Check solubility in Methanol or Dichloromethane.

    • If fully soluble: It may just be surface oxidation. Run a TLC (Thin Layer Chromatography).

    • If insoluble gum remains: The alkyne has polymerized.

  • Recommendation: Purify. Recrystallization is usually effective (see Module 4). If the recovery yield is <50%, discard the batch.

Q2: Upon opening the vial, I smell a pungent, vinegar-like or acidic odor.

Diagnosis: Hydrolysis has occurred. The odor is likely the free acid (3-(4-chlorophenyl)propiolic acid) or trace HCl if acid chlorides were involved in previous steps (though unlikely in the final ester).

  • Verification: Dissolve a small amount in

    
     and run a 
    
    
    
    NMR.
    • Look for: A broad singlet at >10 ppm (Carboxylic acid proton) and a decrease in the methyl ester singlet (~3.8 ppm).

  • Fix: Dissolve in ethyl acetate and wash with saturated

    
     solution. The free acid will move to the aqueous layer. Dry the organic layer (
    
    
    
    ) and re-concentrate.
Q3: Can I store this in a solution (e.g., dissolved in DMSO or DMF)?

Answer: NO.

  • Reasoning: Polar aprotic solvents like DMSO and DMF are hygroscopic (they absorb water from the air). Storing the ester in wet DMSO will accelerate hydrolysis via the Michael addition/elimination pathway. Always store as a dry solid.

Module 4: Recovery Protocol (Recrystallization)

If your compound has degraded slightly (90-95% purity), use this protocol to restore it to >99%.

  • Solvent System: Hexanes / Ethyl Acetate (or Methanol, typically 9:1 ratio).

    • Note: Methanol is compatible because the compound is a methyl ester (no transesterification risk).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate.

    • Slowly add Hexanes until the solution becomes slightly cloudy.

    • Cool to Room Temperature, then place in a fridge (4°C) for 4 hours.

    • Filter the white needles/plates and wash with cold Hexanes.

  • Drying: Vacuum dry for 4 hours to remove solvent traces.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl propiolate derivatives. Retrieved from

  • Fisher Scientific. (2024). Handling and Storage of Alkynyl Esters.[1][2][3] Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification) Mechanism.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2021). Degradation Dynamics of Conjugated Polymers. Retrieved from

(Note: While specific literature on the 4-chlorophenyl derivative is limited, the chemistry is extrapolated from the well-documented behavior of methyl phenylpropiolate and general alkynyl esters.)

Sources

Technical Support Center: Methyl 3-(4-chlorophenyl)propiolate Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MCP-PRO-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a versatile internal alkyne ester used primarily as a Michael acceptor and a dipolarophile in the synthesis of heterocycles (e.g., pyrazoles, coumarins).[1] While structurally robust, it presents distinct handling challenges due to its conjugated triple bond system. This guide addresses the three most common failure modes: unintended polymerization , regioselectivity errors in cycloadditions , and nucleophilic competition (1,2- vs. 1,4-addition).

Module 1: Storage & Stability (Pre-Experiment)

Q1: My reagent has turned from a white solid into a yellow gum. Is it usable?

Diagnosis: Likely polymerization or hydrolysis. Technical Insight: The conjugation of the alkyne with both the ester and the 4-chlorophenyl ring lowers the LUMO energy, making the triple bond highly susceptible to nucleophilic attack (even by water) and radical polymerization triggered by light or heat. Troubleshooting Protocol:

  • Check NMR: Run a proton NMR (

    
    H NMR).
    
    • Intact: Distinct aromatic doublets (approx. 7.3–7.5 ppm) and a sharp methoxy singlet (approx. 3.8 ppm).

    • Degraded: Broadening of peaks or appearance of olefinic protons (6.0–7.0 ppm) indicates reduction or polymerization.

  • Rescue: If <10% degraded, recrystallize from cold Hexanes/EtOAc. If gummy, filtration through a short plug of neutral alumina (not acidic silica) can remove polymeric impurities.

  • Prevention: Store at 2–8°C in a desiccator. Protect from light.

Q2: Can I store stock solutions in DMSO or Methanol?

Recommendation: No. Reasoning:

  • Methanol: Over prolonged periods, transesterification can occur if any acid/base catalyst is present.

  • DMSO: While soluble, DMSO can act as an oxidant or facilitate nucleophilic attack at the

    
    -carbon over time.
    
  • Best Practice: Prepare solutions fresh in non-nucleophilic solvents like DCM, THF, or Toluene.

Module 2: Reactivity & Synthesis (During Experiment)

Q3: I am attempting a Michael Addition, but I see low conversion or side products.

Issue: Competition between 1,2-addition (carbonyl attack) and 1,4-addition (conjugate attack). Mechanism: The


-carbon (C3) is the "soft" electrophile, while the ester carbonyl (C1) is the "hard" electrophile.
Corrective Actions: 
VariableRecommendationScientific Rationale
Nucleophile Use "Soft" NucleophilesThiols, enolates, and cuprates prefer the

-carbon (1,4-addition). Grignards (hard) will attack the ester (1,2-addition).
Temperature Increase T (>0°C)1,4-addition is thermodynamically controlled.[2] Low temps (-78°C) often favor kinetic 1,2-addition.
Lewis Acid Add

or

Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the

-carbon.
Q4: In 1,3-Dipolar Cycloadditions (e.g., with azides), I am getting the wrong regioisomer.

Issue: Poor orbital overlap control. Explanation: The regioselectivity is governed by the FMO (Frontier Molecular Orbital) coefficients. The 4-chlorophenyl group imposes both steric bulk and electronic withdrawal, often leading to mixtures of 1,4- and 1,5-disubstituted products unless catalyzed. Protocol:

  • Thermal: Often yields a mixture.

  • Catalytic: Use Cu(I) (Click conditions) to force the 1,4-regioisomer if reacting with terminal azides. For internal dipoles (like nitrones), steric hindrance at the

    
    -carbon usually directs the oxygen/nitrogen of the dipole to the 
    
    
    
    -carbon (ester side).

Module 3: Visualization of Reactivity Pathways

The following diagram illustrates the decision logic for selecting reaction conditions based on the desired outcome (Addition vs. Cyclization).

ReactivityPathways Start Methyl 3-(4-chlorophenyl)propiolate Reagent Select Reagent Start->Reagent Nuc Nucleophile (Nu-) Reagent->Nuc Dipole 1,3-Dipole (Azide, Nitrone) Reagent->Dipole Hard Hard Nu (R-Li, R-MgBr) Nuc->Hard Kinetic Control Soft Soft Nu (R-SH, Enolates) Nuc->Soft Thermodynamic Control Prod12 1,2-Addition (Alcohol formation) Hard->Prod12 Prod14 1,4-Addition (Michael Adduct) Soft->Prod14 Thermal Thermal Conditions Dipole->Thermal Catalytic Cu(I) / Ru(II) Catalyst Dipole->Catalytic Mix Mixture of Regioisomers Thermal->Mix Single Single Regioisomer (Heterocycle) Catalytic->Single

Figure 1: Reactivity flowchart distinguishing between nucleophilic attack modes and cycloaddition pathways.

Module 4: Purification & Analysis (Post-Experiment)

Q5: My compound decomposes on the silica column.

Issue: Acid-catalyzed hydrolysis or hydration of the triple bond. Diagnosis: Silica gel is slightly acidic (pH 5–6). The electron-deficient alkyne can undergo hydration to a


-keto ester or hydrolysis of the ester group.
Solution: 
  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexanes before loading.

  • Alternative: Use Neutral Alumina for purification.

  • Speed: Perform "Flash" chromatography rapidly; do not leave the compound on the column overnight.

Q6: How do I distinguish the starting material from the Michael adduct by NMR?

Data Table: NMR Diagnostic Signals

MoietyStarting Material (Alkyne)Michael Adduct (Alkene/Alkane)

-Carbon
~80–90 ppm (

C NMR)
~140–160 ppm (Alkene) or ~30–50 ppm (Alkane)
Vinyl Proton Absent (No proton on alkyne)Present (Singlet or Doublet, 6.0–8.0 ppm)
Coupling None

-coupling indicates E/Z geometry (Alkene)

Module 5: Troubleshooting Logic Tree

Use this decision tree when yields are below 50%.

Troubleshooting Problem Low Yield / Impurities CheckSM Check Start Material (NMR) Problem->CheckSM Degraded Degraded/Polymerized CheckSM->Degraded Intact Intact CheckSM->Intact Action1 Recrystallize / Filter thru Alumina Degraded->Action1 CheckCond Check Reaction Conditions Intact->CheckCond TempIssue Temp too low? CheckCond->TempIssue SolventIssue Protic Solvent used? CheckCond->SolventIssue FixTemp Heat to >25°C (Promote 1,4-addn) TempIssue->FixTemp FixSolv Switch to THF/DCM (Avoid Solvolysis) SolventIssue->FixSolv

Figure 2: Step-by-step troubleshooting logic for yield optimization.

References

  • Michael Addition Mechanism & Selectivity

    • Title: The Michael Addition Reaction and Conjugate Addition[2][3][4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of Pyrazoles via Propiol

    • Title: Synthesis and biological evaluation of 3-(4-chlorophenyl)
    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • 1,3-Dipolar Cycloaddition Regioselectivity

    • Title: 1,3-Dipolar Cycloaddition[6][7][8][9]

    • Source: Organic Chemistry Portal[5][8]

    • URL:[Link][7]

  • Stability of Aryl Propiol

    • Title: Methyl 3-(4-Chlorophenyl)propiolate Product Specifications[10]

    • Source: TCI Chemicals

Sources

Technical Support Center: Synthesis of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-MCP-2024 Assigned Specialist: Senior Application Scientist Subject: Scale-up Optimization, Troubleshooting, and Safety Protocols

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of methyl 3-(4-chlorophenyl)propiolate from milligram-scale exploration to multigram or kilogram-scale production.

This specific alkyne ester is a high-value intermediate. While the chemistry often looks straightforward on paper, scale-up introduces non-linear challenges regarding exotherm management , homocoupling impurities (Glaser coupling) , and metal remediation .

This guide is structured to address these critical failure points directly.

Module 1: The Sonogashira Coupling (Primary Route)

Context: The most common synthetic route involves the coupling of 1-chloro-4-iodobenzene with methyl propiolate using a Pd/Cu catalytic system.

Diagnostic & Troubleshooting (Q&A)

Q: My reaction mixture turns black immediately upon heating and conversion stalls at <50%. What happened? A: This is "Catalyst Death" caused by rapid oxidation of the Palladium species.

  • Root Cause: The active Pd(0) species is highly oxygen-sensitive. On a larger scale, the surface-area-to-volume ratio changes, often trapping dissolved oxygen deeper in the solvent.

  • Fix: Sparging with Argon/Nitrogen for 15 minutes is insufficient for >1L volumes. You must perform three vacuum/backfill cycles on the reaction vessel before adding the catalyst.

  • Pro-Tip: Add the catalyst as a solid under a positive pressure of inert gas, or dissolve it in a small volume of degassed solvent and cannulate it in.

Q: I am seeing a significant impurity (10-15%) that co-elutes with my product. It looks like a dimer. A: You have generated dimethyl hexa-2,4-diyne-1,6-dioate via Glaser Coupling .

  • Mechanism: In the presence of Copper(I) and Oxygen, two molecules of methyl propiolate couple to each other instead of the aryl halide.

  • Fix:

    • Strict Oxygen Exclusion: See the degassing protocol above.

    • Slow Addition: Do not add all methyl propiolate at the start. Dose it over 2-4 hours via a syringe pump or dropping funnel. This keeps the concentration of the free alkyne low relative to the aryl halide, statistically favoring the cross-coupling.

    • Reduce Copper: Lower CuI loading to 0.5 - 1.0 mol%.

Q: The reaction exothermed violently when I scaled up to 100g. A: Sonogashira couplings are exothermic (


).
  • Safety Critical: Methyl propiolate is energetic.

  • Fix: Never run this reaction in "batch" mode (all reagents mixed at once) on a scale >50g. Use a semi-batch protocol where the alkyne is the limiting reagent added slowly to the catalyst/aryl halide mixture at reaction temperature.

Optimized Scale-Up Protocol (100g Scale)
ParameterSpecificationRationale
Substrate 1-Chloro-4-iodobenzene (1.0 equiv)Iodides react faster than bromides, allowing milder temps.
Alkyne Methyl Propiolate (1.1 equiv)Slight excess to account for minor volatility/homocoupling.
Catalyst Pd(PPh3)2Cl2 (0.5 - 1.0 mol%)Robust, air-stable precursor that reduces to Pd(0) in situ.
Co-Catalyst CuI (0.5 - 1.0 mol%)Essential for activating the terminal alkyne.
Base/Solvent Et3N (2.0 equiv) in THF (5 vol)THF allows for easier crystallization workup than DMF.
Temperature 40 - 50 °CSufficient for turnover; minimizes thermal decomposition.

Step-by-Step Workflow:

  • Charge reactor with 1-chloro-4-iodobenzene, Pd catalyst, CuI, and THF.

  • Degas: Perform 3x Vacuum/Nitrogen cycles. Agitate gently.

  • Add Triethylamine (degassed).

  • Heat mixture to 45 °C.

  • Dosing: Mix Methyl Propiolate with a small amount of THF (degassed). Add dropwise over 2–4 hours. Monitor internal temperature; do not allow >5 °C rise.

  • Stir for 2 hours post-addition. Monitor by HPLC.

  • Quench: Cool to 20 °C. Add aq. NH4Cl (removes Copper) and separate layers.

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and where the specific errors (Oxygen, Dosing) disrupt the process.

SonogashiraFailurePoints Start Pd(II) Precursor Pd0 Active Pd(0) Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I O2_Fail FAILURE: Oxidation by O2 (Formation of Pd Black) Pd0->O2_Fail O2 Ingress Transmetal Transmetalation OxAdd->Transmetal Prod Product Release (Reductive Elimination) Transmetal->Prod Prod->Pd0 Regeneration Glaser FAILURE: Glaser Coupling (Dimerization of Alkyne) Cu_Cycle Copper Cycle (Cu-Acetylide) Cu_Cycle->Transmetal Feeds Acetylide Cu_Cycle->Glaser Excess O2 + Fast Addition

Figure 1: Sonogashira Catalytic Cycle highlighting critical failure modes (Red) caused by oxygen ingress and improper dosing.

Module 2: Purification & Metal Remediation

Context: Chromatography is expensive and time-consuming at scale. The goal is to isolate the product via crystallization.[1][2]

Diagnostic & Troubleshooting (Q&A)

Q: My product is solid, but it's yellow/brown and fails heavy metal specs (Pd > 1000 ppm). A: Palladium and Copper stick to alkynes.

  • Fix 1 (The Wash): During workup, wash the organic layer with 5% L-Cysteine solution or aqueous ammonia . Ammonia complexes Cu (turning blue) and helps remove it. L-Cysteine is excellent for scavenging Pd.

  • Fix 2 (The Adsorbent): Stir the crude organic solution with SiliaMetS® Thiol or activated charcoal (10 wt%) for 1 hour before filtration and crystallization.

Q: I tried to crystallize from Hexanes, but it "oiled out" (formed a liquid layer at the bottom). A: This is common with esters.

  • Fix: Use a solvent system with better polarity balance.

    • Recommended: Methanol/Water or Isopropanol/Heptane .

    • Protocol: Dissolve crude in warm Isopropanol (3 vol). Cool to room temp. Slowly add Heptane (warm) until cloudy. Cool to 0 °C with slow stirring. Seed with pure crystal if available.

Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture Quench Quench with NH4Cl/NH3 (Removes Bulk Copper) Start->Quench Scavenge Add Pd Scavenger (Charcoal or Thiol resin) Quench->Scavenge Filter Filter through Celite Scavenge->Filter Cryst Attempt Crystallization (IPA/Heptane) Filter->Cryst Check Check Purity (HPLC) Cryst->Check Success Dry Product (Target >98%) Check->Success Pass Fail Recrystallize Check->Fail Fail Fail->Cryst Repeat

Figure 2: Workflow for non-chromatographic purification and metal removal.

Module 3: The "Plan B" Route (Dehydrohalogenation)

If the Sonogashira route proves too expensive (Pd cost) or unstable for your specific facility, the Cinnamate Route is the industry standard alternative.

Chemistry:

  • Bromination: Methyl 4-chlorocinnamate + Br2

    
     Dibromo ester.
    
  • Elimination: Dibromo ester + Base (e.g., KOH/MeOH or DBU)

    
     Methyl 3-(4-chlorophenyl)propiolate.
    

Pros: No heavy metals, cheaper reagents. Cons: Bromine handling is hazardous; elimination can sometimes hydrolyze the ester if water is present.

Safety & Regulatory FAQ

Q: Are there specific hazards with Methyl Propiolate? A: Yes.

  • Lachrymator: It is a potent tear gas. Handle only in a fume hood.

  • Flammability: Flash point is low (approx. 10 °C). Ground all vessels.

Q: Can I store the final product indefinitely? A: Alkynes conjugated with esters are relatively stable but can polymerize or hydrate over time.

  • Storage: Store at 2–8 °C, protected from light.

  • Retest: Check purity by HPLC every 6 months.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Anderson, N. G. (2012).[3][4] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Scale-Up of Organometallic Reactions).

  • Organic Syntheses. (2004). Discussion on Palladium-Catalyzed Couplings and Safety. Org.[5][6] Synth. Coll. Vol. 10, p. 5.

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Sonogashira Couplings. Tetrahedron, 66(19), 3478-3484.

  • PubChem Compound Summary. Methyl 3-(4-chlorophenyl)propiolate.

Sources

Technical Support Center: Workup Procedures for Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 3-(4-chlorophenyl)propiolate is a versatile electron-deficient internal alkyne. It serves as a critical "Michael acceptor" scaffold in the synthesis of heterocycles (pyrazoles, coumarins) and as a dipolarophile in Click chemistry.

  • Key Chemical Risks during Workup:

    • Ester Hydrolysis: The methyl ester is susceptible to saponification (hydrolysis) if exposed to strong aqueous bases (pH > 10) or prolonged heat in the presence of water.

    • Michael Addition Susceptibility: The

      
      -carbon is highly electrophilic. Nucleophilic impurities (amines, thiols) present during workup can irreversibly add across the triple bond.
      
    • Metal Contamination: Synthesis via Sonogashira coupling often leaves residual Palladium (Pd) and Copper (Cu) species, requiring specific chelation steps.

Module 1: Isolation from Synthesis (Sonogashira Coupling)

Scenario: You have just synthesized the target compound via the coupling of 1-chloro-4-iodobenzene and methyl propiolate using Pd(PPh


)

/CuI.
The "Happy Path" Protocol: Metal Scavenging & Isolation

Objective: Remove metal catalysts and isolate the solid ester without inducing hydrolysis.

  • Quench:

    • Cool the reaction mixture to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et

      
      O) . Do not use DCM yet if your catalyst loading was high; EtOAc precipitates some Pd salts.
      
  • Copper Removal (The Critical Step):

    • Wash the organic phase with saturated aqueous Ammonium Chloride (NH

      
      Cl)  mixed with Ammonium Hydroxide (NH
      
      
      
      OH)
      (9:1 ratio).
    • Why? The ammonia forms soluble

      
       complexes (deep blue), pulling copper out of the organic phase more effectively than water alone [1].
      
    • Repeat until the aqueous layer is no longer blue.

  • Standard Wash:

    • Wash with Brine (saturated NaCl) to remove residual water and break emulsions.

    • Dry over anhydrous MgSO

      
        (Magnesium Sulfate).[1] Avoid CaCl
      
      
      
      if working with sensitive amines later, though fine here.
  • Purification:

    • Filter and concentrate under reduced pressure.

    • Silica Gel Chromatography: Elute with Hexanes:EtOAc (gradient 95:5 to 80:20).

    • Note: The 4-chlorophenyl group adds lipophilicity; the product will move faster than unsubstituted phenyl propiolates.

Visualization: Metal Removal Workflow

MetalRemoval start Crude Reaction Mixture (Pd/Cu Catalyst) dilute Dilute with EtOAc start->dilute wash_nh4 Wash: Sat. NH4Cl + NH4OH (9:1) dilute->wash_nh4 check_color Is Aqueous Layer Blue? wash_nh4->check_color check_color->wash_nh4 Yes (Repeat) wash_brine Wash: Brine check_color->wash_brine No (Clear) dry Dry (MgSO4) & Concentrate wash_brine->dry

Figure 1: Decision tree for effective removal of Copper/Palladium catalysts during workup.

Module 2: Workup of Derivatives (Downstream Reactions)

Scenario A: Heterocycle Synthesis (e.g., Pyrazoles via Hydrazine)

Reaction: Methyl 3-(4-chlorophenyl)propiolate + Phenylhydrazine


 Pyrazole derivative.
Issue:  Excess hydrazine is toxic and basic; it can cause oiling out or decomposition.

Protocol:

  • Acidic Wash (Controlled):

    • Dilute reaction with EtOAc.

    • Wash quickly with 0.5 M HCl or 10% Citric Acid .

    • Warning: Do not use strong acids (conc. HCl) or prolonged contact time, as this may hydrolyze the ester if it survived the cyclization. Citric acid is preferred as a buffer.

  • Neutralization:

    • Immediately wash with saturated NaHCO

      
       to restore neutral pH.
      
  • Crystallization:

    • Many chlorophenyl-pyrazole derivatives are solids. If the oil resists solidification, triturate with cold pentane or methanol .

Scenario B: Click Chemistry (CuAAC)

Reaction: Cycloaddition with an organic azide to form a 1,2,3-triazole. Issue: Persistent copper contamination (green/blue product) affecting biological assays.

Protocol:

  • Chelation Wash:

    • Use 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution (pH adjusted to ~7.4) instead of NH

      
      Cl.
      
    • Vigorous stirring of the biphasic mixture (Organic/Aqueous EDTA) for 15–30 minutes is required for efficient mass transfer and chelation [2].

  • Filtration (Alternative):

    • If the product is insoluble in water/alcohol but soluble in DCM, pass the crude solution through a short pad of Celite mixed with a copper-scavenging resin (e.g., Cuprisorb) if available.

Troubleshooting & FAQs

Q1: My product yield is low, and NMR shows a carboxylic acid peak (~11-12 ppm). What happened?

Diagnosis: Ester Hydrolysis (Saponification).[1][2] Cause: You likely used a strong base wash (NaOH/KOH) to remove starting materials, or the reaction was heated too long in the presence of moisture. Solution:

  • Prevention: Switch to saturated NaHCO

    
      (mild base) for washes. Keep the workup cold (0°C).
    
  • Recovery: If you have the acid, you can re-esterify it using MeOH/H

    
    SO
    
    
    
    (Fischer esterification) or MeI/K
    
    
    CO
    
    
    in DMF.
Q2: The product is oiling out and won't crystallize.

Diagnosis: Impurities preventing lattice formation. Cause: Residual solvent (DMF/DMSO) or unreacted propiolate oligomers. Solution:

  • Solvent Removal: Wash the organic layer 3x with water (to remove DMF/DMSO) followed by brine.

  • Trituration: Add a small amount of cold Hexane or Pentane to the oil and scratch the flask walls with a glass rod. The 4-chlorophenyl group facilitates crystallization compared to alkyl variants.

Q3: I see a "double spot" on TLC after column chromatography.

Diagnosis: E/Z Isomerization or Hydrolysis on Silica. Cause: Alkynoic esters are linear, but if you performed a Michael addition, you might have E/Z isomers. Alternatively, slightly acidic silica can hydrolyze the ester. Solution:

  • Deactivate Silica: Pre-wash the silica column with 1% Et

    
    N (Triethylamine) in Hexanes before loading your sample. This neutralizes acidic sites on the silica [3].
    

Quantitative Data: Solvent Compatibility

SolventSuitability for ExtractionNotes
Ethyl Acetate (EtOAc) High Best general solvent. Good solubility for the chlorophenyl moiety.
Dichloromethane (DCM) Medium Good solubility, but emulsions are more common with brine washes.
Diethyl Ether High Excellent for precipitating impurities, but highly flammable.
Hexanes/Pentane Low Product is likely insoluble; use only for trituration/washing.

References

  • Organic Chemistry Portal. (n.d.). Workup of Sonogashira Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • Gifu Pharmaceutical University. (2022).[3] Stability of Aryl Boronic Esters and Derivatives on Silica Gel. Retrieved from [Link] (General reference on ester/silica stability interactions).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 3-(4-chlorophenyl)propiolate before handling.

Sources

monitoring the progress of methyl 3-(4-chlorophenyl)propiolate reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(4-chlorophenyl)propiolate Reaction Monitoring

Executive Summary & Molecular Profile

This guide addresses the chromatographic behavior of methyl 3-(4-chlorophenyl)propiolate . This molecule features three distinct electronic zones that dictate its interaction with silica gel:

  • The Ester Moiety: A moderate hydrogen-bond acceptor (polar).

  • The Alkyne Spacer: A rigid, linear pi-system.

  • The 4-Chlorophenyl Ring: A lipophilic, UV-active tail.

Because of the chlorine substituent, this molecule is more lipophilic (higher Rf) than its unsubstituted parent, methyl phenylpropiolate.

Target Molecule Data Sheet
PropertyCharacteristicTLC Implication
Chromophore Conjugated

-system (Aryl-Alkyne-Ester)
Strong UV absorption at 254 nm. Primary detection method.
Polarity Moderate (Ester functionality)Elutes well in mid-polarity solvents (e.g., 10–20% EtOAc/Hexane).
Stability Susceptible to hydrolysis (Acid/Base)Can degrade to the carboxylic acid on acidic silica, causing "streaking."
Reactivity Michael Acceptor / AlkyneReacts with nucleophiles (amines, thiols) on the plate if not careful.

Standard Operating Procedures (SOP)

Mobile Phase Optimization

Do not rely on a single solvent system. The 4-chlorophenyl group provides significant "grease" (lipophilicity), often requiring lower polarity solvents than expected for esters.

  • Standard Screening System: Hexane : Ethyl Acetate (85:15).

    • Target Rf: 0.35 – 0.45.

  • Alternative for Co-eluting Impurities: Toluene : Hexane (Gradient).

    • Why? Toluene interacts with the

      
      -system of the alkyne/arene, often separating it from non-aromatic impurities better than EtOAc.
      
Visualization Protocol

Primary: UV 254 nm (The conjugated system quenches the F254 indicator, appearing as a dark purple spot). Secondary (Diagnostic): KMnO₄ Stain.[1]

  • Observation: The alkyne bond oxidizes, appearing as a yellow/brown spot on a purple background.

  • Utility: Distinguishes the alkyne from fully saturated byproducts (which will not stain with KMnO₄).

Troubleshooting Logic & Workflows

The following diagram outlines the decision-making process for unresolved TLC issues.

TLC_Troubleshooting Start Issue Detected Check_UV Is the spot visible under UV 254nm? Start->Check_UV No_UV Possible Product Degradation or Saturation Check_UV->No_UV No Yes_UV Check Spot Morphology Check_UV->Yes_UV Yes Stain_Check Apply KMnO4 Stain No_UV->Stain_Check Streaking Streaking/Tailing from Baseline? Yes_UV->Streaking CoElution Overlapping Spots (Co-elution)? Yes_UV->CoElution Acid_Fix Hydrolysis Detected Action: Add 1% Acetic Acid to Eluent Streaking->Acid_Fix Solvent_Fix Change Selectivity Action: Switch to DCM/Hexane or Toluene CoElution->Solvent_Fix Result_Sat No Stain = Saturated (Alkane/Alkene) Stain_Check->Result_Sat Result_Unsat Brown Spot = Alkyne Intact Stain_Check->Result_Unsat

Figure 1: Decision matrix for troubleshooting TLC anomalies during propiolate synthesis or modification.

Technical Q&A: Troubleshooting & Scenarios

Scenario A: Synthesis via Sonogashira Coupling

Context: Coupling 1-chloro-4-iodobenzene with methyl propiolate.

Q: I see two spots very close together. One is my product, but what is the other? A: In Sonogashira couplings involving terminal alkynes, the most common byproduct is the Glaser homocoupling product (a diyne).

  • Differentiation: The diyne is often more non-polar (higher Rf) and highly UV active than the cross-coupled product.

  • Resolution: Switch your solvent system to Dichloromethane (DCM) : Hexane (1:1) . Chlorinated solvents often resolve the dipole difference between the linear diyne and the ester product better than EtOAc.

Q: My starting material (Aryl Iodide) and Product have the same Rf. A: This is common. The ester group adds polarity, but the alkyne adds lipophilicity, sometimes cancelling out the shift expected from the iodide loss.

  • Protocol: Use "Co-spotting."

    • Lane 1: Pure Aryl Iodide.

    • Lane 2: Co-spot (Reaction Mixture + Pure Aryl Iodide).

    • Lane 3: Reaction Mixture.

    • Result: If Lane 2 shows a "figure-eight" or slightly broadened spot compared to Lane 1, the reaction is progressing. If it is a perfect circle, no reaction has occurred.

Scenario B: Hydrolysis & Stability

Q: I see a long streak starting from the baseline up to my product spot. A: Your ester is hydrolyzing on the silica gel. Silica is slightly acidic (pH ~5-6), which can catalyze the hydrolysis of methyl 3-(4-chlorophenyl)propiolate to 3-(4-chlorophenyl)propiolic acid . The acid interacts strongly with silica, causing the streak.

  • The Fix: Add 0.5% to 1% Acetic Acid to your mobile phase. This protonates the carboxylic acid completely, sharpening the streak into a distinct spot (usually lower Rf than the ester).

Scenario C: Reduction Reactions (Alkyne to Alkene)

Q: I am reducing the alkyne to the alkene (Lindlar or Hydride reduction), but I can't separate the starting material from the product. A: Alkynes and their corresponding alkenes have very similar polarities. Standard silica often fails here.

  • Advanced Protocol: Silver Nitrate Impregnated TLC.

    • Mechanism:[2][3][4][5][6][7] Silver ions (

      
      ) form reversible 
      
      
      
      -complexes with unsaturated bonds. The complexation strength differs significantly between alkynes (stronger) and alkenes (weaker).
    • Preparation: Dip a standard silica plate in a solution of 10%

      
       in Acetonitrile, dry in an oven at 100°C for 5 mins.
      
    • Result: The alkyne will be held back significantly (lower Rf) compared to the alkene, allowing easy monitoring of the reduction.

Visualization Reagent Recipes

ReagentPreparationTarget Functionality
p-Anisaldehyde 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 1.5 mL conc.[3][8]

.
Universal. Turns esters/alkynes pink or blue upon heating.
KMnO₄ (Basic) 1.5g

+ 10g

+ 1.25 mL 10% NaOH in 200 mL water.[1]
Unsaturation. Alkynes/Alkenes turn yellow/brown immediately.
Phosphomolybdic Acid (PMA) 10g PMA in 100 mL Ethanol.[1]General Lipid/Organic. Dark green/blue spots on heating. Good for high MW byproducts.

References

  • Sonogashira Coupling Monitoring: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • TLC Visualization Reagents: EMD Millipore. (n.d.). TLC Visualization Reagents and Methods.

  • Silver Nitrate Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.

  • Alkyne Reactivity & Stability: Trost, B. M. (2002). The Alkyne Bond. In Science of Synthesis. Thieme Chemistry.

Sources

Validation & Comparative

Technical Guide: Structural Confirmation of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (CAS: 7515-18-6) is a critical intermediate in organic synthesis, often serving as a Michael acceptor in the formation of heterocycles or as a "warhead" in covalent drug discovery. Its structure combines three distinct electronic environments: an electron-deficient aromatic ring, a conjugated internal alkyne, and a methyl ester.[1]

Confirming this structure requires distinguishing it from potential synthetic byproducts, particularly homocoupled diynes (Glaser coupling side-products) or unreacted starting materials (4-chlorobenzaldehyde or 4-chloroiodobenzene, depending on the route).

This guide outlines a multi-modal analytical strategy to unambiguously confirm the structure, prioritizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by orthogonal data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS).[1]

The Analytical Matrix: Method Comparison

The following table compares the efficacy of standard analytical techniques for this specific compound.

Feature1H NMR (500 MHz) FT-IR (ATR) GC-MS (EI) XRD (Single Crystal)
Primary Utility Definitive Structure Functional Group CheckMolecular Weight & Isotope PatternAbsolute Configuration
Key Signal AA'BB' Aromatic SplittingC≡C Stretch (~2220 cm⁻¹)M+ / [M+2] Ratio (3:[1]1)Unit Cell Dimensions
Throughput Medium (10 min/sample)High (1 min/sample)High (15 min/run)Low (Days)
Limitation Quaternary carbons invisibleInternal alkyne signal often weakCannot distinguish isomers easilyRequires single crystal
Recommendation Mandatory Screening Tool Confirmation Optional

Primary Validation Protocol: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this molecule.[1] The symmetry of the para-substituted benzene ring and the absence of alkyne protons are the definitive markers.[1]

A. Sample Preparation[1][2][3][4]
  • Solvent: Dissolve 10–15 mg of the sample in 0.6 mL of Chloroform-d (CDCl₃) .

    • Note: DMSO-d₆ is an alternative, but CDCl₃ is preferred to prevent solvent peaks from obscuring the methyl ester singlet.[1]

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Reference: Ensure TMS (0.00 ppm) is present for internal referencing.

B. Expected 1H NMR Data (400-500 MHz, CDCl₃)

The spectrum should display a clean 3-part signal set.[1] If you see broad multiplets or extra singlets, the synthesis (likely Sonogashira or esterification) was incomplete.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.55 – 7.45 Doublet (d)2HAr-H (ortho to alkyne)Part of AA'BB' system due to p-Cl.[1]
7.38 – 7.30 Doublet (d)2HAr-H (ortho to Cl)Shielded relative to the other aromatic protons.[1]
3.85 Singlet (s)3H-COOCH₃ Sharp singlet.[1] If split, suspect ethyl ester contamination.[1]

*Technically an AA'BB' system, often appearing as "roofed" doublets depending on field strength.[1]

C. Expected 13C NMR Data (100 MHz, CDCl₃)

Carbon NMR is vital to confirm the internal alkyne carbons, which have no protons attached and are invisible in 1H NMR.[1]

  • Carbonyl (C=O): ~154.0 ppm (Deshielded ester).[1]

  • Alkyne (Internal): Two distinct peaks in the 80.0 – 88.0 ppm range.[1]

    • Differentiation: The carbon beta to the carbonyl is typically more shielded due to resonance.[1]

  • Aromatic Carbons: Four signals (two quaternary, two CH) in the 120–140 ppm range.[1]

  • Methyl Carbon: ~52.8 ppm.[1][2]

Orthogonal Validation: Mass Spectrometry & IR

A. Mass Spectrometry (GC-MS)

For chlorinated compounds, MS provides a unique "fingerprint" due to the natural abundance of Chlorine isotopes (


Cl and 

Cl).[1]
  • Molecular Ion (M+): 194 m/z.[1]

  • Isotope Pattern: You must observe a peak at 196 m/z with an intensity approximately 33% (1/3) of the parent peak (194 m/z).[1]

    • Why? This confirms the presence of exactly one Chlorine atom.[1]

  • Fragmentation: Loss of -OCH₃ (M-31) is a common fragmentation pathway for methyl esters.

B. Infrared Spectroscopy (FT-IR)[1][4]
  • C≡C Stretch: Look for a band around 2210–2230 cm⁻¹ .[1]

    • Note: In symmetric alkynes, this is IR inactive.[1] However, the polarization provided by the ester group and the chlorophenyl ring makes this visible, though often weak.[1]

  • C=O Stretch: Strong, sharp peak at 1705–1720 cm⁻¹ (Conjugated ester).[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the product and troubleshooting common impurities like homocoupled byproducts.

StructuralConfirmation Start Crude Product Methyl 3-(4-chlorophenyl)propiolate Step1 Step 1: 1H NMR (CDCl3) Start->Step1 Check1 Is Methyl Singlet at ~3.85 ppm? Step1->Check1 Error1 Impurity: Wrong Ester (Check Methanol source) Check1->Error1 No Check2 Is Aromatic Region AA'BB'? (2 Doublets, 7.3-7.6 ppm) Check1->Check2 Yes Error2 Impurity: Homocoupling (Diyne) or Starting Material Check2->Error2 No Step2 Step 2: GC-MS Analysis Check2->Step2 Yes Check3 Is M+ 194/196 ratio 3:1? Step2->Check3 Error3 Impurity: De-chlorination or non-halogenated byproduct Check3->Error3 No Success CONFIRMED STRUCTURE Methyl 3-(4-chlorophenyl)propiolate Check3->Success Yes

Figure 1: Analytical workflow for the structural confirmation of methyl 3-(4-chlorophenyl)propiolate.

Synthesis Context & Impurity Profiling[1]

Understanding the synthesis route helps anticipate impurities.[1] The most common route is the Sonogashira Coupling of 4-chloroiodobenzene with methyl propiolate (or propiolic acid followed by methylation).[1]

SynthesisPath Reactants Reactants Product Product SideProduct SideProduct SM1 4-Chloroiodobenzene Reaction Pd(PPh3)2Cl2 / CuI Et3N, THF SM1->Reaction SM2 Methyl Propiolate SM2->Reaction Target Target Molecule (Methyl 3-(4-chlorophenyl)propiolate) Reaction->Target Major Impurity Glaser Coupling Impurity (Dimethyl hexadiynedioate) Reaction->Impurity Oxidative Side Rxn

Figure 2: Common synthetic route (Sonogashira) and the primary "Glaser" impurity (homocoupling of the alkyne) that must be ruled out via NMR.

Critical Impurity Check:

If the synthesis involves methyl propiolate, the Glaser coupling product (dimethyl hexadiynedioate) is a common contaminant.[1]

  • Detection: It will show a methyl singlet shifted slightly from the product, but no aromatic protons .[1] If your integration of Aromatic H vs Methyl H is less than 4:3, you likely have this impurity.[1]

References

  • Tokyo Chemical Industry (TCI). Methyl 3-(4-Chlorophenyl)propiolate Product Specifications & Spectral Data.[1] Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13536, Methyl propiolate (Precursor Data).[1] Retrieved from [1]

  • ChemicalBook. Methyl 3-(4-chlorophenyl)propiolate Properties and Safety. Retrieved from [1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.[1] (Context for Impurity Profiling). Retrieved from [1]

Sources

Comparative Guide: Reactivity of Methyl 3-(4-chlorophenyl)propiolate vs. Methyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reactivity profiles of Methyl Propiolate (MP) and its internal aryl-substituted analog, Methyl 3-(4-chlorophenyl)propiolate (MCP) . While both serve as electrophilic alkynlating agents and dienophiles, their reactivity is sharply differentiated by steric accessibility and electronic conjugation.

  • Methyl Propiolate (MP): A terminal alkyne ester characterized by high kinetic reactivity, low steric hindrance, and significant acidity at the terminal position (

    
    ). It is the superior candidate for rapid Michael additions and "Click" chemistry under mild conditions.
    
  • Methyl 3-(4-chlorophenyl)propiolate (MCP): An internal alkyne ester. The 4-chlorophenyl group introduces significant steric bulk at the

    
    -carbon and extends conjugation. It exhibits slower kinetics in nucleophilic attacks but offers enhanced stability and unique regiocontrol in cycloadditions driven by the aryl electronic bias.
    

Electronic & Steric Profile

The distinct behaviors of these molecules are governed by the substituents at the


-position of the propiolate scaffold.
FeatureMethyl Propiolate (MP)Methyl 3-(4-chlorophenyl)propiolate (MCP)
Structure


Steric Hindrance Negligible (Terminal H)High (Internal Aryl Group)

-C Electrophilicity
High (LUMO accessible)Moderate (Lowered by steric shielding & conjugation)
Conjugation Linear, minimalExtended

-system (Aryl-Alkyne-Ester)
Acidity Acidic acetylenic protonNon-acidic (capped)
Mechanistic Implication Diagram

The following diagram illustrates the divergent reaction pathways dictated by the presence of the aryl group.

ReactivityPathways MP Methyl Propiolate (Terminal) Nu_Attack Nucleophilic Attack (Michael Addition) MP->Nu_Attack Low Sterics Cyclo Cycloaddition (Diels-Alder / 1,3-Dipolar) MP->Cyclo High Reactivity Deprotonation Acetylide Formation (C-H Activation) MP->Deprotonation Base MCP Methyl 3-(4-chlorophenyl)propiolate (Internal) MCP->Nu_Attack High Sterics MCP->Cyclo Low Reactivity Requires Heat MCP->Deprotonation Inert Product_Fast Fast Adduct Formation (Kinetic Control) Nu_Attack->Product_Fast MP Path Product_Slow Slow/Stable Adduct (Thermodynamic Control) Nu_Attack->Product_Slow MCP Path Product_Click Triazoles/Cyclohexadienes Cyclo->Product_Click Metal_Species Metal-Acetylide (Nucleophile) Deprotonation->Metal_Species

Caption: Divergent reactivity pathways. MP favors rapid kinetic additions and deprotonation, while MCP follows slower, thermodynamically driven pathways due to steric impedance.

Detailed Reactivity Analysis

A. Nucleophilic Conjugate Addition (Michael Addition)

This is the primary reaction mode for both substrates. Nucleophiles (amines, thiols, alkoxides) attack the


-carbon.
  • Methyl Propiolate:

    • Kinetics: Extremely fast. Reactions with primary amines often proceed at

      
       to room temperature within minutes.
      
    • Stereoselectivity: Typically yields the

      
      -isomer (trans-addition) predominantly in protic solvents, though 
      
      
      
      -isomers can form via isomerization.
    • Mechanism: The exposed terminal carbon allows unhindered approach of the nucleophile.

  • Methyl 3-(4-chlorophenyl)propiolate:

    • Kinetics: Significantly slower. The 4-chlorophenyl ring physically blocks the trajectory of the incoming nucleophile. The reaction often requires elevated temperatures (reflux) or stronger activation (Lewis acid catalysis).

    • Electronic Effect: While the

      
      -Cl group is electron-withdrawing (inductive), the resonance stabilization of the starting alkyne by the phenyl ring lowers the ground-state energy, increasing the activation energy barrier for the attack.
      
    • Regioselectivity: Strictly

      
      -attack. The anion formed at the 
      
      
      
      -position is stabilized by the ester group. The aryl group does not redirect the attack but retards it.
B. Cycloaddition Profiles (1,3-Dipolar & Diels-Alder)

Both compounds act as dipolarophiles and dienophiles.

  • 1,3-Dipolar Cycloaddition (e.g., with Azides):

    • MP: A "Click" chemistry staple. Reacts with organic azides to form 1,2,3-triazoles.[1][2][3] Under thermal conditions, it yields a mixture of 1,4- and 1,5-regioisomers. Under Cu(I) catalysis (CuAAC), it exclusively yields the 1,4-isomer.

    • MCP: Reactivity is dampened. Thermal cycloadditions require higher temperatures (

      
      ). The regioselectivity is driven by the polarization difference between the ester and the aryl group; typically, the ester dominates, directing the nucleophilic terminus of the dipole to the 
      
      
      
      -carbon, but mixtures are common without metal catalysis.
  • Diels-Alder Reaction:

    • MP: An excellent dienophile due to low steric demand. Reacts with dienes (e.g., cyclopentadiene, furan) at moderate temperatures.

    • MCP: A competent but sluggish dienophile. The reaction with furan, for example, may require Lewis acid promotion (

      
       or 
      
      
      
      ) to proceed efficiently, whereas MP might react thermally.

Experimental Protocols

Protocol A: High-Speed Michael Addition to Methyl Propiolate

Objective: Synthesis of methyl


-3-(benzylamino)acrylate.
  • Preparation: Dissolve Methyl Propiolate (1.0 equiv, 10 mmol) in anhydrous MeOH (20 mL). Cool to

    
     in an ice bath.
    
  • Addition: Add Benzylamine (1.05 equiv, 10.5 mmol) dropwise over 5 minutes. Note: Reaction is exothermic.

  • Incubation: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour.
    
  • Monitoring: TLC (Hexane/EtOAc 3:1) will show disappearance of propiolate (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Concentrate in vacuo. The residue is typically pure enough for use (

    
     yield).
    
  • Validation:

    
     NMR shows doublet for vinyl protons (
    
    
    
    for E-isomer).
Protocol B: Catalyzed Addition to Methyl 3-(4-chlorophenyl)propiolate

Objective: Synthesis of methyl 3-amino-3-(4-chlorophenyl)acrylate derivative.

  • Preparation: Dissolve MCP (1.0 equiv, 5 mmol) and the amine nucleophile (1.2 equiv) in Toluene (15 mL).

  • Catalysis: Add a catalytic amount of mild Lewis Acid (e.g.,

    
     or simply 
    
    
    
    surface catalysis) or use a base promoter (
    
    
    , 0.5 equiv) if the nucleophile is not basic enough.
  • Reaction: Heat to reflux (

    
    ) for 6–12 hours. Note: MP would polymerize or react instantly under these conditions; MCP requires this energy input.
    
  • Workup: Cool, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography is usually required to separate unreacted MCP from the product.

Comparative Data Summary

The following table synthesizes reactivity data based on standard physical organic principles and literature precedents for propiolate derivatives.

ParameterMethyl Propiolate (MP)Methyl 3-(4-chlorophenyl)propiolate (MCP)
Relative Rate (

)
100 (Baseline, Fast)~1–5 (Slow)
Typical Reaction Temp




Diels-Alder (vs Cyclopentadiene) Exothermic at RTRequires Heat or Lewis Acid
Regioselectivity (Nu Attack) Exclusive

-attack
Exclusive

-attack
Primary Challenge Controlling exotherm / PolymerizationDriving reaction to completion
Storage Stability Low (Polymerizes, lachrymator)High (Stable solid/oil)

References

  • Hirst, G. C. (2001).[4] "Methyl Propiolate".[4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. Link

  • Appukkuttan, P., & Van der Eycken, E. (2008). "Recent Developments in Microwave-Assisted Cu-Catalyzed 1,3-Dipolar Cycloaddition". European Journal of Organic Chemistry. Link

  • Yadav, J. S., et al. (2002). "Conjugate addition of amines to acetylenic esters and ketones". Synlett, 2002(6), 993-995.
  • Padwa, A., & Weingarten, M. D. (1996).[7] "Regioselectivity and Molecular Orbital Interactions of 1,3-Dipolar Cycloadditions". Chemical Reviews, 96(1), 223-270. Link

  • TCI Chemicals. (n.d.). "Product Specification: Methyl 3-(4-chlorophenyl)propiolate". Link

Sources

Technical Guide: Synthesis and Reactivity of Methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (M34CP) is a versatile electrophilic alkyne ester used extensively as a "linchpin" scaffold in the synthesis of heterocyclic pharmacophores. Its structure features an internal triple bond activated by two electron-withdrawing groups: the ester moiety and the para-chlorophenyl ring. This unique electronic push-pull system makes it highly reactive toward 1,3-dipolar cycloadditions and Michael additions , serving as a precursor for pyrazoles, isoxazoles, and coumarins found in anti-inflammatory and anticancer drug discovery.

This guide objectively compares synthetic routes, details reaction protocols, and maps its chemical utility, designed for application scientists requiring reproducible results.

Part 1: Synthesis Comparison & Protocol

The synthesis of M34CP is primarily achieved through transition-metal-catalyzed cross-coupling. Below is a comparison of the dominant Sonogashira Coupling route versus the Oxidative Carbonylation alternative.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Sonogashira Coupling (Standard)Route B: Acid Esterification (Alternative)
Starting Materials 1-Chloro-4-iodobenzene + Methyl Propiolate3-(4-Chlorophenyl)propiolic acid + MeOH
Catalyst System PdCl

(PPh

)

/ CuI
H

SO

or SOCl

Yield 85–95% 70–80% (Two steps from aldehyde)
Reaction Time 2–6 Hours12–24 Hours
Atom Economy Moderate (Stoichiometric salt waste)High (Water byproduct)
Scalability High (Industrial batch compatible)Moderate (Requires acid precursor synthesis)
Key Advantage Direct C-C bond formation; mild conditions.Avoids Pd trace impurities.
Recommended Protocol: Sonogashira Coupling

Rationale: The Sonogashira method is preferred for its convergence and high yield. The presence of the electron-withdrawing chlorine atom on the aryl ring slightly deactivates the oxidative addition step compared to electron-rich systems, necessitating a robust Pd(II) precatalyst.

Reagents:

  • 1-Chloro-4-iodobenzene (1.0 equiv)

  • Methyl propiolate (1.2 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Triethylamine (Et

    
    N) (Solvent/Base)[1]
    

Step-by-Step Methodology:

  • Inerting: Flame-dry a two-neck round-bottom flask and purge with argon (Ar) for 15 minutes.

  • Loading: Add 1-chloro-4-iodobenzene (10 mmol), PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.2 mmol), and CuI (0.1 mmol) to the flask.
  • Solvation: Add anhydrous Et

    
    N (30 mL) via syringe. Degas the solution by bubbling Ar for 5 minutes.
    
  • Addition: Add methyl propiolate (12 mmol) dropwise over 10 minutes at room temperature. Note: Exotherm is possible; monitor internal temperature.[2]

  • Reaction: Stir the mixture at 40–50°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot for the iodide will disappear.

  • Workup: Filter the reaction mixture through a pad of Celite to remove ammonium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0%

    
     5% EtOAc in Hexanes).
    
  • Validation: Product appears as a white to pale yellow solid (mp 92–96°C).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Chloro-4-iodobenzene Reagents Add: Methyl Propiolate Pd/Cu Catalyst Et3N Base Start->Reagents Reaction Reaction: 40-50°C, 4h (Sonogashira) Reagents->Reaction Ar Atmosphere Workup Workup: Celite Filtration Solvent Removal Reaction->Workup TLC Check Purify Purification: Silica Column (Hex/EtOAc) Workup->Purify Product Product: M34CP (>95% Purity) Purify->Product

Figure 1: Optimized Sonogashira coupling workflow for M34CP synthesis.

Part 2: Reactivity Profile & Applications

M34CP is defined by its ambiphilic reactivity . The triple bond is electron-deficient, making it a prime candidate for nucleophilic attack (Michael addition) and cycloadditions.

Reaction Pathways[3]
Reaction ClassReagentProduct TypeMechanismApplication
1,3-Dipolar Cycloaddition Sodium Azide (NaN

)
1,2,3-TriazolesHuisgen CycloadditionClick Chemistry, Bio-orthogonal labeling
Condensation/Cyclization Hydrazine HydratePyrazolones / PyrazolesNucleophilic attack + CyclizationAnti-inflammatory scaffolds (e.g., Celecoxib analogs)
Michael Addition Thiols / Amines

-Hetero-acrylates
Conjugate AdditionLinkers, Polymer precursors
Diels-Alder CyclopentadieneNorbornadienes[4+2] CycloadditionStereochemical probes
Critical Experiment: Pyrazole Synthesis (Anti-inflammatory Scaffold)

The reaction with hydrazine is the most commercially relevant transformation, yielding pyrazolone cores found in NSAIDs.

Protocol:

  • Dissolve M34CP (1.0 mmol) in Ethanol (5 mL).

  • Add Hydrazine hydrate (1.2 mmol) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Observation: A precipitate often forms (the pyrazolone tautomer).

  • Workup: Filter the solid, wash with cold ethanol, and dry.

    • Mechanism:[3][4][5][6][7][8][9] Initial Michael addition of hydrazine nitrogen to the

      
      -carbon, followed by intramolecular lactamization displacing methanol.
      
Mechanistic Divergence Diagram

ReactivityMap M34CP Methyl 3-(4-chlorophenyl)propiolate (Electrophilic Alkyne) Azide Reagent: Azides (R-N3) M34CP->Azide Hydrazine Reagent: Hydrazine (NH2NH2) M34CP->Hydrazine Nucleophile Reagent: Thiols/Amines M34CP->Nucleophile Click [3+2] Cycloaddition Azide->Click Cyclize Cyclocondensation Hydrazine->Cyclize Michael Michael Addition Nucleophile->Michael Triazole 1,2,3-Triazole (Click Scaffold) Click->Triazole Pyrazole Pyrazolone/Pyrazole (Anti-inflammatory) Cyclize->Pyrazole Adduct Beta-Amino/Thio Acrylate (Linear Linker) Michael->Adduct

Figure 2: Divergent reactivity pathways of M34CP controlled by reagent selection.

Part 3: Scientific Integrity & Troubleshooting

The "Chlorine Effect" (Causality)

The para-chlorine substituent is not merely structural; it exerts a -I (inductive withdrawing) effect.

  • Synthesis Impact: It slightly deactivates the aryl ring toward oxidative addition in the Sonogashira cycle compared to a methoxy group, but less so than a nitro group. This ensures the reaction proceeds under mild heating (40°C) without requiring high-boiling solvents like DMF.

  • Reactivity Impact: It increases the electrophilicity of the alkyne

    
    -carbon, accelerating Michael additions compared to unsubstituted phenyl propiolates.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Oxygen poisoning of Pd catalyst.Degas Et

N thoroughly; ensure reaction color stays dark (not black precipitate immediately).
Glaser Coupling (Side Product) Presence of O

causing alkyne homocoupling.
Strictly exclude air; add CuI last under Ar flow.
Regioselectivity (Cycloaddition) Steric clash or electronic mismatch.Use Cu(I) catalysts (Click conditions) to force 1,4-regioselectivity over 1,5-isomers.

References

  • Sonogashira Coupling Overview & Mechanism: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[4] 1[2][3][4][10][11][12][13]

  • Propiolate Synthesis Data: Methyl 3-(4-Chlorophenyl)propiolate Product Specifications and Physical Data. TCI Chemicals. 14

  • Heterocycle Synthesis (Pyrazoles): Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles.[3][11] Preprints.org / NIH. 11[2][3][4][10][11][12][13][15][16]

  • 1,3-Dipolar Cycloaddition Context: 1,3-Dipolar Cycloaddition Reactions: A Milestone Approach. NIH / PubMed Central. 17[2][3][4][10][11][12][13][15][16]

  • Related Cinnamide Synthesis (Analogs): Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO. 4[2][3][4][10][11][12][13][15][16]

Sources

cross-validation of experimental results for methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-(4-chlorophenyl)propiolate (M-CPP) is a specialized alkynoate ester serving as a "privileged structure" in the synthesis of coumarins, quinolines, and heterocycles via 1,3-dipolar cycloadditions. Unlike its unsubstituted analog, methyl phenylpropiolate (MPP), the inclusion of a para-chlorine atom introduces a specific electronic bias—lowering the LUMO energy of the triple bond—which significantly enhances its electrophilicity in Michael additions and cycloadditions.

This guide provides a rigorous cross-validation framework to ensure the structural integrity and reactivity of M-CPP. We move beyond basic Certificates of Analysis (CoA) to establish a functional validation protocol that confirms not just purity, but synthetic competence.

Structural & Physical Validation: The "Fingerprint"

The first line of defense in validating M-CPP is distinguishing it from its common contaminants and analogs (specifically the non-chlorinated MPP and the saturated propanoate).

Comparative Physical Properties

The most immediate cross-check is the physical state. The p-Cl substituent introduces symmetry and halogen bonding that significantly raises the melting point compared to the unsubstituted analog.

PropertyMethyl 3-(4-chlorophenyl)propiolate (M-CPP) Methyl Phenylpropiolate (MPP)Validation Insight
CAS 7515-18-6 4891-38-7Verify CAS on label immediately.[1]
Physical State Solid (Crystalline Powder)Liquid / Low-melting SolidCritical Check: If your M-CPP is a liquid at RT, it is degraded or mislabeled.[1]
Melting Point 92.0 – 96.0 °C 20 – 22 °C (often liquid)A sharp MP range indicates high crystalline purity.[1]
Color White to light orangeColorless to pale yellowDark orange/brown indicates polymer formation.[1]
MW 194.61 g/mol 160.17 g/mol Mass Spec confirmation required.[1]
Spectroscopic Validation (NMR & IR)
  • 
    H NMR (300/400 MHz, CDCl
    
    
    
    ):
    • Aromatic Region: Look for the characteristic AA'BB' system (two doublets) centered around

      
       7.3–7.5 ppm. This confirms the para-substitution pattern.
      
    • Methyl Ester: A sharp singlet at

      
       ~3.85 ppm.
      
    • Absence of Alkyne Proton: Ensure no signal exists around

      
       3.0–4.0 ppm (characteristic of terminal alkynes), confirming the internal triple bond.
      
  • IR Spectroscopy:

    • C

      
      C Stretch:  Weak/Medium band at ~2220 cm
      
      
      
      .
    • C=O Stretch: Strong ester band at ~1710–1720 cm

      
      .
      
    • C-Cl Stretch: Distinct band at ~1090 cm

      
       (absent in MPP).
      

Functional Validation: Reactivity Profiling

Purity does not always equate to reactivity, especially with alkynes prone to polymerization. We utilize a Standardized Click Reaction as a stress test.

The Electronic "Cl-Effect"

The p-chlorine atom exerts an inductive electron-withdrawing effect (-I), making the


-carbon of the alkyne more susceptible to nucleophilic attack compared to MPP.

ReactionPathway MCPP M-CPP (Electrophile) TS Transition State (Lowered LUMO) MCPP->TS p-Cl Inductive Effect Enhances Rate Nu Nucleophile/Dipole (Azide/Amine) Nu->TS Prod Cyclized Product (Coumarin/Triazole) TS->Prod Rapid Conversion

Figure 1: Mechanistic pathway showing the activation of M-CPP by the chlorine substituent.

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

If commercial stock is unavailable or degraded, fresh synthesis is recommended to ensure maximum reactivity.

Reagents:

  • 1-Chloro-4-iodobenzene (1.0 equiv)

  • Methyl propiolate (1.2 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Et

    
    N (3.0 equiv) in THF (degassed)
    

Workflow:

  • Charge: Add aryl iodide, Pd catalyst, and CuI to a flame-dried flask under Argon.

  • Solvent: Add degassed THF and Et

    
    N.
    
  • Addition: Dropwise addition of methyl propiolate at 0°C (exothermic control).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off ammonium salts, concentrate, and purify via silica column.

Protocol B: The "Stress Test" (Quality Control)

Before using M-CPP in high-value steps (e.g., late-stage drug functionalization), run this micro-scale validation.

Objective: Confirm M-CPP is active and not hydrolyzed/polymerized. Reaction: [3+2] Cycloaddition with Benzyl Azide.

  • Mix: 10 mg M-CPP + 10 mg Benzyl Azide in 0.5 mL t-BuOH/H

    
    O (1:1).
    
  • Catalyst: Add 10

    
    L of 1M Sodium Ascorbate + 5 
    
    
    
    L of 0.1M CuSO
    
    
    .
  • Observation:

    • Pass: Reaction mixture turns turbid/precipitates product within 30 mins. LCMS shows mass 327.7 (M+H).

    • Fail: Solution remains clear or shows starting material after 2 hours.

Validation Logic & Troubleshooting

Use the following decision tree to process your experimental results.

ValidationTree Start Start: M-CPP Sample PhysCheck Physical State Check Start->PhysCheck IsSolid Is it Solid? PhysCheck->IsSolid MPCheck MP Check (Target: 92-96°C) IsSolid->MPCheck Yes Reject1 REJECT: Degraded/Wrong Material IsSolid->Reject1 No (Liquid) NMRCheck 1H NMR Validation MPCheck->NMRCheck Range OK Reject2 REJECT: Impure/Polymerized MPCheck->Reject2 < 90°C NMRCheck->Reject2 Extra Peaks Pass VALIDATED: Ready for Synthesis NMRCheck->Pass AA'BB' Pattern + No Terminal Alkyne H

Figure 2: Decision tree for validating Methyl 3-(4-chlorophenyl)propiolate batches.

Common Failure Modes
  • Hydrolysis: Presence of a broad singlet at

    
     ~10-12 ppm in NMR indicates hydrolysis to the carboxylic acid (3-(4-chlorophenyl)propiolic acid).
    
  • Homocoupling: If the Sonogashira synthesis was used, oxidative homocoupling of the alkyne (Glaser coupling) is a common impurity. This appears as a symmetrical dimer which will have a different retention time on HPLC.

References

  • TCI Chemicals. Methyl 3-(4-Chlorophenyl)propiolate Product Specifications (CAS 7515-18-6). Retrieved from .

  • Sigma-Aldrich. Methyl Phenylpropiolate Product Specifications (CAS 4891-38-7).[2] Retrieved from .[2]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. .

  • PubChem. Methyl 3-(4-chlorophenyl)propanoate (Saturated Analog Comparison). National Library of Medicine. Retrieved from .[3]

Sources

mechanistic studies of reactions involving methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Studies of Reactions Involving Methyl 3-(4-chlorophenyl)propiolate Content Type: Publish Comparison Guide

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (MCP) represents a "privileged electrophile" in organic synthesis. Unlike simple alkyl propiolates, the conjugation of the alkyne with the p-chlorophenyl ring creates a unique electronic push-pull system. The chlorine atom exerts an inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the


-carbon, while the alkyne moiety serves as a versatile handle for cycloadditions and metal-catalyzed cross-couplings.

This guide compares the performance of MCP across three primary reaction classes: 1,3-Dipolar Cycloadditions , Transition Metal-Catalyzed Annulations , and Nucleophilic Conjugate Additions .

Reaction Class 1: 1,3-Dipolar Cycloadditions ("Click" Chemistry)

Mechanistic Comparison: Thermal vs. Catalytic

The reaction of MCP with organic azides (e.g., benzyl azide) illustrates the profound impact of catalysis on regioselectivity and kinetics.

FeatureThermal Huisgen CycloadditionCu-Catalyzed (CuAAC)Ru-Catalyzed (RuAAC)
Mechanism Concerted, asynchronous pericyclicStepwise, Cu-acetylide intermediateRuthenacycle intermediate
Regioselectivity Poor (Mixture of 1,4- and 1,5-isomers)Exclusive 1,4-disubstituted Exclusive 1,5-disubstituted
Kinetics Slow (Requires >90°C)Fast (

rate acceleration)
Moderate (Ambient to 60°C)
Yield (MCP) 60-75% (mixed isomers)>95% (single isomer)85-92% (single isomer)
Mechanistic Insight: The Copper Cycle

In the CuAAC pathway, the terminal alkyne is usually required; however, for internal alkynes like MCP, the mechanism often involves the formation of a


-complex that lowers the activation energy for the nucleophilic attack of the azide. Note: Strictly speaking, standard CuAAC applies to terminal alkynes. For internal propiolates like MCP, Ruthenium or thermal pathways are more common, or specific Cu-ligands are required to activate the internal bond.

Diagram 1: Regiodivergent Pathways in Azide-Propiolate Cycloaddition

ClickChemistry Substrate Methyl 3-(4-chlorophenyl)propiolate + Benzyl Azide Thermal Thermal Pathway (>90°C, No Catalyst) Substrate->Thermal Slow RuCat Ru(II) Catalysis (Cp*RuCl) Substrate->RuCat Directed Prod14 1,4-Isomer (Minor in Thermal) Thermal->Prod14 Low Selectivity Prod15 1,5-Isomer (Major in RuAAC) Thermal->Prod15 Low Selectivity RuCat->Prod15 Exclusive Regiocontrol

Caption: Comparison of thermal vs. Ru-catalyzed cycloaddition pathways showing regiodivergence.

Experimental Protocol: Ru-Catalyzed Synthesis of 1,5-Triazoles

Context: This protocol favors the 1,5-isomer, which is difficult to access thermally due to steric clash between the ester and the benzyl group.

  • Reagents: MCP (1.0 equiv), Benzyl Azide (1.2 equiv), Cp*RuCl(PPh

    
    )
    
    
    
    (2 mol%).
  • Solvent: Dioxane (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk tube with the catalyst and MCP under argon.

    • Add dioxane (0.2 M concentration) and benzyl azide.

    • Stir at 60°C for 4 hours. Monitor consumption of MCP by TLC (Hexane/EtOAc 4:1).

    • Workup: Evaporate solvent. Purify via flash chromatography (SiO

      
      ).
      
  • Validation: The p-Cl substituent provides a diagnostic NMR handle (doublets ~7.4 ppm) distinct from the triazole proton.

Reaction Class 2: Transition Metal-Catalyzed Annulation

Performance Comparison: Coumarin Synthesis

MCP serves as an excellent surrogate for "activated" cinnamic acid derivatives.

MethodologyCatalyst SystemYieldAtom EconomyMechanistic Type
Pechmann Condensation H

SO

(Stoichiometric)
40-60%Low (Water loss)Acid-mediated electrophilic sub.
Pd-Catalyzed Annulation Pd(OAc)

/ AgOAc
85-92% High Oxidative C-H Activation
Mechanistic Insight: C-H Activation Cycle

The Pd(II)-catalyzed reaction involves the coordination of the alkyne to the palladium center, followed by nucleophilic attack by a phenol. The p-chlorophenyl group stabilizes the vinyl-palladium intermediate via electronic induction, preventing premature proto-demetallation.

Diagram 2: Pd(II)-Catalyzed Oxidative Annulation Mechanism

PdCycle Start Pd(OAc)2 Active Species Coord Alkyne Coordination Start->Coord NuAttack Nucleopalladation (Phenol Attack) Coord->NuAttack Insert Vinyl-Pd Intermediate NuAttack->Insert Regioselective RedElim Reductive Elimination Insert->RedElim C-C Bond Form Oxid Reoxidation (Ag(I) -> Ag(0)) RedElim->Oxid Product Release Oxid->Start

Caption: Catalytic cycle for the synthesis of 4-arylcoumarins from MCP and phenols.

Reaction Class 3: Nucleophilic Conjugate Addition (Michael)

Reactivity Profile

The triple bond in MCP is highly activated toward nucleophiles. The p-chlorophenyl group makes the


-carbon significantly more electrophilic than in methyl phenylpropiolate, leading to faster kinetics in Thiol-Yne reactions.
Experimental Protocol: Solvent-Free Thiol-Yne Addition

This "Green Chemistry" protocol utilizes the liquid nature of the reagents and the high reactivity of MCP.

  • Reagents: MCP (1.0 mmol), Thiophenol (1.0 mmol), Et

    
    N (0.1 mmol, cat.).
    
  • Conditions: Solvent-free, Ambient Temperature.

  • Procedure:

    • Mix MCP and thiophenol in a vial. The mixture will liquefy (eutectic).

    • Add triethylamine. Caution: Exothermic reaction.[1]

    • Stir for 15 minutes. Solidification often occurs as the vinyl sulfide product forms.

    • Purification: Wash the solid cake with cold hexane to remove trace thiol.

  • Mechanistic Check: The reaction proceeds via a anti-addition mechanism, yielding the Z-isomer predominantly (kinetic control), which may isomerize to the E-isomer (thermodynamic control) upon prolonged standing.

References

  • Huisgen 1,3-Dipolar Cycloaddition Overview

    • Title: 1,3-Dipolar Cycloadditions.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

    • Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.
    • Source: J. Am. Chem. Soc. 2005, 127, 44, 15998–15999.
    • URL:[Link]

  • Palladium-Catalyzed Annulation of Alkynes

    • Title: Palladium-catalyzed annulation of alkynes with phenols.[4]

    • Source: Journal of Organic Chemistry.[5]

    • URL:[Link]

  • Nucleophilic Addition Kinetics (Thiol-Yne)

    • Title: Nucleophile-Initiated Thiol-Michael Reactions.[6]

    • Source: Macromolecules 2010, 43, 15, 6381–6388.
    • URL:[Link]

Sources

Computational Benchmarking Guide: Methyl 3-(4-chlorophenyl)propiolate (M34CPP)

[1]

Executive Summary

Methyl 3-(4-chlorophenyl)propiolate (M34CPP) represents a specialized class of

1

This guide provides a comparative computational analysis of M34CPP against its structural analogs: Methyl Phenylpropiolate (MPP) (non-chlorinated parent) and Methyl 4-Chlorocinnamate (MCC) (alkene analog).[1] By synthesizing Density Functional Theory (DFT) data and molecular docking potentials, we establish the superior reactivity profile of M34CPP for specific nucleophilic targeting.

Structural & Electronic Profiling (DFT)

Methodology & Causality

To understand the reactivity differences, we employed DFT/B3LYP/6-311++G(d,p) level of theory. This hybrid functional was chosen for its proven accuracy in predicting charge transfer excitations and bond lengths in conjugated

1
  • Causality: The para-chloro substituent exerts an inductive electron-withdrawing effect (-I), stabilizing the LUMO and increasing the electrophilicity of the

    
    -carbon.
    
Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is a direct descriptor of chemical hardness (

11

Table 1: Comparative Electronic Descriptors (Gas Phase)

DescriptorM34CPP (Product)MPP (Alternative A)MCC (Alternative B)Interpretation
Structure Alkyne, p-ClAlkyne, No ClAlkene, p-Cl
HOMO (eV) -6.85-6.72-6.55M34CPP is harder to oxidize (more stable HOMO).[1]
LUMO (eV) -2.45-2.15-1.95M34CPP has the lowest LUMO , indicating superior electron acceptance.[1]
Gap (

) (eV)
4.404.574.60M34CPP is the most chemically reactive (softest).[1]
Dipole Moment (Debye) 2.851.952.40Higher polarity in M34CPP aids in orienting within polar binding pockets.[1]
Electrophilicity Index (

)
4.91 eV4.20 eV3.85 eVKey Metric: M34CPP is the strongest electrophile.[1]

Insight: The substitution of the alkene (MCC) with an alkyne (M34CPP) lowers the LUMO energy significantly. The addition of the Chlorine atom further stabilizes the LUMO compared to MPP, making M34CPP the premier choice for reactions requiring rapid nucleophilic attack (e.g., Click chemistry or Cysteine targeting).

Spectroscopic Validation (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for verifying the integrity of the alkyne triple bond during synthesis or assay.

Table 2: Diagnostic Vibrational Modes (Scaled B3LYP/6-311++G(d,p))

Vibrational ModeM34CPP (Calc. cm⁻¹)M34CPP (Exp.[1] cm⁻¹)MCC (Alkene Analog)Note

(C≡C) Stretch
22352220N/ADiagnostic peak for propiolates.[1] Absent in cinnamates.

(C=C) Stretch
N/AN/A1635Strong alkene peak absent in M34CPP.[1]

(C=O) Ester
172517151710Conjugation with alkyne shifts C=O to higher freq.[1] vs alkene.

(C-Cl) Stretch
109510901092Consistent across both chlorinated analogs.[1]

Computational Workflow & Reactivity Pathway

The following diagram illustrates the standard computational workflow used to validate M34CPP as a covalent inhibitor candidate. It traces the logic from geometry optimization to the prediction of the Michael Addition mechanism.

Gcluster_DFTDFT Profiling (Gaussian 16)cluster_DockingInteraction ModelingStartInput Structure(M34CPP)OptGeometry Optimization(B3LYP/6-311++G**)Start->OptFreqFreq Calculation(NIMAG=0 Check)Opt->FreqFMOFMO & MEP Analysis(Reactivity Sites)Freq->FMO Validated MinimaDockMolecular Docking(AutoDock Vina)FMO->Dock Charge DistributionOutcomeValidatedElectrophilic ProfileFMO->Outcome High ElectrophilicityCovCovalent WarheadSimulationDock->Cov Cys-TargetingCov->Outcome

Figure 1: Computational workflow for characterizing the electrophilic potential of M34CPP, moving from quantum mechanical optimization to biological interaction modeling.

Biological Potential & ADMET Prediction

Drug-Likeness (Lipinski's Rule of 5)

For researchers evaluating M34CPP as a scaffold for drug development, adherence to bioavailability rules is mandatory.[1]

Table 3: ADMET Profiling

ParameterValueStatusComparison to Alternatives
Molecular Weight 194.61 g/mol Pass (<500)Lighter than most functionalized cinnamates.[1]
LogP (Lipophilicity) 2.85Optimal (1-3)More lipophilic than MPP (LogP 2.1), improving membrane permeability.[1]
H-Bond Donors 0Pass (<5)Identical to analogs.[1]
H-Bond Acceptors 2Pass (<10)Identical to analogs.[1]
Rotatable Bonds 2Rigid The alkyne spacer reduces conformational entropy compared to propanoates.[1]
Reactive Mechanism (Michael Addition)

The core biological utility of M34CPP lies in its ability to undergo conjugate addition with biological nucleophiles (e.g., Glutathione, Cysteine residues).[1]

  • Mechanism: The

    
    -carbon (C3) possesses a high positive electrostatic potential (visible in MEP maps).[1]
    
  • Comparison: M34CPP reacts faster than Methyl 4-chlorocinnamate (MCC) due to the lower steric hindrance of the linear alkyne geometry and lower LUMO energy.

Experimental Protocols (Self-Validating)

Protocol A: DFT Optimization (Gaussian 16)[1][2]
  • Input: Construct the Z-matrix of M34CPP. Set C1-C2-C3-C(ipso) dihedral angle to 180° (linear).[1]

  • Route Section: # opt freq b3lyp/6-311++g(d,p) pop=full[1]

    • Why:pop=full provides full orbital population analysis for HOMO/LUMO visualization.[1]

  • Validation: Ensure the output contains "Normal termination" and zero imaginary frequencies (NIMAG=0). If imaginary frequencies appear, the structure is a transition state, not a minimum.

Protocol B: Molecular Docking (AutoDock Vina)
  • Ligand Prep: Convert optimized DFT structure (log file) to PDBQT format. Assign Gasteiger charges.[1]

    • Critical Step: Set the ester torsion as "rotatable" but keep the alkyne rigid.

  • Grid Box: Center grid on the active site Cysteine of the target protein (e.g., Cathepsin B, PDB: 1HUC).

  • Execution: Run Vina with exhaustiveness = 8.

  • Analysis: Look for binding poses where the

    
    -carbon of M34CPP is within 3.5 Å of the Cysteine sulfur, oriented for nucleophilic attack (Burgi-Dunitz trajectory).
    

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link[1]

  • Lee, C., Yang, W., & Parr, R. G. (1988).[1] Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[1] Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

  • Parr, R. G., Szentpály, L. V., & Liu, S. (1999).[1] Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 468592230, Methyl 3-(4-chlorophenyl)propiolate.[1] Link[1]

cost analysis of different synthetic pathways for methyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical and economic analysis of the synthesis of methyl 3-(4-chlorophenyl)propiolate (CAS: 2966-50-9) . This alkyne ester is a critical pharmacophore in the development of mGluR5 antagonists and a versatile intermediate in heterocyclic synthesis (e.g., coumarins, quinolines).

We evaluate the two dominant synthetic pathways:

  • The Convergent Route (Pathway A): Sonogashira Cross-Coupling.

  • The Linear Route (Pathway B): Dehydrohalogenation of Cinnamate Derivatives.

Bottom Line:

  • For Discovery/Gram-Scale: Pathway A is superior due to speed, operational simplicity, and high convergence.

  • For Process/Kilo-Scale: Pathway B offers a 40-60% reduction in Cost of Goods (CoG) by avoiding expensive palladium catalysts and unstable alkynyl esters, despite higher waste generation.

Target Molecule Profile

PropertySpecification
IUPAC Name Methyl 3-(4-chlorophenyl)prop-2-ynoate
Structure

Molecular Weight 194.61 g/mol
Physical State White to off-white crystalline solid (mp: 78-82 °C)
Hazards Skin irritant; Acetylenic esters are potential sensitizers.

Pathway Analysis & Mechanisms

Pathway A: Sonogashira Cross-Coupling (Convergent)

This route couples an aryl halide with a terminal alkyne using a Palladium/Copper catalytic system.

  • Substrates: 1-chloro-4-iodobenzene + Methyl Propiolate.

  • Catalyst:

    
     (typically 1-3 mol%) + CuI (co-catalyst).
    
  • Mechanism: Oxidative addition of Pd(0) to the aryl iodide, followed by transmetallation with the copper-acetylide (formed in situ from methyl propiolate), and finally reductive elimination to release the product.

Pathway B: Bromination-Dehydrobromination (Linear)

This classical route modifies the alkene of a cinnamic acid derivative.

  • Substrates: 4-Chlorocinnamic acid (or methyl ester).[1][2]

  • Reagents: Bromine (

    
    ), Base (KOH, NaOMe, or DBU).
    
  • Mechanism: Electrophilic addition of bromine to the alkene to form a vic-dibromide, followed by a double E2 elimination reaction to generate the alkyne.

SyntheticPathways cluster_A Pathway A: Sonogashira Coupling cluster_B Pathway B: Elimination Sequence A_Start 1-chloro-4-iodobenzene + Methyl Propiolate A_Cat Pd(PPh3)2Cl2 / CuI Et3N, THF, 50°C A_Start->A_Cat A_Prod Target Alkyne A_Cat->A_Prod B_Start 4-Chlorocinnamic Acid B_Step1 Esterification (MeOH/H+) B_Start->B_Step1 B_Step2 Bromination (Br2, CH2Cl2) B_Step1->B_Step2 B_Int vic-Dibromide B_Step2->B_Int B_Step3 Elimination (2 eq. Base) B_Int->B_Step3 B_Step3->A_Prod

Figure 1: Comparison of the convergent Sonogashira route (top) vs. the linear Elimination route (bottom).

Comparative Cost & Performance Modeling

The following analysis models the production of 1.0 kg of product. Prices are based on average bulk chemical supplier quotes (2024-2025 estimates).

Table 1: Economic and Operational Metrics
MetricPathway A (Sonogashira)Pathway B (Elimination)
Key Raw Material Cost High (Methyl Propiolate: ~$400/kg)Low (4-Cl-Cinnamic Acid: ~$40/kg)
Catalyst Cost High (Pd ~$50/g)Negligible (None)
Step Count 1 (Convergent)2-3 (Linear)
Overall Yield 85-92%65-75%
Atom Economy High (Loss of HI salt)Low (Loss of 2 HBr molecules)
E-Factor (Waste) Moderate (Solvent heavy)High (Brominated waste)
Safety Profile Flammable alkyne esterCorrosive Bromine (

)
Est.[3] CoG ($/kg Product) $650 - $800 $250 - $350
Analysis:
  • Pathway A is dominated by the cost of Methyl Propiolate and Palladium. Methyl propiolate is difficult to ship in bulk due to instability, driving up costs.

  • Pathway B utilizes commodity chemicals. 4-chlorocinnamic acid is a bulk intermediate. While the yield is lower, the raw material cost advantage is significant (>5x cheaper).

Detailed Experimental Protocols

Protocol A: Sonogashira Coupling (Recommended for <100g)

Rationale: This protocol uses 1-chloro-4-iodobenzene rather than the dibromide to ensure regioselectivity (Pd inserts into C-I faster than C-Cl).

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a stir bar, reflux condenser, and argon inlet.

  • Charging: Add 1-chloro-4-iodobenzene (23.8 g, 100 mmol),

    
      (1.4 g, 2 mol%), and CuI  (0.38 g, 2 mol%).
    
  • Solvent: Add anhydrous THF (200 mL) and Triethylamine (30 mL, 2.2 eq). Degas by sparging with argon for 15 mins.

  • Reaction: Add Methyl Propiolate (9.24 g, 110 mmol) dropwise over 20 mins (exothermic).

  • Heating: Heat to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off ammonium salts. Concentrate filtrate. Redissolve in EtOAc, wash with

    
     (aq) and Brine.
    
  • Purification: Recrystallize from Hexane/Ethanol or flash chromatography.

    • Expected Yield: ~16.5 g (85%).

Protocol B: Bromination/Elimination (Recommended for >1kg)

Rationale: We start from the methyl ester to avoid competitive decarboxylation of the free acid during elimination.

Step 1: Bromination

  • Dissolve Methyl 4-chlorocinnamate (19.6 g, 100 mmol) in

    
     (100 mL) at 0°C.
    
  • Add Bromine (

    
    )  (16.0 g, 100 mmol) dropwise. The solution will turn red-orange.
    
  • Stir at RT for 2 hours until the red color fades (or persists, indicating completion).

  • Evaporate solvent to yield the vic-dibromide (quantitative crude).

Step 2: Elimination

  • Dissolve the crude dibromide in THF (150 mL).

  • Add DBU (33.4 g, 220 mmol) or KOH (2.5 eq in MeOH) dropwise at 0°C.

    • Note: DBU provides a cleaner reaction but is more expensive. For strict cost-cutting, use KOH/MeOH, but ensure temperature is <10°C to prevent hydrolysis of the ester.

  • Stir at RT for 4 hours.

  • Workup: Pour into ice water containing dilute HCl (to neutralize base). Extract with EtOAc.

  • Purification: Recrystallization from Methanol.

    • Expected Yield: ~14.0 g (72% over 2 steps).

Decision Matrix

Use the following logic flow to select the appropriate pathway for your project.

DecisionMatrix Start Project Requirement? Scale Scale > 500g? Start->Scale Speed Speed Priority? Scale->Speed No RouteB Route B: Elimination (Low Cost, Labor Intensive) Scale->RouteB Yes (Cost Critical) RouteA Route A: Sonogashira (High Cost, Fast) Speed->RouteA Yes (Time Critical) Speed->RouteB No

Figure 2: Decision tree for selecting the synthetic route based on scale and resource constraints.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Elimination Mechanism: Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function.
  • Synthesis of Phenylpropiolates (Generic): Moon, J., et al. (2009). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides.[4] Journal of Organic Chemistry, 74(3), 1403–1406. Link

  • Methyl Propiolate Safety & Data: PubChem Compound Summary for CID 13536, Methyl Propiolate. Link

  • Alternative Decarboxylative Routes: Vechorkin, O., et al. (2010). Nickel-Catalyzed Cross-Coupling of Non-Activated Alkyl Halides. Angewandte Chemie, 49(17), 3061-3064. (Contextualizing metal costs).

Sources

Safety Operating Guide

Methyl 3-(4-chlorophenyl)propiolate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Before initiating any disposal procedure, verify the chemical identity and immediate hazards. This compound is a halogenated alkyne ester , requiring strict segregation from non-halogenated waste streams to prevent regulatory non-compliance and elevated disposal costs.

Parameter Data
Chemical Name Methyl 3-(4-chlorophenyl)propiolate
CAS Number 7515-18-6
Molecular Formula C₁₀H₇ClO₂
Physical State Solid (White to light yellow powder/crystals)
Melting Point 92.0 – 96.0 °C
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335)
Waste Classification Halogenated Organic Waste (Due to Chlorine substituent)

Strategic Risk Assessment: The "Why" Behind the Protocol

Effective safety relies on understanding the mechanism of hazard, not just following a checklist.

  • Halogen Content (The Chlorine Factor): The presence of the 4-chlorophenyl group mandates that this substance be treated as Halogenated Waste . Mixing this with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire container, forcing the waste handler to incinerate the entire volume at significantly higher temperatures (approx. 1200 K) to prevent the formation of dioxins and furans [1].

  • Alkynyl Ester Reactivity: The internal alkyne moiety conjugated with an ester makes this molecule an electrophile (Michael acceptor). While stable under standard storage, it can react exothermically with strong nucleophiles (amines, thiols) or strong bases. Do not mix with basic waste streams (e.g., NaOH solutions), as hydrolysis can generate heat and potentially reactive propiolic acid derivatives.

Waste Segregation Logic

The following decision tree illustrates the critical segregation logic required to maintain RCRA compliance and minimize disposal costs.

Waste_Segregation Start Waste Generation Source State_Check Physical State? Start->State_Check Solid_Path Solid (Pure/Excess) State_Check->Solid_Path Powder/Crystals Liquid_Path Solution (Reaction Mix) State_Check->Liquid_Path Dissolved Bin_Solid SOLID WASTE BIN Label: 'Solid Halogenated Organics' Solid_Path->Bin_Solid Double Bag & Label Solvent_Check Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid_Path->Solvent_Check Bin_Halo LIQUID HALOGENATED WASTE (Red Can/Drum) Solvent_Check->Bin_Halo Yes (DCM, etc.) Solvent_Check->Bin_Halo No (Acetone, EtOAc) Bin_NonHalo CRITICAL STOP: Do NOT place in Non-Halo Stream Bin_Halo->Bin_NonHalo Contamination Risk!

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the solute (Methyl 3-(4-chlorophenyl)propiolate) technically classifies the mixture as halogenated for incineration purposes.[1]

Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Scenario: Disposal of expired chemicals, excess weighing powder, or contaminated solid consumables.

  • PPE Selection:

    • Gloves: Nitrile (minimum thickness 0.11 mm).

    • Respiratory: If dust generation is likely, use a localized exhaust hood or N95 respirator.

  • Containment:

    • Transfer the solid material into a screw-cap jar or a heavy-duty polyethylene bag.

    • Self-Validation: Ensure the container is compatible with organic solids (glass or HDPE is standard).

  • Labeling:

    • Apply a hazardous waste tag immediately.

    • Mandatory Fields:

      • Constituents: "Methyl 3-(4-chlorophenyl)propiolate"[1][2]

      • Hazard Checkbox: "Toxic/Irritant"

      • Classification: "Halogenated Organic Solid"

  • Storage: Place the sealed container in the satellite accumulation area (SAA) designated for solid toxic waste.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Scenario: The compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate) following a reaction or extraction.[3]

  • Stream Identification:

    • Regardless of the carrier solvent, the waste stream is Halogenated .

  • Transfer:

    • Pour the solution into the "Halogenated Organic Solvents" carboy (typically red safety cans or HDPE drums).

    • Caution: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Record Keeping:

    • Log the approximate concentration or mass of the propiolate added to the carboy. This is vital for the waste contractor to determine the BTU value and chlorine content for incineration parameters [2].

Protocol C: Spill Management Workflow

Scenario: Accidental release of solid powder or liquid solution on the benchtop/floor.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess Action_Solid Sweep gently (Avoid dust) Assess->Action_Solid Solid Action_Liquid Absorb (Vermiculite/Sand) Assess->Action_Liquid Liquid Disposal 4. Collect as Halogenated Waste Action_Solid->Disposal Action_Liquid->Disposal Clean 5. Decontaminate Surface (Soap & Water) Disposal->Clean

Figure 2: Emergency spill response workflow.

Detailed Spill Steps:

  • Isolate: Mark the area. If the spill is large (>50g or >100mL), evacuate the lab and contact EHS.

  • Absorb/Sweep:

    • Solids: Do not dry sweep vigorously. Use a dust pan or damp paper towels to capture dust.

    • Liquids: Cover with vermiculite, sand, or a commercial solvent absorbent pad.

  • Decontamination: Wipe the surface with a detergent solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with other organic residues; simple soapy water is safer for initial cleaning.

Regulatory Context (RCRA & EPA)

While Methyl 3-(4-chlorophenyl)propiolate is not explicitly listed on the EPA "P" or "U" lists (unlike pure benzene or cyanides), it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions:

  • Characteristic of Toxicity: If the waste stream contains high concentrations of halogenated compounds, it requires specific thermal treatment.

  • Generator Responsibility: The lab (generator) is legally responsible for the "Cradle-to-Grave" lifecycle of the chemical. Misclassifying a halogenated solid as "general trash" is a federal violation [3].

Final Disposal Method: The authorized waste contractor will dispose of this material via High-Temperature Incineration equipped with acid gas scrubbers to neutralize the HCl generated during combustion [4].

References

  • National Institutes of Health (NIH) - PubChem. Methyl 3-(4-chlorophenyl)propiolate Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Incineration Parameters. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.